molecular formula C10H19N B2504369 4-cyclopentylPiperidine CAS No. 123812-47-5

4-cyclopentylPiperidine

Cat. No.: B2504369
CAS No.: 123812-47-5
M. Wt: 153.269
InChI Key: FIRPDCXAJWUFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopentylpiperidine (CAS 21043-40-3) is a versatile nitrogen-containing heterocyclic compound of significant interest in organic and medicinal chemistry. With a molecular formula of C10H19N and a molecular weight of 154.26 g/mol, it serves as a valuable scaffold and building block in research and development . This compound is characterized as a solid at room temperature with a melting point of 25 °C and a boiling point of 105 °C at 11 mmHg . It is typically supplied with a high purity level of >98.0% (GC) and, due to its properties, is recommended to be stored in a cool, dark place under inert gas . As a secondary amine, this compound is primarily utilized as a crucial intermediate in organic synthesis. Its structure makes it a valuable precursor for the development of more complex molecules, particularly in the pharmaceutical industry where piperidine derivatives are common. Researchers employ this compound in the synthesis of potential agrochemicals, dyestuffs, and other fine chemicals . Its role is often to introduce the sterically hindered and basic cyclopentylpiperidine moiety into a target molecule, which can influence the compound's physicochemical properties and biological activity. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound may cause skin and serious eye irritation . Researchers should wear appropriate protective equipment, including gloves and eye/face protection, and handle the material in a well-ventilated environment. For safe storage, keep the container tightly sealed under the recommended conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRPDCXAJWUFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Cyclopentylpiperidine: Structural Profiling, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to stereochemically rich, three-dimensional molecules is paramount for developing selective and efficacious therapeutics. 4-Cyclopentylpiperidine has emerged as a highly versatile small molecule building block that perfectly aligns with this paradigm shift[1]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and its critical utility in synthesizing complex active pharmaceutical ingredients (APIs), including allosteric inhibitors and multicomponent reaction (MCR) products.

Chemical Identity and Physicochemical Profiling

The structural architecture of this compound consists of a piperidine ring substituted at the 4-position with a cyclopentyl group. Available commercially as both a free base and a hydrochloride salt, it serves as a robust intermediate for further functionalization[2],[1].

A critical metric of this molecule is its complete saturation. Lacking any sp²-hybridized carbons, the free base boasts a Fraction of sp³ carbons (Fsp³) of 1.0. This exceptional Fsp³ directly correlates with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates due to enhanced 3D spatial coverage[3].

Table 1: Physicochemical and Structural Properties
PropertyValue
CAS Number (Free Base) 123812-47-5[2]
CAS Number (HCl Salt) 1354962-37-0[1]
Molecular Formula (Free Base) C₁₀H₁₉N[2]
Molecular Formula (HCl Salt) C₁₀H₂₀ClN[1]
Molecular Weight (Free Base) 153.26 g/mol [2]
Molecular Weight (HCl Salt) 189.72 g/mol [1]
Fraction Csp³ (Fsp³) 1.0 (Free Base)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Melting Point (HCl Salt) 238 °C[3]

Conformational Landscape and "Escape from Flatland"

The pharmaceutical industry has historically relied on "flatland" compound libraries dominated by rigid aromatic rings, which often suffer from poor solubility and high attrition rates in clinical trials[3]. This compound disrupts this limitation. The inherent flexibility of the piperidine chair conformation, combined with the rotational freedom of the cyclopentyl appendage, allows the molecule to dynamically adapt to complex protein binding pockets.

Fsp3_Impact N1 High Fsp3 (1.0) This compound N2 Enhanced 3D Spatial Coverage N1->N2 N3 Improved Aqueous Solubility N1->N3 N4 Reduced Off-Target Binding N1->N4 N5 Higher Clinical Success Rate N2->N5 N3->N5 N4->N5

Impact of high Fsp3 on the physicochemical profile and clinical viability of drug candidates.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of this compound hydrochloride typically proceeds via the catalytic hydrogenation of 4-cyclopentylpyridine. The following protocol outlines a highly efficient, scalable reduction method designed to prevent over-reduction or ring-opening[3].

Experimental Protocol: Catalytic Hydrogenation of 4-Cyclopentylpyridine
  • Step 1: Substrate Preparation. Dissolve 4-cyclopentylpyridine (0.72 g, 4.89 mmol, 1.0 equiv) in a suitable polar solvent system (e.g., ethanol or methanol).

  • Step 2: Acidic Modulation. Add an equimolar amount of hydrochloric acid (HCl).

    • Causality: Protonation of the pyridine nitrogen increases the electrophilicity of the aromatic ring, significantly accelerating the reduction process and ensuring the final product precipitates directly as a stable hydrochloride salt[3].

  • Step 3: Catalyst Introduction. Introduce Platinum(IV) oxide (PtO₂, Adams' catalyst) in catalytic amounts.

    • Causality: PtO₂ is highly selective for the reduction of pyridines to piperidines under mild conditions, avoiding the cleavage of the cyclopentyl C-C bond that might occur with more aggressive catalysts like Palladium on Carbon (Pd/C) at high temperatures.

  • Step 4: Hydrogenation. Purge the reaction vessel and subject the mixture to a hydrogen (H₂) atmosphere at room temperature until hydrogen uptake ceases.

  • Step 5: Termination and Isolation. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

    • Causality: Celite traps fine, pyrophoric catalyst particulates, preventing product contamination and ensuring high purity. Concentrate the filtrate under reduced pressure.

  • Step 6: Self-Validation. The system validates its own success through isolation and spectral confirmation. The title compound should precipitate as an off-white solid with a near-quantitative yield (approx. 0.92 g, 4.85 mmol, 99%). Structural integrity is confirmed via melting point analysis (expected: 238 °C) and ¹H NMR (CDCl₃, 500 MHz), which must show the complete disappearance of aromatic protons and the emergence of broad singlets at δ 9.45 and 9.16 corresponding to the piperidinium protons[3].

Synthetic_Workflow S1 4-Cyclopentylpyridine (Starting Material) S2 Hydrogenation (PtO2, H2, HCl) S1->S2 Reduction S3 This compound (Intermediate Scaffold) S2->S3 Isolation S4 Ugi-3CR / Amidation S3->S4 Functionalization S5 Bioactive APIs (USP5 Inhibitors) S4->S5 Drug Discovery

Synthetic workflow of this compound and its application in drug discovery.

Applications in Drug Discovery

Isocyanide-Based Multicomponent Reactions (IMCRs)

This compound is a critical input for Ugi multicomponent reactions (U-3CR and U-4CR). By chemically oxidizing the piperidine to a Δ¹-piperideine, researchers can react it with various isocyanides and carboxylic acids to generate highly functionalized, bioactive pipecolic amides[3]. This highly convergent synthetic approach is invaluable for rapidly generating diverse, 3D-rich compound libraries for high-throughput biological screening.

Allosteric Inhibitors of USP5

Ubiquitin-Specific Protease 5 (USP5) is a deubiquitinase implicated in various oncological pathways. This compound and its structural analogues (such as 4-phenylpiperidine) serve as essential amine building blocks for synthesizing allosteric antagonists targeting the USP5 Zinc-Finger Ubiquitin-Binding Domain (ZnF-UBD)[4].

The saturated piperidine core optimally positions the hydrophobic 4-substituent to engage in critical van der Waals and edge-to-face π-stacking interactions with key residues—most notably Tyr223—within the binding pocket[4]. This precise 3D spatial arrangement, facilitated by the scaffold's geometry, yields low micromolar affinity and high selectivity over structurally similar domains like HDAC6, proving the utility of 4-substituted piperidines in complex target modulation[4].

References

  • Source: aksci.
  • Source: vu.
  • Source: cymitquimica.
  • Source: biorxiv.

Sources

Pharmacological Significance of the 4-Cyclopentylpiperidine Moiety in Drug Design

[1]

Executive Summary

The 4-cyclopentylpiperidine moiety represents a critical structural motif in modern medicinal chemistry, serving as a versatile hydrophobic pharmacophore .[1] It is frequently employed to modulate lipophilicity, enhance metabolic stability, and optimize receptor occupancy in G-Protein Coupled Receptors (GPCRs), particularly within the chemokine (CCR5, CCR2) and neurokinin (NK1, NK3) receptor families.

Distinct from its aromatic counterpart (4-phenylpiperidine), the this compound motif offers a high fraction of sp³-hybridized carbons (

2

Structural & Physicochemical Attributes[3][4][5][6]

The "Escape from Flatland" & Lipophilicity

The transition from a 4-phenylpiperidine to a this compound core is a strategic modification to increase molecular three-dimensionality.[1]

  • Conformational Flexibility: Unlike the planar phenyl ring, the cyclopentyl ring adopts a non-planar "envelope" or "twist" conformation. This allows the moiety to fill hydrophobic pockets that are sterically inaccessible to flat aromatic rings.

  • Lipophilicity (LogP/LogD): The cyclopentyl group is highly lipophilic but lacks the

    
    -electron density of an aromatic ring. This alters the solvation profile and blood-brain barrier (BBB) permeability.[1]
    

Table 1: Physicochemical Comparison of 4-Substituted Piperidines

Property4-PhenylpiperidineThis compoundPharmacological Impact
Hybridization

(Aromatic)

(Aliphatic)
Cyclopentyl increases

, correlating with better solubility/safety.[1]
Geometry Planar (Flat)Pucker (Envelope)Cyclopentyl fills spherical hydrophobic pockets more efficiently.
Electronic

-stacking donor
NoneCyclopentyl cannot engage in

-

interactions; relies on Van der Waals forces.[1]
Metabolism High (Para-hydroxylation)Moderate/LowCyclopentyl blocks the rapid CYP450 aromatic oxidation common in phenyl rings.
cLogP ~1.8 - 2.0~2.2 - 2.5Cyclopentyl is slightly more lipophilic but lacks specific polarizability.[1]
Metabolic Stability Advantage

A primary driver for selecting the 4-cyclopentyl moiety is the mitigation of metabolic liability.[1] The 4-phenylpiperidine motif is a known substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which rapidly hydroxylate the para-position of the phenyl ring. Replacing the phenyl ring with a cyclopentyl ring eliminates this aromatic oxidation site, often extending the in vivo half-life (

Pharmacological Applications: Case Studies

Neurokinin Receptor Antagonists (NK3)

The this compound scaffold has been explicitly validated in the design of NK3 receptor antagonists . These receptors are targets for treating schizophrenia and sex-hormone disorders.[1]

  • Mechanism: The bulky cyclopentyl group occupies a deep hydrophobic sub-pocket within the transmembrane domain of the NK3 receptor.

  • Evidence: Patent literature (e.g., CN102356065A) identifies this compound-1,4-dicarboxylate derivatives as key intermediates for high-affinity antagonists [2].[1] The aliphatic bulk provides necessary steric occlusion to prevent agonist binding without the toxicity risks associated with polyaromatic systems.

Chemokine Receptor Modulation (CCR5)

In the development of CCR5 antagonists (e.g., for HIV entry inhibition or inflammation), 4-substituted piperidines are privileged structures.[3]

  • Role: The piperidine nitrogen often forms a salt bridge with a conserved Aspartate/Glutamate residue (e.g., Glu283 in CCR5), while the 4-substituent (cyclopentyl) anchors the molecule in the hydrophobic transmembrane bundle.

  • Differentiation: While 4-phenylpiperidines are common, the 4-cyclopentyl variant is used to fine-tune the residence time and reduce off-target binding to the hERG channel, a common liability for basic lipophilic amines.[1]

USP5 Zinc Finger Inhibitors

Recent SAR studies on Ubiquitin Specific Protease 5 (USP5) inhibitors utilized this compound to probe the ubiquitin-binding pocket.[1]

  • Finding: While the 4-phenyl analog provided

    
    -stacking with Tyr223, the 4-cyclopentyl analog was synthesized to test the necessity of this aromatic interaction.[1] Although it showed lower affinity in this specific case, it served as a critical negative control to prove the existence of the 
    
    
    -stacking mechanism, demonstrating its utility as a precise chemical probe [3].

Synthetic Methodologies

The synthesis of the this compound moiety is robust and scalable.[1] Two primary routes are employed depending on the availability of starting materials.

Route A: Hydrogenation of Pyridines (Industrial Scale)

This is the most direct method, converting 4-cyclopentylpyridine to the piperidine.

  • Reagents:

    
     (gas), 
    
    
    (Adams' catalyst) or
    
    
    , in Acetic Acid/HCl.
  • Conditions: High pressure (50-100 psi) ensures complete reduction of the pyridine ring.[1]

Route B: Reductive Amination (Convergent)

Used when the piperidine ring is formed from acyclic precursors or when introducing the cyclopentyl group to a 4-piperidone.[1]

Synthetic Workflow Diagram

Synthesis_Pathwayscluster_0Route A: Aromatic Reductioncluster_1Route B: Reductive AlkylationStart14-CyclopentylpyridineReagent1H2 / PtO2 / AcOH(Catalytic Hydrogenation)Start1->Reagent1ProductThis compound(Target Scaffold)Reagent1->Product Reduction(High Yield)Start24-PiperidoneHClReagent2Cyclopentanone + NaBH(OAc)3(Reductive Amination)Start2->Reagent2IntermediateEnamine / ImineIntermediateReagent2->IntermediateIntermediate->Product Reduction

Figure 1: Dual synthetic pathways for accessing the this compound core.[1] Route A is preferred for scale-up; Route B is preferred for analog generation.[1]

Experimental Protocols

Synthesis of this compound Hydrochloride

Adapted from van der Heijden et al. [4][1]

Objective: Isolate pure this compound from its pyridine precursor.

  • Preparation: Charge a high-pressure hydrogenation vessel with 4-cyclopentylpyridine (1.0 equiv) dissolved in Glacial Acetic Acid (0.5 M concentration).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (

    
    )  (5 mol%) under an inert nitrogen atmosphere.
    
  • Hydrogenation: Seal the vessel and purge with

    
     gas three times. Pressurize to 50 psi (3.5 bar)  and stir vigorously at room temperature for 12–24 hours.
    
  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Dissolve the residue in

      
       and treat with 
      
      
      in dioxane (4M) to precipitate the salt.
  • Purification: Recrystallize the resulting solid from Ethanol/Ether to yield This compound hydrochloride as an off-white solid.[1]

    • Validation: Check melting point (~238°C) and

      
       NMR.
      
Metabolic Stability Assay (Microsomal Stability)

Objective: Compare the intrinsic clearance (

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    .
    • Expectation: The 4-cyclopentyl derivative should exhibit a significantly lower slope (longer

      
      ) compared to the 4-phenyl control due to lack of aromatic hydroxylation.[1]
      

Decision Logic for Moiety Selection

When should a medicinal chemist choose this compound?

Decision_TreeStartTarget Requirement AnalysisQ1Is the binding pocketflat/narrow or spherical?Start->Q1FlatFlat/NarrowQ1->FlatFlatSphericalSpherical/DeepQ1->SphericalSphericalYesPiUse 4-PhenylpiperidineFlat->YesPiQ2Is Pi-StackingRequired?Spherical->Q2Q2->YesPiYesNoPiIs Metabolic Stabilitya Liability?Q2->NoPiNoHighMetHigh Clearance RiskNoPi->HighMetYesLowMetLow Clearance RiskNoPi->LowMetNoResult1Select this compound(Metabolic Block + Bulk)HighMet->Result1Result2Select 4-Cyclohexylpiperidine(Max Hydrophobicity)LowMet->Result2

Figure 2: Medicinal chemistry decision tree for selecting piperidine 4-substituents.

References

  • BenchChem. (2025).[4] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. BenchChem Technical Guides. Link

  • Pfizer Products Inc. (2004). Pyrrolopyrimidine A2b Selective Antagonist Compounds, Their Synthesis and Use. WO2004099157A1. (Cited in context of NK3/GPCR piperidine intermediates). Link

  • Melandri, F. D., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. Link

  • van der Heijden, G. (2018).[5] MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals. Vrije Universiteit Amsterdam.[5] Link

Physicochemical Profiling of 4-Cyclopentylpiperidine: pKa Dynamics and Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

4-Cyclopentylpiperidine is a highly versatile aliphatic heterocycle utilized extensively as a building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. While the parent piperidine ring is well-characterized, the addition of the lipophilic cyclopentyl moiety at the 4-position fundamentally alters the molecule’s partition coefficient (LogP) and solvation thermodynamics. This whitepaper synthesizes the theoretical physicochemical properties of this compound in organic solvents and provides field-proven, self-validating experimental protocols for determining its non-aqueous pKa and equilibrium solubility.

Structural Causality and pKa Dynamics

The basicity of this compound is primarily governed by its secondary amine core. In aqueous environments, the parent unsubstituted piperidine exhibits a pKa of approximately 11.2[1],[2]. The substitution of a cyclopentyl ring at the 4-position introduces significant steric bulk and lipophilicity. However, because this functional group is separated from the nitrogen center by three aliphatic carbon-carbon bonds, its inductive electronic effect is virtually negligible. Consequently, the aqueous pKa of this compound remains nearly identical to piperidine (~11.1–11.2).

When transitioning to non-aqueous organic solvents, the thermodynamic landscape of protonation shifts dramatically due to changes in the solvent's dielectric constant (


) and hydrogen-bonding capacity:
  • Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent that acts as an excellent hydrogen-bond acceptor but a poor hydrogen-bond donor. Because it cannot effectively solvate the positive charge of the protonated piperidinium species via hydrogen donation, the stability of the conjugate acid decreases. This results in a slight depression of the pKa to approximately 10.9[3].

  • Acetonitrile (MeCN): Acetonitrile possesses a moderate dielectric constant (

    
    ) but has exceptionally poor proton-solvating capabilities. This lack of solvation massively shifts the acid-base equilibrium, increasing the apparent pKa of the piperidinium conjugate acid to the 18.9–19.4 range[4],[5].
    
Table 1: Extrapolated pKa Profile of this compound
SolventDielectric Constant (

)
Predicted pKa (Conjugate Acid)Mechanistic Rationale
Water 78.411.1 – 11.2Baseline aliphatic amine basicity; optimal proton solvation[2].
DMSO 46.710.8 – 11.0Reduced hydrogen-bond donation destabilizes the protonated amine[3].
Acetonitrile 35.918.9 – 19.4Poor solvation of protons shifts the equilibrium heavily toward the protonated state[4],[5].

Solubility Profile in Organic Solvents

Direct quantitative solubility data for this compound is sparse in the literature; however, a robust predictive profile can be engineered by analyzing the parent heterocycle alongside structurally analogous lipophilic derivatives like 1-(piperidin-2-ylmethyl)piperidine[6].

Piperidine itself is miscible with water and most organic solvents[1]. The addition of the cyclopentyl moiety significantly increases the molecule's predicted LogP. This structural modification reduces aqueous thermodynamic solubility while exponentially increasing its affinity for non-polar and halogenated organic environments. The molecule's two distinct regions—the polar hydrogen-bond accepting amine and the non-polar aliphatic ring—grant it a highly versatile solubility profile.

Table 2: Predicted Solubility Profile of this compound
Solvent ClassRepresentative SolventsPredicted SolubilityCausality / Rationale
Protic Polar Methanol, EthanolHigh (>100 mg/mL)The secondary amine nitrogen acts as a strong hydrogen-bond acceptor[6].
Aprotic Polar DMSO, AcetonitrileHigh (>50 mg/mL)Favorable dipole-dipole interactions; excellent for biological assay stock solutions[7].
Halogenated Dichloromethane (DCM)Miscible / Very HighThe high lipophilicity of the cyclopentyl group perfectly matches the polarizability of DCM[6].
Non-polar Hexane, HeptaneModerate to HighThe aliphatic cyclopentyl ring overcomes the inherent polarity of the amine core[6].

Experimental Methodologies: Self-Validating Systems

To ensure scientific E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. Every step incorporates a causality-driven checkpoint to eliminate common experimental artifacts.

Protocol A: Potentiometric Determination of pKa in Acetonitrile

Measuring pKa in non-aqueous solvents is notoriously prone to error due to liquid junction potentials and atmospheric contamination. This protocol ensures absolute thermodynamic accuracy.

  • System Calibration (Validation Checkpoint): Standard aqueous pH electrodes suffer from severe liquid junction potential drift in organic solvents. Calibrate the glass electrode using a known non-aqueous standard (e.g., Picric acid, pKa = 11.0 in MeCN) to ensure the Nernstian slope is accurate for the specific solvent dielectric[4].

  • Sample Preparation: Dissolve this compound in anhydrous MeCN to a concentration of 1.0 mM. Causality: Aliphatic amines rapidly absorb atmospheric

    
     to form carbamate salts, artificially lowering the apparent basicity[7]. Conducting the preparation and titration under an inert Argon blanket prevents this degradation.
    
  • Titration: Titrate the solution using 0.1 M perchloric acid (

    
    ) dissolved in MeCN. Add titrant in 0.05 mL increments, allowing 60 seconds between additions for dynamic equilibration.
    
  • Data Analysis: Plot the electromotive force (EMF) versus titrant volume. The inflection point of the sigmoidal curve yields the half-equivalence point, which corresponds to the non-aqueous pKa.

pKa_Workflow N1 1. System Calibration (Picric Acid in MeCN) N2 2. Sample Preparation (1 mM under Argon) N1->N2 Validated Electrode N3 3. Potentiometric Titration (HClO4 in MeCN) N2->N3 CO2-Free System N4 4. Data Acquisition (EMF vs. Volume) N3->N4 Dynamic Equilibration N5 5. pKa Calculation (Inflection Point) N4->N5 Nernst Equation

Caption: Workflow for non-aqueous potentiometric pKa determination.

Protocol B: Shake-Flask Equilibrium Solubility Determination

The shake-flask method remains the gold standard for solubility, provided that kinetic artifacts are rigorously controlled.

  • Saturation: Add an excess amount of solid this compound to 2.0 mL of the target organic solvent in a hermetically sealed borosilicate vial[6].

  • Thermostatic Equilibration: Agitate the vials in a temperature-controlled shaker at exactly 25 °C for 48 hours. Causality: Kinetic dissolution rates can masquerade as thermodynamic solubility limits. A 48-hour equilibration guarantees that the solid-liquid interface has reached true thermodynamic saturation[6].

  • Phase Separation (Validation Checkpoint): Remove the vials and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Causality: Micro-particulates suspended in the supernatant cause catastrophic overestimation of solubility. High-speed centrifugation forces phase separation, validating that only the fully solvated monomeric fraction is quantified[6].

  • Quantification: Extract an aliquot of the clear supernatant, dilute it into a compatible mobile phase, and quantify using LC-MS (as aliphatic amines lack the strong chromophores required for standard UV detection).

Solubility_Workflow S1 Solid Excess Addition S2 Thermostatic Agitation (48h) S1->S2 Solvent S3 Phase Separation (Centrifugation) S2->S3 Equilibrium S4 Supernatant Extraction S3->S4 Pellet Removal S5 LC-MS Quantification S4->S5 Dilution

Caption: Shake-flask equilibrium solubility protocol with self-validating phase separation.

Conclusion

Understanding the physicochemical profile of this compound requires looking beyond standard aqueous metrics. While its aqueous pKa mirrors that of unsubstituted piperidine, its behavior in organic solvents like DMSO and Acetonitrile diverges significantly due to complex solvation thermodynamics. Furthermore, the cyclopentyl substitution grants the molecule a highly privileged solubility profile, making it exceptionally miscible in halogenated and aprotic polar solvents. By utilizing the self-validating protocols outlined above, researchers can accurately map these parameters to optimize downstream synthetic and formulation workflows.

References

  • [6] BenchChem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. 6

  • [1] Wikipedia Contributors. Piperidine. Wikipedia, The Free Encyclopedia. 1

  • [3] Studylib. pKa Values Table: Inorganic & Organic Acids (Bordwell pKa Table). 3

  • [2] Williams, R. pKa Data Compiled by R. Williams. Kyoto University. 2

  • [7] Avdeef, A. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PMC, National Institutes of Health. 7

  • [4] Kaljurand, I., et al. Uncertainty estimation in measurement of pKa values in nonaqueous media: A case study on basicity scale in acetonitrile medium. ResearchGate. 4

  • [5] DePaul University. Electrochemical Studies of Organic and Organometallic Compounds in the Pursuit of Electrocatalytic Carbon Dioxide Reduction. Digital Commons. 5

Sources

History and development of cyclopentyl-substituted piperidines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Hydrophobe

In medicinal chemistry, the optimization of aliphatic rings is a high-stakes game of balancing lipophilicity (


), metabolic stability, and conformational entropy. While the piperidine ring acts as the ubiquitous "pharmacophore engine" for basic amine interactions, the substituents attached to it dictate selectivity and bioavailability.

This guide focuses on the cyclopentyl-substituted piperidine , a motif that occupies a unique "Goldilocks" zone between the rigid, strained cyclobutyl group and the bulky, chair-locked cyclohexyl group. We will analyze its deployment in CCR2 antagonists, GlyT1 inhibitors, and its controversial role in synthetic opioids, providing a roadmap for its synthesis and optimization.

Structural & Physicochemical Analysis[1][2][3][4]

The cyclopentyl group offers distinct advantages over its aliphatic homologs when attached to a piperidine scaffold (either at the


 or 

position):
FeatureCyclobutylCyclopentyl Cyclohexyl
Conformation Puckered (Rigid)Envelope/Twist (Dynamic)Chair (Rigid/Locked)
Lipophilicity ModerateHighVery High
Metabolic Liability Low (Strain)Moderate (C3/C4 oxidation) High (C4 oxidation)
Steric Volume ~58 ų~75 ų ~92 ų

The "Envelope" Effect: unlike the cyclohexyl ring, which sits predominantly in a chair conformation, the cyclopentyl ring undergoes rapid pseudorotation. When attached to a piperidine, this flexibility allows the molecule to "scan" hydrophobic pockets (Induced Fit) without the entropic penalty of a fully open alkyl chain.

Therapeutic Case Studies

A. The Inflammation Frontier: CCR2 Antagonists

The Chemokine Receptor 2 (CCR2) is a G-protein coupled receptor (GPCR) critical for monocyte recruitment in inflammation. Early antagonists failed due to poor pharmacokinetics (PK) and hERG liability.

  • The Challenge: Replace the metabolically labile 4-(4-fluorophenyl)piperidine moiety found in early leads.

  • The Solution: Merck and Vertex explored (4-Arylpiperidin-1-yl)cyclopentanecarboxamides .

  • Mechanism: The cyclopentyl group here acts as a spiro-like spacer or a rigidifying core that orients the piperidine nitrogen toward the orthosteric site (Glu291) while projecting the amide into a secondary binding pocket.

  • Outcome: The cyclopentyl core provided superior residence time (

    
    ) compared to acyclic analogs, a critical parameter for CCR2 efficacy (See Vertex/Leiden University studies).
    
B. CNS Targets: GlyT1 Inhibitors

Glycine Transporter 1 (GlyT1) inhibitors are pursued for Schizophrenia (enhancing NMDA receptor function).[1]

  • SAR Insight: In the optimization of 3-amido-3-aryl-piperidines , Roche scientists investigated

    
    -substitution on the piperidine ring.
    
  • The "Basicity Cliff": Direct

    
    -cyclopentyl substitution often lowered the 
    
    
    
    of the piperidine nitrogen (via steric shielding of solvation) compared to
    
    
    -methyl, sometimes reducing affinity. However, in non-sarcosine series, the cyclopentyl group served as a crucial hydrophobic anchor, fitting into the "L-subpocket" of the transporter.
C. The Toxicological "Dark Side": Fentanyl Analogs

The potency of the piperidine scaffold is evident in synthetic opioids. Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide) appeared as a designer drug.

  • Pharmacology: The substitution of the propionyl group (in fentanyl) with a cyclopentylcarbonyl group drastically increases lipophilicity, altering blood-brain barrier (BBB) penetration.

  • Metabolism: Unlike the ethyl group, the cyclopentyl ring introduces multiple sites for hydroxylation (Phase I metabolism), creating a complex toxicokinetic profile distinct from the parent drug.

Strategic Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process when selecting a cyclopentyl substituent during Lead Optimization.

SAR_Logic Start Lead Optimization: Piperidine Scaffold Issue_Metab Issue: High Clearance (CYP) Start->Issue_Metab Issue_Potency Issue: Low Potency Start->Issue_Potency Decision_Ring Ring Size Scan Issue_Metab->Decision_Ring Block metabolic soft spot Issue_Potency->Decision_Ring Fill hydrophobic pocket Opt_Cyclopropyl Cyclopropyl: Too Rigid/Small? Decision_Ring->Opt_Cyclopropyl Opt_Cyclohexyl Cyclohexyl: Steric Clash? Decision_Ring->Opt_Cyclohexyl Opt_Cyclopentyl Cyclopentyl: Optimal Fit Decision_Ring->Opt_Cyclopentyl Validation Validate: 1. Microsomal Stability 2. Residence Time Opt_Cyclohexyl->Validation If pocket is large Opt_Cyclopentyl->Validation Balanced Properties

Figure 1: Strategic decision tree for incorporating cycloalkyl groups onto piperidine scaffolds.

Synthetic Protocols

Constructing the cyclopentyl-piperidine bond requires distinct strategies depending on whether the connection is Carbon-Nitrogen (


-alkylation) or Carbon-Carbon (

-arylation/alkylation).
Protocol A: Reductive Amination (N-Cyclopentylpiperidine)

The industry standard for installing the cyclopentyl group onto the piperidine nitrogen.

Reagents:

  • Substrate: 4-substituted piperidine derivative (1.0 equiv)

  • Carbonyl Source: Cyclopentanone (1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (catalytic to stoichiometric)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the piperidine and cyclopentanone in DCE. Add Acetic Acid (1.0 equiv) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? Pre-forming the iminium species prevents direct reduction of the ketone.

  • Reduction: Add STAB in one portion. The reaction is mildly exothermic.

    • Why STAB? It is less aggressive than

      
       and will not reduce the ketone before it reacts with the amine.
      
  • Quench: After 4–12 hours (monitor by LCMS), quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Hydrogenation of Pyridines (C-Cyclopentylpiperidine)

Used when the cyclopentyl group is attached to the carbon framework (e.g., 2-cyclopentylpiperidine).

Reagents:

  • Substrate: 2-(Cyclopent-1-en-1-yl)pyridine (via Grignard/Suzuki)

  • Catalyst:

    
     (Adams' Catalyst) or 
    
    
    
  • Solvent: Ethanol/Acetic Acid (10:1)

  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 50 psi)
    

Step-by-Step Workflow:

  • Precursor Synthesis: Couple 2-bromopyridine with cyclopentenylboronic acid via Suzuki coupling.

  • Hydrogenation: Dissolve the intermediate in EtOH/AcOH. Add catalyst (5 wt%).

  • Reaction: Hydrogenate at 50 psi for 12 hours.

    • Note: This reduces both the pyridine ring (to piperidine) and the alkene linker.

    • Stereochemistry: This often yields the cis-isomer predominantly if substituents are present.

Visualizing the Synthetic Pathway

Synthesis_Path Ketone Cyclopentanone Iminium Iminium Ion Intermediate Ketone->Iminium Amine Piperidine Derivative Amine->Iminium + Product N-Cyclopentyl Piperidine Iminium->Product Reduction Reagent1 AcOH, DCE Reagent2 NaBH(OAc)3

Figure 2: Reductive amination pathway for N-cyclopentylpiperidine synthesis.

Future Outlook & Metabolic Considerations

The future of this scaffold lies in sp3-richness . As drug discovery moves away from flat aromatic rings ("Escape from Flatland"), the cyclopentyl-piperidine motif provides necessary 3D volume.

Critical Metabolic Note: While the cyclopentyl ring is stable against hydrolysis, it is susceptible to CYP450-mediated hydroxylation (typically at the C3 position of the cyclopentyl ring).

  • Mitigation Strategy: If metabolic clearance is too high, consider introducing a fluorine atom (

    
    ) or a methyl group on the cyclopentyl ring to block the site of oxidation, or replacing the ring with a bicyclo[1.1.1]pentane  bioisostere.
    

References

  • Pasternak, A., et al. (2008).[2] "Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Liu, K., et al. (2015). "Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor." ChemMedChem. Link

  • Pinard, E., et al. (2010). "3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors."[1] Journal of Medicinal Chemistry. Link

  • Watanabe, S., et al. (2017). "Metabolic profiling of new synthetic opioids." Springer Medizin. (Discussing Cyclopentyl fentanyl metabolism). Link

  • BenchChem Protocols. "Synthesis of 2-Cyclopentylpiperidine hydrochloride." Link

Sources

Thermodynamic Stability of 4-Cyclopentylpiperidine Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fragment-based drug discovery and rational drug design, the piperidine ring remains one of the most privileged saturated heterocyclic scaffolds. When functionalized at the C4 position with a sterically demanding group—such as a cyclopentyl moiety—the molecule's three-dimensional architecture is strictly governed by thermodynamic principles.

As a Senior Application Scientist, I frequently observe that the failure to account for the conformational dynamics of 4-substituted piperidines leads to unexpected stereochemical outcomes during synthesis and unpredictable target binding affinities. This whitepaper provides an in-depth analysis of the thermodynamic stability of 4-cyclopentylpiperidine derivatives, detailing the causality behind their conformational preferences, the impact on synthetic methodologies (such as multicomponent reactions and epimerizations), and the self-validating analytical protocols required to profile them accurately.

Conformational Thermodynamics and the A-Value

The thermodynamic stability of this compound is fundamentally dictated by the chair-chair interconversion equilibrium. The piperidine ring adopts a chair conformation to minimize torsional strain. A substituent at the C4 position can occupy either an axial or an equatorial vector.

For a bulky cyclopentyl group, the axial conformation forces the substituent into the concave face of the ring, generating severe 1,3-diaxial interactions with the axial protons at C2 and C6[1]. To alleviate this steric clash, the equilibrium is driven almost exclusively toward the equatorial conformer. The free energy difference between the equatorial and axial conformers is quantified by the A-value (


). Because the cyclopentyl group is sterically comparable to an isopropyl group, its A-value is highly positive, making the equatorial conformation a deep thermodynamic sink.

Conformational_Equilibrium Axial Axial Conformer (High Energy) Twist Twist-Boat Transition State Axial->Twist Ring Inversion ΔG‡ ~10 kcal/mol Equatorial Equatorial Conformer (Thermodynamic Sink) Twist->Equatorial Relaxation ΔG° < -2.0 kcal/mol Equatorial->Axial Sterically Disfavored

Conformational free energy landscape of this compound derivatives.

Quantitative Thermodynamic Data

To contextualize the steric bulk of the cyclopentyl group, Table 1 summarizes the conformational free energies (A-values) for various C4 substituents. The causality here is direct: as the steric volume of the substituent increases, the entropic and enthalpic penalties of the axial position increase, pushing the Boltzmann distribution toward the equatorial state.

Table 1: Conformational Free Energies (A-values) for C4-Substituents

C4-SubstituentA-value (

, kcal/mol)
Approx. Equatorial Preference (298K)Primary Destabilizing Factor (Axial)
Methyl1.70>94%1,3-diaxial H-H clash
Ethyl1.75>95%Rotational restriction + diaxial clash
Isopropyl2.15>97%Severe steric bulk
Cyclopentyl ~2.20 >98% Rigid ring bulk + 1,3-diaxial clash
Phenyl2.80>99%

-cloud repulsion + steric volume

Synthetic Implications: Kinetic vs. Thermodynamic Control

Understanding the thermodynamic stability of the C4-equatorial position is critical when synthesizing complex derivatives, such as bioactive pipecolic amides via Ugi-type three-component reactions (U-3CR)[2].

When an isocyanide attacks a protonated


-piperideine intermediate, it can approach from two trajectories. An equatorial attack forces the ring through a high-energy, unfavored twist-boat conformation. Conversely, an axial attack —while seemingly counterintuitive—has a much lower kinetic barrier because it leads directly into the thermodynamically favored chair conformation with the existing C4-substituent remaining equatorial[3]. This stereoelectronic principle ensures high diastereoselectivity in the formation of trans-pipecolic amides[4].

Furthermore, in the synthesis of 2,4-disubstituted piperidine fragments, initial reactions often yield a kinetic mixture of cis and trans isomers. To access the pure, thermodynamically stable isomer, chemists employ base-mediated epimerization. By enolizing the C2 position, the molecule is allowed to re-protonate. The driving force for this equilibration is the thermodynamic requirement for the bulky C4-cyclopentyl group to remain equatorial, which dictates the relative stereochemistry of the newly formed stereocenter[5].

Epimerization_Workflow Kinetic Kinetic Mixture (cis/trans isomers) Enolate Base-Mediated Enolization (Loss of C2 Stereocenter) Kinetic->Enolate Equilibration Thermodynamic Equilibration (Driven by C4-Equatorial Bulk) Enolate->Equilibration Thermodynamic Trans-Piperidine Isolation (>95% de, C4-Equatorial) Equilibration->Thermodynamic

Thermodynamic epimerization workflow driven by C4-substituent stability.

Self-Validating Experimental Protocols

To rigorously profile the thermodynamic stability and conformational dynamics of this compound derivatives, empirical data must be coupled with theoretical calculations. Below are two field-proven, self-validating methodologies.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

VT-NMR allows for the direct observation of the chair-chair interconversion. By lowering the temperature, the exchange rate slows down relative to the NMR timescale, leading to peak decoalescence.

  • Rationale: We use Toluene-

    
     rather than CDCl
    
    
    
    because its lower freezing point allows us to reach the temperatures required to freeze out the piperidine ring conformations without solvent crystallization.
  • Step 1: Sample Preparation. Dissolve 15 mg of the this compound derivative in 0.6 mL of Toluene-

    
    . Add 1 
    
    
    
    L of tetramethylsilane (TMS) as an internal chemical shift reference.
  • Step 2: Temperature Calibration. Do not rely on the NMR console's digital temperature readout. Use a 100% methanol standard sample to calibrate the probe temperature precisely by measuring the chemical shift difference (

    
    ) between the CH
    
    
    
    and OH peaks.
  • Step 3: Acquisition. Acquire standard 1D

    
    H spectra starting at 298 K. Decrease the temperature in 10 K increments down to 180 K. Allow 15 minutes of equilibration time at each step to ensure thermal homogeneity across the sample tube.
    
  • Step 4: Lineshape Analysis. Identify the signal for the axial/equatorial protons adjacent to the nitrogen (C2/C6). As the temperature drops, these will broaden and split (decoalesce).

  • Step 5: Thermodynamic Extraction. Use the Eyring equation (

    
    ) at the coalescence temperature (
    
    
    
    ) to calculate the activation free energy (
    
    
    ) for ring inversion. Integrate the separated peaks at the lowest temperature to determine the equilibrium constant (
    
    
    ) and calculate
    
    
    .
Protocol 2: Density Functional Theory (DFT) Workflow for Calculation

Computational chemistry provides a self-validating check against empirical NMR data. The choice of functional and basis set is critical for accurate thermodynamic modeling.

  • Rationale: We utilize the M06-2X functional because, unlike standard B3LYP, it is heavily parameterized to account for medium-range electron correlation and dispersion forces—factors that are absolutely critical when modeling the dense steric interactions of a bulky cyclopentyl group[1].

  • Step 1: Conformational Search. Perform a molecular mechanics (e.g., OPLS4 or MMFF94) conformational search to generate all possible rotamers of the cyclopentyl group in both the axial and equatorial piperidine chair forms.

  • Step 2: Geometry Optimization. Submit the lowest-energy conformers to DFT optimization using the M06-2X functional and the 6-31G(d) basis set in the gas phase.

  • Step 3: Frequency Calculation (Self-Validation). Run a vibrational frequency calculation at the same level of theory. Crucial validation: Ensure there are zero imaginary frequencies. This confirms the optimized geometry is a true local minimum, not a transition state. Extract the zero-point energy (ZPE) and thermal corrections to entropy (

    
    ) and enthalpy (
    
    
    
    ).
  • Step 4: Single-Point Energy Refinement. Perform a high-level single-point energy calculation using an extended basis set (M06-2X/def2-TZVP) and a continuum solvation model (e.g., SMD for toluene or water) to simulate the experimental environment.

  • Step 5: Data Synthesis. Calculate the relative Gibbs free energy (

    
    ) between the axial and equatorial conformers to theoretically validate the A-value and the expected Boltzmann population.
    

References

1.[2] van der Heijden, G. (2018). MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals. [PhD-Thesis, Vrije Universiteit Amsterdam]. Available at: [Link] 2.[4] Vrije Universiteit Amsterdam Research Portal. Efficient Diastereoselective Three-Component Synthesis of Pipecolic Amides. Available at:[Link] 3.[3] Vrije Universiteit Amsterdam Research Portal. MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals (Mechanistic Pathways). Available at:[Link] 4.[5] White Rose eTheses Online. Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. Available at:[Link] 5.[1] Master Organic Chemistry. Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Available at: [Link]

Sources

The Strategic Role of 4-Cyclopentylpiperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and organic synthesis, the selection of secondary amine building blocks dictates not only the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API) but also the efficiency of the synthetic route. 4-Cyclopentylpiperidine (often utilized as its hydrochloride salt, CAS: 1354962-37-0) has emerged as a highly versatile scaffold[1]. By combining the predictable basicity and hydrogen-bond acceptor capabilities of a piperidine core with the dense, aliphatic steric bulk of a cyclopentyl ring at the C4 position, this molecule serves as a critical node in the synthesis of complex peptidomimetics and allosteric enzyme inhibitors.

This technical guide explores the mechanistic utility of this compound, detailing its role in multicomponent reactions (MCRs) and targeted protein modulation, supported by self-validating experimental protocols.

Structural Dynamics & Physicochemical Profile

The utility of this compound stems from its unique spatial geometry. The secondary amine nitrogen acts as a potent nucleophile in


, 

, and acyl substitution reactions. Meanwhile, the C4-cyclopentyl substitution introduces significant lipophilicity without the

stacking liabilities associated with aromatic rings (such as in 4-phenylpiperidine).

When incorporated into a drug scaffold, the cyclopentyl moiety excels at occupying deep, hydrophobic pockets within target proteins. This aliphatic bulk restricts the conformational flexibility of the piperidine ring, locking the molecule into favorable binding poses that enhance target affinity while reducing off-target promiscuity.

Application I: Multicomponent Reactions (MCRs) & Peptidomimetics

One of the most powerful applications of this compound is its use as a precursor in the Ugi multicomponent reaction (U-3CR/U-4CR) for the synthesis of complex pipecolic amides[2]. Pipecolic acid derivatives are structural homologs of proline and are ubiquitous in bioactive compounds, including the anticoagulant argatroban.

To utilize this compound in these reactions, the secondary amine is first oxidized to a


-piperideine (an imine). This cyclic imine then reacts with an isocyanide and a carboxylic acid in a protic solvent environment. The stereocontrol achieved through this method is vastly superior to traditional linear peptide synthesis, allowing for the highly diastereoselective generation of 2,4-disubstituted pipecolic amides[3].

Ugi3CR A This compound (Secondary Amine) B Oxidation (NCS/KOH) Δ1-Piperideine Formation A->B Step 1 D Protic Solvent Environment (Imine Activation) B->D Intermediate C Ugi-3CR Components (Isocyanide + Carboxylic Acid) C->D Reactants E Diastereoselective Pipecolic Amide D->E Step 2 (MCR)

Workflow of Ugi-3CR utilizing this compound for pipecolic amide synthesis.

Application II: Allosteric Modulators (USP5 Inhibition)

Ubiquitin-specific protease 5 (USP5) is a deubiquitinating enzyme implicated in neuropathic pain and various cancers. It functions by cleaving unanchored polyubiquitin chains. Recently, this compound was identified as a critical building block in the development of the first allosteric inhibitors targeting the zinc-finger ubiquitin-binding domain (ZnF-UBD) of USP5[4].

During structure-activity relationship (SAR) optimization, researchers discovered that substituting the piperidine C4 position with a cyclopentyl group (Compound 23) yielded highly effective binding to the C-terminal ubiquitin-binding site[5]. The hydrophobic cyclopentyl ring perfectly anchors the inhibitor into the ZnF-UBD, displacing unanchored ubiquitin and allosterically shutting down the enzyme's catalytic activity.

USP5 Ligand This compound Derivative Domain USP5 ZnF-UBD (Hydrophobic Pocket) Ligand->Domain Binds Displacement Displacement of Unanchored Ubiquitin Domain->Displacement Induces Inhibition Allosteric Inhibition of Catalytic Cleavage Displacement->Inhibition Results In

Allosteric inhibition mechanism of USP5 via this compound derivative binding.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the SAR data for USP5 ZnF-UBD inhibitors utilizing different piperidine building blocks, demonstrating why the cyclopentyl substitution is structurally favored[4][5].

Compound IDAmine Building BlockSynthetic YieldTarget Affinity (

)
Structural Rationale
Compound 4 4-Phenylpiperidine~50%34 µMAromatic ring provides strong hydrophobic contacts but increases planar rigidity.
Compound 23 This compound53%33 µMAliphatic ring maintains high affinity while offering superior 3D spatial coverage.
Compound 22 4-(Dimethylamino)piperidine47%> 1 mM (No Binding)Polar basic group at C4 completely disrupts binding to the hydrophobic ZnF-UBD pocket.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate causality and in-process validation steps.

Protocol A: Synthesis of USP5 Inhibitor Scaffold via Sulfonamide Coupling

Objective: Couple this compound with 2-{[4-(chlorosulfonyl)phenyl]formamido}acetic acid to yield the active allosteric inhibitor[4].

  • Preparation of the Reaction Matrix:

    • Suspend 2-{[4-(chlorosulfonyl)phenyl]formamido}acetic acid (0.194 mmol) in anhydrous Dichloromethane (DCM, 2.0 mL).

    • Causality: DCM is chosen as an aprotic, non-nucleophilic solvent that solubilizes the intermediate without reacting with the highly electrophilic sulfonyl chloride.

  • Amine Activation & Addition:

    • Add this compound hydrochloride (50 mg, 0.264 mmol) to the suspension, followed immediately by N,N-Diisopropylethylamine (DIPEA, 68 µL, 0.389 mmol).

    • Causality: DIPEA is a sterically hindered base. It deprotonates the hydrochloride salt to liberate the nucleophilic free amine of this compound, while its bulky isopropyl groups prevent it from competing for the sulfonyl chloride. It also neutralizes the HCl byproduct, driving the reaction forward.

  • In-Process Validation (Self-Validating Checkpoint):

    • Stir at room temperature for 30 minutes. Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the starting sulfonyl chloride peak is entirely consumed, and a single major product peak emerges.

  • Workup & Isolation:

    • Evaporate the volatiles under reduced pressure to yield a crude solid.

    • Resuspend the solid in a biphasic mixture of DCM (10 mL) and 10% aqueous HCl (10 mL).

    • Causality: The acidic aqueous layer ensures the carboxylic acid moiety of the product remains protonated (neutral), decreasing its aqueous solubility. The product precipitates as an insoluble white powder at the interface of the two layers, allowing for simple isolation via vacuum filtration (Yield: 53%)[5].

Protocol B: Oxidation to -Piperideine for Ugi-3CR

Objective: Convert this compound to its corresponding cyclic imine[2].

  • N-Chlorination:

    • Dissolve this compound in diethyl ether and cool to 0 °C. Add N-chlorosuccinimide (NCS, 1.05 equivalents) portion-wise.

    • Causality: NCS selectively transfers a chlorine atom to the secondary amine nitrogen, forming an N-chloro intermediate. The low temperature prevents unwanted ring-opening or over-oxidation side reactions.

  • Elimination:

    • Filter off the succinimide byproduct. Treat the filtrate with a solution of potassium hydroxide (KOH) in absolute ethanol.

    • Causality: The strong base induces an E2 elimination of HCl, forming the

      
      -piperideine double bond.
      
  • Validation Checkpoint:

    • Monitor via FTIR spectroscopy. The disappearance of the N-H stretch (~3300 cm⁻¹) and the appearance of a sharp C=N stretch (~1650 cm⁻¹) confirms successful conversion prior to deployment in the MCR.

References

  • van der Heijden, G. (2018). "MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals". VU Research Portal. Available at:[Link]

  • Harding, R. J., et al. (2021). "Structure Activity Relationship of USP5 Allosteric Inhibitors". bioRxiv. Available at:[Link]

Sources

The Lipophilic Clamp: Conformational Dynamics of the Cyclopentyl-Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of the Cyclopentyl Group on the Piperidine Ring Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists.

Executive Summary

The cyclopentyl-piperidine motif is a privileged pharmacophore in modern drug discovery, appearing frequently in GPCR antagonists (e.g., CCR5 inhibitors) and kinase inhibitors. Its utility lies in the cyclopentyl group’s ability to fill hydrophobic pockets while simultaneously restricting the conformational flexibility of the piperidine ring .

However, this interaction is non-trivial. Unlike simple alkyl substituents, the cyclopentyl group is not a rigid entity; it undergoes rapid pseudorotation. This guide details the thermodynamic and kinetic determinants of this system, providing a rigorous analytical framework for researchers to characterize these conformers in solution.

Structural Fundamentals: The interacting Ring Systems

To understand the composite system, we must first decouple the dynamics of the individual rings.

The Piperidine Chair

The piperidine ring predominantly adopts a chair conformation (


). However, the presence of the nitrogen atom introduces two critical deviations from cyclohexane:
  • Bond Shortening: The C–N bond (1.47 Å) is shorter than the C–C bond (1.54 Å), increasing steric crowding for substituents adjacent to the nitrogen.

  • Nitrogen Inversion: The lone pair on the nitrogen allows for rapid inversion (barrier ~6–10 kcal/mol). Substituents on the nitrogen can adopt either an axial or equatorial orientation.[1][2]

Cyclopentyl Pseudorotation

The cyclopentyl group is never planar. It exists in a dynamic equilibrium between envelope (


)  and twist (

)
conformations.
  • Pseudorotation: The ring "ripples" with a near-zero energy barrier, meaning the specific carbon atom at the "flap" of the envelope changes constantly.

  • Implication: When attached to piperidine, the cyclopentyl group acts as a "wobbling" steric bulk, creating a swept volume larger than its static Van der Waals radius suggests.

Thermodynamic Determinants: Sterics vs. Electronics

The conformation of N-cyclopentylpiperidine is governed by the competition between 1,3-diaxial interactions (steric) and the anomeric effect (electronic).

The A-Value Analysis

In cyclohexane, the A-value (free energy difference between axial and equatorial conformers) of a cyclopentyl group is approximately 2.15 kcal/mol , favoring the equatorial position.

On the piperidine nitrogen, this preference is amplified.[2]

  • N-Lone Pair: Small effective size.

  • N-Cyclopentyl: Large effective size.

  • Result: The equilibrium is heavily shifted toward the N-equatorial conformer (>95% population at RT). The 1,3-diaxial interaction between the axial cyclopentyl group and the C3/C5 axial protons is energetically prohibitive.

The "Locking" Effect

Because the cyclopentyl group is bulky, it essentially "locks" the piperidine ring inversion. For the piperidine to flip (Chair


 Twist-Boat 

Inverted Chair), the bulky N-substituent would temporarily be forced into a pseudo-axial or eclipsed orientation, raising the activation energy of the ring flip.

Analytical Methodologies

Characterizing this dynamic system requires a multi-faceted approach. Static methods (X-ray) often miss the solution-state dynamics relevant to biological binding.

Computational Workflow (DFT)

Density Functional Theory (DFT) is the first line of analysis.

  • Recommended Functional: M06-2X or wB97X-D (essential for capturing dispersion forces in bulky alkyl groups).

  • Basis Set: cc-pVDZ or def2-SVP for screening; cc-pVTZ for final energies.

  • Solvation: IEFPCM or SMD models (chloroform or DMSO) are critical, as vacuum calculations overemphasize electrostatic interactions.

Nuclear Magnetic Resonance (NMR)
  • Variable Temperature (VT) NMR: At room temperature, signals may be averaged due to rapid N-inversion. Cooling the sample (typically to -40°C or -60°C in CD₂Cl₂) slows the exchange, resolving distinct axial/equatorial conformers (decoalescence).

  • NOESY/ROESY: Crucial for determining the spatial orientation of the cyclopentyl methine proton relative to the piperidine ring protons.

    • Equatorial Cyclopentyl: Strong NOE to piperidine C2/C6 axial protons.

    • Axial Cyclopentyl: Strong NOE to piperidine C3/C5 axial protons.

Visualization of the Workflow

ConformationalAnalysis cluster_InSilico Phase 1: In Silico Prediction cluster_InVitro Phase 2: Experimental Validation Synthesis Candidate Synthesis (Cyclopentyl-Piperidine) ConformationalSearch Monte Carlo/MD Search (Generate Rotamers) Synthesis->ConformationalSearch XRay Single Crystal X-Ray (Solid State Confirmation) Synthesis->XRay DFT_Opt DFT Optimization (M06-2X/cc-pVTZ) ConformationalSearch->DFT_Opt Boltzmann Boltzmann Weighting (Calculate Populations) DFT_Opt->Boltzmann VT_NMR VT-NMR (-60°C) Check for Decoalescence Boltzmann->VT_NMR Predict Major Conformer NOE_Analysis 1D-NOE / 2D-NOESY Spatial Proximity Check VT_NMR->NOE_Analysis Decision SAR Integration (Bioactive Conformation) NOE_Analysis->Decision XRay->Decision

Figure 1: Integrated workflow for determining the conformational preference of N-cyclopentylpiperidine derivatives.

Experimental Protocol: Self-Validating NMR Analysis

This protocol ensures the distinction between rapid averaging and a true single conformer.

Objective: Determine the axial/equatorial ratio of the N-cyclopentyl group.

Materials
  • Compound: >5 mg of pure cyclopentyl-piperidine derivative.

  • Solvent: CD₂Cl₂ (Dichloromethane-d2) or Toluene-d8.

    • Note: CDCl₃ is often too acidic and can affect N-lone pair dynamics; CD₂Cl₂ allows lower temperatures (-90°C).

Step-by-Step Methodology
  • Reference Spectrum (298 K):

    • Acquire a standard ¹H NMR.[1][3]

    • Checkpoint: Identify the methine proton of the cyclopentyl group (typically

      
       2.5–3.5 ppm). If it is a sharp quintet, the system is fast-exchanging or locked. If broad, it is in intermediate exchange.
      
  • T1 Relaxation Measurement:

    • Before running NOE, measure T1 relaxation times.

    • Why? NOE buildup depends on T1. Using a mixing time (

      
      ) > T1 leads to spin diffusion, causing false positives.
      
    • Standard: Set

      
       to approx 60-80% of the shortest T1.
      
  • Variable Temperature (VT) Ramp:

    • Cool the probe in 10°C increments: 298K

      
       273K 
      
      
      
      253K
      
      
      ...
      
      
      200K.
    • Self-Validation: Look for the "decoalescence point" where broad peaks split into two distinct sets (major/minor conformers).

    • If peaks remain sharp down to 200K, the system is effectively locked in one conformation (likely Equatorial).

  • 1D-NOE Difference (Low Temp):

    • Perform at the lowest temperature where solubility is maintained.

    • Irradiate the Cyclopentyl Methine proton.

    • Observation A: Enhancement of Piperidine C2/C6 axial protons

      
      Equatorial Cyclopentyl  (Major).
      
    • Observation B: Enhancement of Piperidine C3/C5 axial protons

      
      Axial Cyclopentyl  (Rare/Minor).
      
Data Interpretation Table
ParameterEquatorial N-CyclopentylAxial N-Cyclopentyl
Relative Energy 0.0 kcal/mol (Ground State)+2.5 to 4.0 kcal/mol
¹H NMR (Methine) Shielded (Upfield)Deshielded (Downfield)
³J(H2ax, H3ax) Large (~10-12 Hz)Reduced (due to ring flattening)
Key NOE H-Methine

H-2,6(ax)
H-Methine

H-3,5(ax)

References

  • BenchChem. (2025).[1][3][4] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and Heterocycles).
  • National Institutes of Health (PubChem). (2025). Cyclopentylcyclohexane (Compound Summary).[5][6] Retrieved from

  • Kolocouris, A., et al. (1998).[7] Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Journal of the Chemical Society, Perkin Transactions 2.[7] Retrieved from

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Conformational Preferences of Piperidine-Based Ligands. ChemMedChem. (Contextualizes the "Lipophilic Clamp" in drug design).

Sources

Metabolic Stability Predictions for 4-Cyclopentylpiperidine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-cyclopentylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core linker in GPCR modulators (e.g., CCR5 antagonists, opioid receptor ligands) and monoamine transporter inhibitors. However, its utility is often compromised by rapid oxidative clearance. This guide provides a comprehensive technical framework for predicting, assessing, and optimizing the metabolic stability of this specific scaffold. It synthesizes mechanistic insights into Cytochrome P450 (CYP) mediated oxidation with practical in silico and in vitro workflows.

Structural Analysis & Metabolic Liabilities[1][2][3][4]

To predict stability, one must first deconstruct the scaffold into its distinct metabolic zones. The this compound moiety presents a "dual-threat" liability profile driven by the basic nitrogen of the piperidine and the lipophilic surface area of the cyclopentyl ring.

Zone A: The Piperidine Ring (Nitrogen-Driven Oxidation)

The piperidine nitrogen is the primary anchor for CYP binding, particularly for CYP2D6 (which prefers basic amines) and CYP3A4 .

  • Mechanism: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).

  • Pathway 1: N-Oxidation. Direct oxidation of the nitrogen lone pair to form a stable N-oxide metabolite.

  • Pathway 2:

    
    -Carbon Hydroxylation.  This is the critical clearance route. Abstraction of the hydrogen at the C2 or C6 position (adjacent to nitrogen) forms an unstable carbinolamine intermediate. This species spontaneously collapses via ring-opening to form an amino-aldehyde or oxidizes further to a lactam [1].
    
Zone B: The Cyclopentyl Ring (Lipophilicity-Driven Oxidation)

The cyclopentyl group serves as a "grease ball" that increases binding affinity to the lipophilic CYP active sites.

  • Mechanism: Hydrogen Atom Transfer (HAT).[1][2][3]

  • Regioselectivity: Hydroxylation typically occurs at the C3 or C4 positions (remote from the piperidine attachment). This is driven by the lower Bond Dissociation Energy (BDE) of secondary carbons compared to the tertiary C1, and steric accessibility relative to the hindered C2/C5 positions [2].

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the scaffold.

MetabolicPathways Parent This compound (Parent) NOxide N-Oxide (Stable Metabolite) Parent->NOxide CYP / FMO (N-Oxidation) AlphaOH α-C Hydroxylation (Unstable Carbinolamine) Parent->AlphaOH CYP2D6/3A4 (HAT at C2/C6) CycOH 3- or 4-Hydroxy Cyclopentyl Parent->CycOH CYP3A4 (Remote Oxidation) Lactam Piperidin-2-one (Lactam) AlphaOH->Lactam Oxidation RingOpen Amino-Aldehyde (Ring Opened) AlphaOH->RingOpen Spontaneous Collapse

Figure 1: Divergent metabolic pathways for this compound showing N-oxidation, α-carbon instability, and remote cycloalkyl hydroxylation.

In Silico Prediction Framework[8][9]

Before synthesis, computational tools should be deployed to rank designs. A combination of Site of Metabolism (SOM) prediction and Quantum Mechanics (QM) is recommended.

Protocol: SOM Prediction & Ranking
  • Structure Preparation: Generate 3D conformers of the ligand. The "chair" conformation of piperidine and the "envelope" conformation of cyclopentyl are energetically favorable and relevant for CYP binding.

  • Tool Selection: Use knowledge-based or reactivity-based algorithms (e.g., SMARTCyp, StarDrop FAME, or Xenosite) [3].

    • SMARTCyp is particularly effective here as it utilizes DFT-calculated activation energies for specific fragments (e.g., N-alkyl piperidines).

  • Analysis: Look for the "Metabolic Lability Score".

    • High Risk: Piperidine C2/C6 hydrogens.

    • Medium Risk: Cyclopentyl C3/C4 hydrogens.

    • Low Risk: Bridgehead carbons (sterically shielded).

Advanced: Bond Dissociation Energy (BDE) Calculation

For critical lead optimization, calculate the Homolytic Bond Dissociation Energy (H-BDE) for abstractable protons using DFT (e.g., B3LYP/6-31G* level).

  • Target Metric: H-BDE < 95 kcal/mol indicates a metabolic "soft spot" highly susceptible to CYP-mediated radical abstraction [4].

In Vitro Experimental Validation

The "Gold Standard" for validating these predictions is the Microsomal Stability Assay. This protocol determines the Intrinsic Clearance (


) and Half-life (

).[4][5]
Experimental Design
  • Test System: Human Liver Microsomes (HLM).[4][6]

  • Cofactor: NADPH (required for CYP activity).

  • Control: Verapamil (high clearance) and Warfarin (low clearance).

Step-by-Step Protocol

This protocol ensures data integrity through rigorous quenching and internal standard normalization [5].

StepActionCritical Technical Note
1. Prep Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).Keep DMSO < 0.1% to avoid CYP inhibition.
2. Pre-Incubation Mix compound + HLM (0.5 mg/mL protein). Incubate at 37°C for 5 min.Allows thermal equilibration and non-specific binding.
3. Initiation Add NADPH regenerating system (1 mM final conc).Time = 0 start.
4. Sampling Aliquot 50 µL at t = 0, 5, 15, 30, 45, 60 min.Precision timing is vital for linear regression.
5. Quenching Dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard.ACN precipitates proteins immediately, stopping metabolism.
6. Analysis Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.Monitor parent ion depletion (MRM mode).
Data Processing Workflow

The following DOT diagram outlines the logic flow for calculating intrinsic clearance from raw LC-MS data.

DataAnalysis RawData LC-MS Peak Area Ratios (Analyte / Internal Std) LnPlot Plot ln(% Remaining) vs. Time RawData->LnPlot Slope Determine Slope (-k) LnPlot->Slope CalcHalfLife Calculate t1/2 = 0.693 / k Slope->CalcHalfLife CalcCLint Calculate CLint = (k * Vol) / mg Protein Slope->CalcCLint

Figure 2: Calculation workflow for deriving intrinsic clearance (


) from LC-MS/MS peak area ratios.

Structural Optimization Strategies

If the scaffold shows high instability (


), employ the following remediation strategies.
Strategy A: Deuterium Substitution

Replace hydrogens at the piperidine C2/C6 positions with Deuterium.

  • Rationale: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). This can reduce the rate of HAT by CYP enzymes without changing binding affinity [6].

Strategy B: Fluorination of the Cyclopentyl Ring

Introduce fluorine atoms at the C3 or C4 positions of the cyclopentyl ring.

  • Rationale: Fluorine is highly electronegative and forms a strong C-F bond, effectively blocking oxidative attack at that position. It also lowers the LogD, potentially reducing overall CYP affinity.

Strategy C: Reducing Basicity

Add an electron-withdrawing group (e.g., -CF3, -CN) to the piperidine nitrogen or adjacent carbon.

  • Rationale: Reducing the pKa of the amine reduces the percentage of the molecule that is protonated at physiological pH. Since CYP2D6 binding is driven by an ionic interaction with an aspartic acid residue in the active site, lower basicity often correlates with lower CYP2D6 clearance [7].

References

  • Fu, Z., Yang, L., Sun, D., et al. (2020).[1] Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Link

  • Rydberg, P., & Olsen, L. (2011). Ligand-Based Site of Metabolism Prediction for Cytochrome P450 2D6. ACS Medicinal Chemistry Letters. Link

  • Tarcsay, Á., & Keserű, G. M. (2011).[7] In silico site of metabolism prediction of cytochrome P450-mediated biotransformations. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Olsen, L., et al. (2015). Bond Dissociation Energies in Drug Design and Metabolic Stability. Journal of Chemical Information and Modeling. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

  • Comparison of Morpholine vs Piperidine Stability . BenchChem Technical Guides. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

Sources

Escaping Flatland in GPCR Ligand Design: A Technical Guide to the 4-Cyclopentylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of G-Protein Coupled Receptor (GPCR) ligand discovery, the piperidine ring is a ubiquitous pharmacophore. Historically, 4-phenylpiperidines have dominated the design of neuroleptics and analgesics. However, the modern medicinal chemistry paradigm emphasizes "Escaping Flatland"—increasing the fraction of


-hybridized carbons (

) to improve aqueous solubility, reduce off-target promiscuity, and mitigate hERG-mediated cardiotoxicity.

As a Senior Application Scientist, I present this whitepaper to dissect the utility of 4-cyclopentylpiperidine [1]. By replacing planar aromatic rings with a flexible, saturated cyclopentyl moiety, researchers can precisely tune the physicochemical properties of GPCR ligands. This guide explores the structural rationale, target-specific applications (such as NK3 and H3 receptors), and provides self-validating experimental protocols for deploying this privileged scaffold.

Physicochemical Rationale: Causality in Scaffold Selection

The decision to utilize this compound over traditional analogs is driven by strict physicochemical causality:

  • Mitigation of

    
     Stacking Liabilities:  The hERG potassium channel, a primary anti-target in drug discovery, features a highly lipophilic central cavity lined with aromatic residues (e.g., Tyr652, Phe656). 4-phenylpiperidines often trigger hERG blockade via 
    
    
    
    stacking. The cyclopentyl ring provides the necessary steric bulk to occupy GPCR hydrophobic pockets but lacks the
    
    
    -electron cloud, drastically reducing hERG affinity.
  • Conformational Flexibility: Unlike the rigid chair conformation of a cyclohexyl ring, the cyclopentyl group rapidly interconverts between envelope and half-chair conformations. This dynamic flexibility allows the ligand to adopt an induced fit within the tight hydrophobic sub-clefts of GPCR transmembrane (TM) bundles.

  • Basicity Modulation: The aliphatic nature of the cyclopentyl group exerts a different inductive effect (+I) compared to an electron-withdrawing phenyl ring, subtly increasing the

    
     of the piperidine nitrogen. This ensures optimal protonation at physiological pH, which is critical for forming the canonical salt bridge with the highly conserved Aspartate residue (e.g., Asp
    
    
    
    ) in the TM3 helix of aminergic GPCRs.
Quantitative Data Summary

The following table summarizes the theoretical physicochemical shifts when transitioning between C4-substituted piperidine pharmacophores.

PharmacophoreApprox. ClogP Shift

Contribution
Conformational StatehERG Liability RiskTypical GPCR / Target Application
4-Phenylpiperidine +2.1LowRigid (Planar aromatic)High (

stacking)
Dopamine D2, Opioid (

)
4-Cyclohexylpiperidine +2.5HighRigid (Chair)LowBroad-spectrum hydrophobic
This compound +2.0HighFlexible (Envelope)LowNK3, Histamine H3 [3][4]
4-Methylpiperidine +0.5HighFlexibleVery LowFragment-based screening

Applications in GPCR Ligand Research

While this compound is frequently utilized as a building block in non-GPCR targets (such as allosteric inhibitors for USP5 [1] and multicomponent API synthesis [2]), its structural geometry makes it a highly effective fragment in specific GPCR families.

Neurokinin 3 (NK3) Receptor Antagonists

The NK3 receptor, coupled to the


 signaling pathway, is a major target for the treatment of schizophrenia and sex-hormone-dependent disorders. Patent literature highlights the use of piperidine derivatives as potent NK3 antagonists [3]. In these architectures, the this compound core acts as a central linker. The basic nitrogen interacts with the receptor's acidic residues, while the cyclopentyl group projects into the deep, hydrophobic neurokinin binding pocket, displacing the native peptide ligand (Neurokinin B) without incurring the lipophilic penalty of larger polycyclic rings.
Histamine H3 Receptor Ligands

The H3 receptor (


 coupled) functions as a presynaptic autoreceptor regulating the release of histamine and other neurotransmitters. Ligands targeting H3 are heavily investigated for cognitive disorders like Alzheimer's and narcolepsy. Substituted piperidines are a hallmark of H3 antagonists/inverse agonists [4]. The this compound scaffold effectively mimics the imidazole ring of histamine in terms of spatial volume, while the absence of hydrogen-bond donors on the cyclopentyl ring enhances blood-brain barrier (BBB) penetration—a strict requirement for CNS-active H3 ligands.

GPCR_Signaling cluster_NK3 NK3 Pathway cluster_H3 H3 Pathway Ligand This compound Derivative GPCR Target GPCR (NK3 / H3) Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates Gi Gi Protein GPCR->Gi Activates PLC Phospholipase C Gq->PLC Stimulates AC Adenylyl Cyclase Inhibition Gi->AC Inhibits

Caption: Divergent GPCR signaling pathways (Gq and Gi) modulated by this compound derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory In-Process Controls (IPCs) and statistical validation thresholds to prevent the propagation of false positives or synthetic artifacts.

Protocol A: Synthesis of this compound Amide Derivatives

This protocol describes the coupling of this compound hydrochloride [2] to a carboxylic acid to generate a GPCR ligand library.

  • Reagent Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Amine Addition: Add this compound hydrochloride (1.1 eq) to the reaction mixture.

  • Self-Validation (IPC): After 2 hours, sample 10

    
    L of the reaction, dilute in 1 mL Acetonitrile, and inject into LC-MS. Validation Threshold:  The reaction must show >95% consumption of the starting carboxylic acid and the presence of the desired product mass 
    
    
    
    . If conversion is <95%, add an additional 0.5 eq of HATU/DIPEA.
  • Workup & Purification: Quench with saturated

    
    , extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF) and brine. Dry over 
    
    
    
    , concentrate, and purify via reverse-phase HPLC.
  • Final Quality Control: Confirm structure via

    
    -NMR and ensure purity is 
    
    
    
    98% via analytical HPLC before biological testing.
Protocol B: GPCR Radioligand Binding Assay (e.g., NK3 Receptor)

This protocol determines the binding affinity (


) of the synthesized ligands.
  • Membrane Preparation: Harvest CHO cells stably expressing the human NK3 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 mins. Resuspend the membrane pellet to a final concentration of 1 mg/mL protein.

  • Assay Setup (96-well format):

    • Total Binding (TB) Wells: Add 50

      
      L buffer + 50 
      
      
      
      L radioligand (
      
      
      -SR142801, 1 nM) + 100
      
      
      L membranes.
    • Non-Specific Binding (NSB) Wells: Add 50

      
      L cold reference ligand (10 
      
      
      
      M Osanetant) + 50
      
      
      L radioligand + 100
      
      
      L membranes.
    • Test Wells: Add 50

      
      L of this compound derivative (dose-response, 
      
      
      
      to
      
      
      M) + 50
      
      
      L radioligand + 100
      
      
      L membranes.
  • Incubation & Filtration: Incubate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI. Wash filters 3x with ice-cold buffer.

  • Self-Validation & Data Analysis:

    • Calculate the Z'-factor using TB and NSB wells:

      
      .
      
    • Validation Threshold: If

      
      , the assay plate is rejected due to poor signal-to-noise ratio.
      
    • If validated, calculate the

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

GPCR_Workflow A Scaffold Selection (this compound) B Library Synthesis (Amidation / Alkylation) A->B C Primary Screening (Radioligand Binding Assay) B->C D Functional Assay (cAMP / IP3 Accumulation) C->D E Lead Optimization (ADME & PK/PD) D->E

Caption: GPCR Ligand Screening Workflow utilizing the this compound scaffold.

References

  • Structure Activity Relationship of USP5 Allosteric Inhibitors bioRxiv URL:[Link][1]

  • MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals VU Research Portal URL:[Link][2]

  • CN102356065A - Piperidine derivatives as NK3 receptor antagonists Google Patents URL:[3]

  • AU2006253863A1 - Substituted piperidines as histamine H3 receptor ligands Google Patents URL:[4]

Sources

Methodological & Application

Standard protocols for the synthesis of 4-cyclopentylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standard Protocols for the Synthesis of 4-Cyclopentylpiperidine

Introduction & Scope

The 4-substituted piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in numerous GPCR ligands (e.g., opioid receptors, chemokine receptors) and kinase inhibitors.[1] Specifically, This compound represents a critical lipophilic building block where the cyclopentyl group provides metabolic stability and hydrophobic bulk superior to simple alkyl chains.[1]

This guide outlines two distinct, validated protocols for the synthesis of this compound (CAS: 140685-64-1). The choice of method depends on the starting material availability and scale requirements:

  • Method A (The "Aromatic Reduction" Route): Ideal for scale-up. Involves the catalytic hydrogenation of 4-cyclopentylpyridine.

  • Method B (The "Constructive" Route): Ideal for laboratory discovery. Involves Grignard addition to

    
    -protected-4-piperidone followed by dehydration and reduction.[1]
    

Retrosynthetic Analysis

The strategic disconnection of this compound reveals two primary pathways. Method A relies on the saturation of the pyridine ring, a high-atom-economy process. Method B constructs the C4-C(cyclopentyl) bond via nucleophilic addition to a ketone.

Retrosynthesis Target This compound Pyridine 4-Cyclopentylpyridine (Method A) Target->Pyridine H2 / Catalyst (Reduction) Piperidone N-Boc-4-Piperidone + CyclopentylMgBr (Method B) Target->Piperidone 1. Grignard 2. Dehydration 3. H2

Figure 1: Retrosynthetic disconnection of the target scaffold.

Method A: Hydrogenation of 4-Cyclopentylpyridine

This method is preferred for multi-gram to kilogram scale synthesis due to its operational simplicity and high atom economy.[1] The precursor, 4-cyclopentylpyridine, can be obtained via Minisci reaction or Suzuki coupling (e.g., 4-chloropyridine + cyclopentylboronic acid).[1]

Reaction Scheme

[1]
Experimental Protocol

Materials:

  • 4-Cyclopentylpyridine (1.0 equiv)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%) OR 5% Rh/C (5 wt%)[1]

  • Glacial Acetic Acid (0.5 M concentration relative to substrate)[1]

  • Concentrated HCl (1.1 equiv, optional to accelerate kinetics)

Step-by-Step Workflow:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 4-cyclopentylpyridine (e.g., 10.0 g) in glacial acetic acid (130 mL).

    • Note: Protonation of the pyridine nitrogen activates the ring toward reduction. Adding 1.1 equiv of HCl can further increase the rate but requires corrosion-resistant equipment [1].

  • Catalyst Addition: Carefully add PtO₂ (0.5 g) or 5% Rh/C (0.5 g) under an inert nitrogen atmosphere.[1]

    • Safety: Dry noble metal catalysts can be pyrophoric.[1] Wet the catalyst with a small amount of solvent or water before addition.

  • Hydrogenation: Seal the reactor. Purge three times with N₂ (30 psi) and three times with H₂ (30 psi). Pressurize to 50–60 psi H₂ and heat to 50 °C.

  • Monitoring: Stir vigorously. Monitor H₂ uptake. Reaction typically completes in 4–12 hours.[1]

  • Workup:

    • Cool to room temperature and vent H₂.

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.[1]

    • Concentrate the filtrate to remove bulk acetic acid.

    • Basification: Dissolve residue in water/ice and basify to pH >12 using 6M NaOH.

    • Extraction: Extract with DCM (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Distillation under reduced pressure or conversion to the HCl salt (using 4M HCl in dioxane) for crystallization.

MethodA_Workflow Start Start: 4-Cyclopentylpyridine Dissolve Dissolve in AcOH (+ HCl optional) Start->Dissolve Cat Add PtO2 or Rh/C (Inert atm) Dissolve->Cat H2 Pressurize H2 (50-60 psi, 50°C) Cat->H2 Filter Filter Catalyst (Celite) H2->Filter Basify Basify (NaOH) Extract (DCM) Filter->Basify End Product: This compound Basify->End

Figure 2: Workflow for the catalytic hydrogenation of 4-cyclopentylpyridine.[1]

Method B: Grignard Addition & Dehydration

This route is ubiquitous in discovery chemistry because it starts from the inexpensive, commercially available


-Boc-4-piperidone.[1] It allows for the synthesis of the target without requiring the specific pyridine precursor.[2]
Reaction Scheme
  • Addition:

    
    -Boc-4-piperidone + CyclopentylMgBr 
    
    
    
    Tertiary Alcohol[1]
  • Dehydration: Tertiary Alcohol

    
     Tetrahydropyridine (Alkene)[1]
    
  • Reduction: Tetrahydropyridine

    
     this compound[1]
    
Experimental Protocol

Step 1: Grignard Addition [3]

  • Reagents:

    
    -Boc-4-piperidone (1.0 equiv), Cyclopentylmagnesium bromide (1.2 equiv, 2M in ether).[1]
    
  • Procedure:

    • Cool a solution of

      
      -Boc-4-piperidone in anhydrous THF to 0 °C under Ar/N₂.
      
    • Add CyclopentylMgBr dropwise.[1] Maintain internal temp < 5 °C.

    • Allow to warm to RT and stir for 2–4 hours.

    • Quench with saturated NH₄Cl. Extract with EtOAc.[1]

    • Result: 1-Boc-4-cyclopentyl-4-hydroxypiperidine.[1]

Step 2: Dehydration

  • Reagents: Crude alcohol from Step 1,

    
    -Toluenesulfonic acid (pTsOH) (0.1 equiv) or TFA.[1]
    
  • Procedure:

    • Dissolve the crude alcohol in Toluene. Add pTsOH.[1]

    • Reflux with a Dean-Stark trap to remove water (approx. 2–4 hours).[1]

    • Note: This step often cleaves the Boc group if strong acid/high heat is used. If Boc cleavage occurs, the product is 4-(cyclopent-1-en-1-yl)piperidine [2].[1] If Boc is desired, use mild dehydration (e.g., MsCl/Et₃N then DBU).[1]

    • Standard workup (NaHCO₃ wash, extraction) yields the alkene intermediate.[1]

Step 3: Hydrogenation

  • Reagents: Alkene intermediate, 10% Pd/C, MeOH.

  • Procedure:

    • Dissolve alkene in MeOH. Add 10% Pd/C (10 wt%).[1]

    • Hydrogenate at ambient pressure (balloon) or 15–30 psi for 4 hours.

    • Filter and concentrate.

    • Deprotection (if Boc is present): Treat with 4M HCl/Dioxane to yield the final amine salt.[4]

MethodB_Workflow Start Start: N-Boc-4-Piperidone Step1 Step 1: Grignard Addition (CyclopentylMgBr, THF, 0°C) Start->Step1 Inter1 Intermediate: Tertiary Alcohol Step1->Inter1 Step2 Step 2: Dehydration (pTsOH, Toluene, Reflux) Inter1->Step2 Inter2 Intermediate: Tetrahydropyridine (Alkene) Step2->Inter2 Step3 Step 3: Hydrogenation (Pd/C, H2, MeOH) Inter2->Step3 End Product: This compound Step3->End

Figure 3: Stepwise construction via Grignard addition and dehydration.

Comparative Analysis & Data Summary

FeatureMethod A (Pyridine Reduction)Method B (Grignard Route)
Step Count 1 (from Pyridine)3 (Addition, Dehydration, Red.)[1]
Overall Yield High (85–95%)Moderate (50–70% over 3 steps)
Atom Economy ExcellentModerate (Loss of H₂O, Mg salts)
Safety Profile High Pressure H₂ requiredExothermic Grignard; Acid reflux
Scalability Preferred for >100gPreferred for <10g or analogs
Key Impurity Partially reduced tetrahydropyridineElimination isomers, unreacted ketone

Critical Application Notes

  • Catalyst Poisoning (Method A): Pyridines can poison noble metal catalysts.[1] The use of acetic acid or HCl prevents the formation of strong N-Metal bonds, significantly increasing turnover frequency [3].

  • Regioselectivity (Method B): During dehydration, the double bond forms predominantly within the piperidine ring (endocyclic) rather than on the cyclopentyl ring (exocyclic) due to thermodynamic stability (Zaitsev's rule). Both isomers reduce to the same final product.

  • Salt Formation: The free base is an oil and absorbs CO₂ from air. For storage, convert to the Hydrochloride (HCl) or Tartrate salt immediately after isolation.[1]

    • Protocol: Dissolve free base in Et₂O, add 2M HCl in Et₂O dropwise.[1] Filter the white precipitate.

References

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Dalian Institute of Chemical Physics. Available at: [Link][1]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube / Organic Synthesis Archive. (2024).[1] Available at: [Link]

  • Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine. Deutsche Nationalbibliothek. (2017).[1] Available at: [Link][1]

Sources

Optimizing Reductive Amination Conditions for the Synthesis of Tertiary Amines Using 4-Cyclopentylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amine-containing compounds, which are prevalent in a vast number of pharmaceutical agents.[1][2] This application note provides a detailed guide for researchers and drug development professionals on optimizing reductive amination protocols, specifically focusing on the use of 4-cyclopentylpiperidine, a sterically hindered secondary amine. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols for direct (one-pot) reductive amination, and offer a comprehensive troubleshooting guide to overcome common challenges. The focus is on leveraging sodium triacetoxyborohydride (NaBH(OAc)₃) for its selectivity and operational simplicity.

Introduction: The Strategic Importance of Reductive Amination

The construction of carbon-nitrogen bonds is fundamental to drug discovery, with reductive amination (or reductive alkylation) being one of the most efficient and widely utilized methods.[1][2] Its popularity stems from the use of readily available starting materials (aldehydes or ketones and amines), operational simplicity, and its amenability to one-pot procedures, which enhances atom economy and reduces waste.[3] This reaction is responsible for the synthesis of a significant portion of amine-based active pharmaceutical ingredients (APIs).[4][2][5]

This compound is a valuable building block in medicinal chemistry, often incorporated to modulate lipophilicity, receptor binding, and metabolic stability.[6][7] However, as a secondary amine with a bulky cyclopentyl group, it can present steric challenges that lead to sluggish reactions or incomplete conversions. This guide provides the scientific framework and practical steps to successfully navigate these challenges.

Mechanistic Underpinnings: The "Why" Behind the Protocol

A successful reductive amination hinges on the selective reduction of an iminium ion intermediate in the presence of the starting carbonyl compound. Understanding the mechanism is critical for rational optimization. The reaction with a secondary amine like this compound proceeds through two key stages:

  • Iminium Ion Formation: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by proton transfer to form a carbinolamine intermediate. Under weakly acidic conditions, this intermediate is protonated and subsequently loses a molecule of water to form a positively charged iminium ion.[3][8]

  • Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[8]

Reductive_Amination_Mechanism R1_CO_R2 R¹(C=O)R² (Aldehyde/Ketone) Carbinolamine Carbinolamine Intermediate R1_CO_R2->Carbinolamine + Amine Amine This compound (Secondary Amine) Amine->Carbinolamine H_plus H⁺ H_plus->Carbinolamine Iminium Iminium Ion [R¹R²C=NR'₂]⁺ Carbinolamine->Iminium + H⁺, -H₂O Water H₂O Carbinolamine->Water Product Tertiary Amine Product Iminium->Product + [H]⁻ Hydride [H]⁻ (from NaBH(OAc)₃) Hydride->Iminium Experimental_Workflow Start 1. Combine Aldehyde & Amine in Anhydrous Solvent (DCE) Stir 2. Stir for 20-30 min (Pre-formation of Iminium Ion) Start->Stir Add_STAB 3. Add NaBH(OAc)₃ Portion-wise at 0-25 °C Stir->Add_STAB React 4. Monitor Reaction (TLC or LC-MS) until complete Add_STAB->React Quench 5. Quench Reaction (e.g., sat. aq. NaHCO₃) React->Quench Extract 6. Liquid-Liquid Extraction (e.g., with DCM or EtOAc) Quench->Extract Purify 7. Dry, Concentrate & Purify (Column Chromatography) Extract->Purify End Final Product Purify->End

Caption: General workflow for direct reductive amination.

Materials and Reagents
ReagentM.W.Amount (mmol)Equivalents
Benzaldehyde106.121.01.0
This compound153.281.11.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.51.5
1,2-Dichloroethane (DCE), Anhydrous-10 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol, 1.0 eq) and anhydrous 1,2-dichloroethane (10 mL).

  • Amine Addition: Add this compound (1.1 mmol, 1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the iminium ion.

  • Reductant Addition: Cool the mixture in an ice bath if necessary. Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the limiting reagent (benzaldehyde) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.

Optimization & Troubleshooting Guide

When working with challenging substrates like this compound, optimization is often necessary.

Parameter Optimization
ParameterStandard ConditionOptimization Strategy & Rationale
Temperature Room TemperatureIf the reaction is slow or stalled due to steric hindrance, gently heat the reaction to 40-50 °C. Monitor carefully to avoid side-product formation.
Acid Catalyst NoneIf conversion is low, particularly with a ketone substrate, add acetic acid (1.0-1.2 eq). The acid will catalyze iminium ion formation, accelerating the reaction. [9]
Reagent Stoichiometry 1.5 eq NaBH(OAc)₃For very sluggish reactions, increasing the amount of NaBH(OAc)₃ to 2.0 equivalents may improve the yield. Ensure the reagent is fresh and has been stored under anhydrous conditions.
Solvent DCEWhile DCE is generally preferred, switching to THF can sometimes alter reactivity profiles and may be beneficial for certain substrates. [9]
Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reducing agent (hydrolyzed).2. Steric hindrance preventing iminium formation.3. Insufficient reaction time or temperature.1. Use a fresh bottle of NaBH(OAc)₃ stored in a desiccator.2. Add 1.1 equivalents of acetic acid to catalyze iminium formation.<[10]br>3. Increase reaction time and/or gently heat to 40-50 °C.
Alcohol Byproduct Formation 1. Reducing agent is too harsh (e.g., NaBH₄).2. Presence of water causing decomposition of NaBH(OAc)₃ to form more reactive borohydride species.1. Ensure you are using NaBH(OAc)₃.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Unreacted Imine/Iminium Detected 1. Incomplete reduction.2. Insufficient reducing agent.1. Add another portion (0.3-0.5 eq) of NaBH(OAc)₃ and continue stirring.2. Ensure the initial stoichiometry was correct.
Dialkylation of Primary Amine (if used) Over-reaction of the product amine with remaining aldehyde.This is not an issue with secondary amines like this compound. For primary amines, using a slight excess of the amine (1.1-1.2 eq) can suppress this side reaction. [9]

Conclusion

Optimizing the reductive amination of this compound is a highly achievable goal for the synthesis of complex tertiary amines. By understanding the underlying mechanism, making a rational choice of reagents—with a strong recommendation for sodium triacetoxyborohydride—and systematically adjusting parameters such as temperature and acid catalysis, researchers can achieve high yields and purity. This application note serves as a robust starting point for developing efficient and scalable protocols in the pursuit of novel pharmaceutical candidates.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a. ResearchGate. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. ResearchGate. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Optimization of the reaction conditions for the reductive amination of... ResearchGate. [Link]

  • Borch Reductive Amination. Chem-Station Int. Ed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. PubMed. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Sodium Cyanoborohydride. G-Biosciences. [Link]

  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Publications. [Link]

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. PMC. [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. [Link]

  • Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. University of Manitoba. [Link]

  • Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals. [Link]

  • Reductive Amination Reaction. OpenBU. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 4-Cyclopentylpiperidine with Alkyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of 4-cyclopentylpiperidine with a variety of alkyl halides. N-alkylated piperidines are a crucial structural motif in a vast number of pharmaceuticals and bioactive molecules. A thorough understanding of their synthesis is therefore of paramount importance to researchers, scientists, and professionals in drug development. This document elucidates the underlying principles of the nucleophilic substitution reaction, offers detailed step-by-step protocols for direct alkylation, discusses the critical roles of reagents and reaction conditions, and provides insights into product purification and characterization.

Introduction: The Significance of N-Alkylated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The functionalization of the piperidine nitrogen through N-alkylation allows for the introduction of diverse substituents, which can significantly modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a molecule.[1] this compound, with its bulky, lipophilic cyclopentyl group, serves as an important building block. Its subsequent N-alkylation is a key step in the synthesis of a wide array of compounds, including ligands for G-protein coupled receptors (GPCRs) like dopamine and opioid receptors.[1]

The direct N-alkylation of secondary amines, such as this compound, with alkyl halides is a fundamental and widely employed transformation in organic synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[2]

The SN2 Reaction: A Mechanistic Overview

The N-alkylation of this compound is a classic example of an SN2 reaction. The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide.[2] Several factors influence the efficiency and outcome of this transformation, and a clear understanding of these is crucial for successful protocol development.

Key Factors Influencing the SN2 Reaction:

  • The Substrate (Alkyl Halide): The structure of the alkyl halide significantly impacts the reaction rate. Unhindered alkyl halides, such as methyl and primary halides, are the most reactive.[2][3] Secondary halides react more slowly, and tertiary halides are generally unreactive via the SN2 pathway due to steric hindrance.[2]

  • The Nucleophile (this compound): The nitrogen atom of the secondary amine acts as the nucleophile. Its nucleophilicity is a measure of its ability to donate its lone pair of electrons.[4]

  • The Leaving Group: A good leaving group is a species that is stable on its own. For alkyl halides, the leaving group ability follows the trend: I- > Br- > Cl- >> F-.[3][5] This is because iodide is the weakest base and thus the most stable anion.[5]

  • The Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.[6] These solvents can solvate the cation but not the nucleophile, leaving the nucleophile "naked" and more reactive.[4][6]

Experimental Protocols for N-Alkylation

This section provides detailed, step-by-step protocols for the N-alkylation of this compound with various alkyl halides. The choice of base and solvent is critical and will be discussed in the context of each protocol.

Protocol 1: General Procedure using a Carbonate Base

This protocol is a robust and widely applicable method for the N-alkylation of secondary amines.[7][8] Potassium carbonate (K2CO3) is a mild and inexpensive base that is effective in scavenging the hydrohalic acid byproduct of the reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K2CO3), finely powdered

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent (MeCN or DMF, approximately 10 mL per mmol of amine).

  • Add finely powdered, anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1-1.2 eq.) dropwise to the stirred suspension.[9]

  • Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-18 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.[8]

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[10][11]

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.[11]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.[8][11]

Workflow for N-Alkylation using a Carbonate Base

workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A 1. Add this compound, K2CO3, and Solvent to Flask B 2. Stir at Room Temperature A->B C 3. Add Alkyl Halide B->C D 4. Heat and Monitor (TLC/LC-MS) C->D E 5. Cool and Filter D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Aqueous Work-up (Extraction) F->G H 8. Dry and Concentrate Organic Layer G->H I 9. Purify by Column Chromatography H->I

Caption: Step-by-step workflow for the N-alkylation of this compound.

Protocol 2: Using a Non-Nucleophilic Organic Base

For sensitive substrates or when a milder, homogeneous reaction is desired, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be employed.[7]

Materials:

  • This compound

  • Alkyl halide

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Add DIPEA (1.5 eq.).

  • Add the alkyl halide (1.1 eq.) and stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.[7] Reaction times may vary from a few hours to overnight.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Follow steps 9-12 from Protocol 1 for the aqueous work-up and purification.

Advanced Method: Phase-Transfer Catalysis

For reactions involving sparingly soluble inorganic bases or to enhance reaction rates, phase-transfer catalysis (PTC) is a powerful technique.[12] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the base or nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs.[13]

Advantages of Phase-Transfer Catalysis:

  • Allows the use of inexpensive inorganic bases like NaOH or K2CO3.[12]

  • Can often be performed in less polar, more environmentally benign solvents or even under solvent-free conditions.[12][14]

  • Can lead to faster reaction rates and higher yields.

Mechanism of Phase-Transfer Catalysis in N-Alkylation

ptc_mechanism Aqueous/Solid Phase Aqueous/Solid Phase K2CO3 (solid) Q+X- (catalyst) Organic Phase Organic Phase This compound (R2NH) Alkyl Halide (R'-X) N-Alkylated Product (R2NR') Q+X- Aqueous/Solid Phase:f2->Organic Phase:f4 Transfer Organic Phase:f1->Organic Phase:f3 Alkylation

Sources

Application Note: Advanced Amide Coupling Strategies for 4-Cyclopentylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis of targeted amide bonds is a cornerstone of medicinal chemistry and drug development. 4-Cyclopentylpiperidine is a highly valuable secondary amine building block, prominently featured in the development of complex active pharmaceutical ingredients (APIs), such as allosteric inhibitors of the deubiquitinase USP5[1].

However, coupling carboxylic acids to this compound presents distinct kinetic challenges. While the nitrogen atom is not directly flanked by alpha-substituents, the global conformational bulk of the piperidine ring—exacerbated by the equatorial/axial dynamics of the 4-cyclopentyl group—reduces its nucleophilicity compared to primary amines[2]. To achieve high yields without epimerization of chiral carboxylic acid partners, the selection of the coupling reagent must be strictly aligned with the steric and electronic demands of the substrates[3].

Mechanistic Rationale: Reagent Selection

The choice of coupling reagent dictates the reaction pathway, the stability of the active ester intermediate, and the efficiency of the final nucleophilic attack.

The Uronium Approach: HATU / DIPEA

For sterically demanding or electron-deficient substrates, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is the gold standard[3]. Causality of Efficiency: HATU converts the carboxylic acid into an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The critical advantage of HOAt over standard HOBt is the presence of a nitrogen atom at the 7-position of the aromatic ring. This nitrogen exerts a "neighboring group effect," acting as an intramolecular base that hydrogen-bonds with the incoming secondary amine. This pre-organizes the transition state and dramatically accelerates the nucleophilic attack of the bulky this compound.

The Carbodiimide Approach: EDC / HOBt

For highly scalable syntheses where the carboxylic acid is unhindered, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with HOBt is preferred[3]. Causality of Scalability: EDC forms an O-acylisourea intermediate, which is intercepted by HOBt to form a reactive OBt-ester, suppressing racemization[4]. The primary advantage here is downstream processing: EDC and its urea byproduct are highly water-soluble, allowing them to be completely removed via simple aqueous extraction, avoiding the need for complex chromatography[3].

ReagentSelection Start Substrates: Carboxylic Acid + this compound Decision Evaluate Steric Hindrance & Reactivity Start->Decision HATU_Path HATU / DIPEA (High Efficiency) Decision->HATU_Path Low Reactivity EDC_Path EDC / HOBt / DIPEA (Easy Workup) Decision->EDC_Path Standard / Scalable OAt HOAt Active Ester (Accelerated by neighboring N) HATU_Path->OAt OBt HOBt Active Ester (Standard activation) EDC_Path->OBt Product Target Amide + Byproducts OAt->Product Nucleophilic Attack OBt->Product Nucleophilic Attack

Decision matrix and workflow for selecting amide coupling reagents for this compound.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By strictly controlling the stoichiometry and the sequence of aqueous washes, the workup acts as a chemical filter, ensuring high purity of the final product.

Protocol A: High-Efficiency Coupling using HATU (For Hindered Acids)

This protocol is optimized for coupling this compound to sterically hindered or valuable carboxylic acids[5].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound hydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • Anhydrous DMF or DCM (0.1 M to 0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation[3].

  • Ester Formation: Add HATU (1.2 equiv) in one portion. The solution will typically turn pale yellow. Stir for 15–20 minutes. Validation Checkpoint: TLC or LC-MS should show complete consumption of the acid and formation of the HOAt active ester.

  • Amine Addition: Add this compound hydrochloride (1.1 equiv). If using the hydrochloride salt, add an additional 1.0 equiv of DIPEA to liberate the free base in situ[1].

  • Reaction: Stir at room temperature for 2 to 12 hours.

  • Self-Validating Workup:

    • Dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash with 1M HCl (2x). Causality: Protonates and removes unreacted this compound and DIPEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2x). Causality: Deprotonates and removes unreacted carboxylic acid and the HOAt byproduct.

    • Wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

HATUMechanism Acid R-COOH Base DIPEA (Deprotonation) Acid->Base Carboxylate R-COO⁻ Base->Carboxylate HATU HATU Addition Carboxylate->HATU ActiveEster OAt-Active Ester HATU->ActiveEster Amide Amide Product + TMU Byproduct ActiveEster->Amide Amine This compound Amine->Amide Attack

Mechanistic pathway of HATU-mediated amide coupling with this compound.

Protocol B: Scalable Solution-Phase Coupling using EDC/HOBt

Best suited for scale-up operations where the removal of tetramethylurea (the byproduct of HATU) is problematic[3].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM. Cool to 0 °C using an ice bath. Causality: Cooling minimizes potential side reactions of the highly reactive O-acylisourea intermediate.

  • Coupling Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise, followed by DIPEA (2.5 equiv). Stir at 0 °C for 30 minutes.

  • Amine Addition: Add this compound (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Self-Validating Workup:

    • Dilute with additional DCM.

    • Wash sequentially with water, 1M HCl, saturated NaHCO₃, and brine. Causality: The EDC urea byproduct is highly water-soluble and is completely removed during the initial water/HCl washes[4].

    • Dry over Na₂SO₄, filter, and concentrate.

Quantitative Data & Optimization Summary

To ensure optimal resource allocation during synthesis, the following table summarizes the operational parameters and expected outcomes for both methodologies based on empirical data[3],[1],[5].

ParameterHATU / DIPEA ProtocolEDC / HOBt Protocol
Primary Use Case Sterically hindered acids, low reactivityScalable synthesis, unhindered acids
Reagent Stoichiometry 1.2 eq HATU / 3.0-4.0 eq DIPEA1.2 eq EDC / 1.2 eq HOBt / 2.5 eq DIPEA
Preferred Solvent DMF or DCMDCM
Reaction Time 2 – 12 hours12 – 16 hours
Typical Yields 85% – 98%70% – 90%
Byproduct Removal Tetramethylurea (TMU) requires aqueous washWater-soluble urea easily removed via extraction
Epimerization Risk Very Low (due to rapid coupling)Low (suppressed by HOBt)

Troubleshooting & Analytical Validation

  • Incomplete Conversion (Stalled Reaction): If LC-MS indicates unreacted carboxylic acid when using EDC/HOBt, the steric bulk of this compound may be outcompeting the kinetics of the OBt-ester. Solution: Switch to the HATU protocol[3] or add a catalytic amount of DMAP (0.1 equiv) to form a highly reactive acylpyridinium intermediate[6].

  • Presence of Tetramethylurea (TMU) in NMR: TMU is a common contaminant in HATU couplings. Solution: Ensure vigorous washing with saturated aqueous LiCl (if DMF was used as the solvent) or perform a brief silica gel plug filtration.

  • Amine Volatility/Handling: this compound is often supplied as a hydrochloride salt. Ensure sufficient equivalents of DIPEA are added to fully liberate the free base; failure to do so is the leading cause of artificially low yields[1].

References

  • Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.1

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. 3

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. 6

  • The Synthesis of Sterically Hindered Amides. CHIMIA. 2

  • Coupling Reagents. AAPPTEC. 4

Sources

Application Note: Synthesis and Derivatization of 4-Cyclopentylpiperidine for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of conformationally restricted, lipophilic building blocks is a cornerstone of modern drug discovery. 4-Substituted piperidines, in particular, provide distinct topological profiles that are highly effective for occupying hydrophobic pockets and facilitating π-stacking interactions in target proteins. A prime example is the development of allosteric inhibitors targeting the ZnF-UBD domain of Ubiquitin Specific Protease 5 (USP5), where the 4-cyclopentylpiperidine moiety plays a crucial role in spatial orientation and target affinity .

Historically, the synthesis of complex piperidine derivatives relied on lengthy, linear pathways. Today, the paradigm has shifted toward highly convergent strategies. This application note details a robust, three-stage workflow for the synthesis of this compound hydrochloride from inexpensive 4-picoline, followed by its application in the synthesis of a USP5 inhibitor sulfonamide intermediate .

Synthetic Strategy and Workflow

The synthetic strategy relies on a base-mediated double alkylation (cycloalkylation) of 4-picoline, followed by the catalytic hydrogenation of the pyridine core. The resulting piperidine hydrochloride salt is then utilized in a convergent sulfonamide coupling reaction.

Workflow A 4-Picoline (Starting Material) B 4-Cyclopentylpyridine (Intermediate 1) A->B 1,4-Dibromobutane, LDA THF, -78°C to RT C This compound HCl (Core Building Block) B->C H2 (50 psi), PtO2 EtOH, HCl, RT D USP5 Inhibitor Scaffold (Sulfonamide API) C->D Sulfonyl Chloride Core DIPEA, DCM, RT

Figure 1: Convergent synthetic workflow from 4-picoline to a functionalized USP5 allosteric inhibitor scaffold.

Step-by-Step Experimental Protocols

Protocol 3.1: Synthesis of 4-Cyclopentylpyridine via Cycloalkylation

This step utilizes Lithium Diisopropylamide (LDA) to sequentially deprotonate the weakly acidic methyl protons of 4-picoline, allowing for a double nucleophilic substitution (S_N2) with 1,4-dibromobutane .

Mechanism A 4-Picoline B Picolyl Anion A->B LDA (-78°C) C 4-(5-Bromopentyl)pyridine B->C 1,4-Dibromobutane D Secondary Anion C->D LDA (-78°C) E 4-Cyclopentylpyridine D->E Intramolecular SN2 (- Br⁻)

Figure 2: Mechanistic sequence of the base-mediated cycloalkylation of 4-picoline.

Procedure:

  • Preparation of LDA: Flame-dry a 250 mL three-neck round-bottomed flask under N₂ atmosphere. Charge with anhydrous THF (100 mL) and diisopropylamine (7.5 mL, 53 mmol, 2.3 equiv). Cool the solution to –78 °C using a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 31.2 mL, 50 mmol, 2.2 equiv) dropwise over 15 minutes. Stir for 30 minutes.

  • First Deprotonation: Add 4-picoline (2.2 mL, 23 mmol, 1.0 equiv) dropwise. The solution will immediately turn deep red/orange, indicating the formation of the resonance-stabilized picolyl anion. Stir at –78 °C for 45 minutes.

  • Cycloalkylation: Add 1,4-dibromobutane (2.75 mL, 23 mmol, 1.0 equiv) dropwise. Maintain the reaction at –78 °C for 2 hours, then slowly allow it to warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography (cyclohexane/EtOAc = 3:1).

Causality & Validation:

  • Why the low yield? The isolated yield is typically ~24% (0.82 g) . This is a known limitation caused by competing intermolecular chain elongation (polymerization). However, because the starting materials are exceptionally cheap, this single-step cyclization remains highly cost-effective compared to multi-step alternative routes.

  • Validation Checkpoint: The product isolates as a yellow liquid. TLC (cyclohexane/EtOAc 3:1) should show a distinct UV-active spot at R_f ~0.4.

Protocol 3.2: Catalytic Hydrogenation to this compound Hydrochloride

Reducing a pyridine ring is notoriously difficult due to the aromatic stability and the tendency of the basic nitrogen lone pair to poison transition metal catalysts.

Procedure:

  • Reaction Setup: In a Parr hydrogenation flask, dissolve 4-cyclopentylpyridine (0.72 g, 4.89 mmol, 1.0 equiv) in absolute ethanol (20 mL).

  • Acidification: Add concentrated aqueous HCl (37%, 0.5 mL, ~6.0 mmol, 1.2 equiv).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (Adams' catalyst, PtO₂, 50 mg). Caution: PtO₂ can be pyrophoric when saturated with hydrogen; ensure the flask is thoroughly purged with N₂ before and after the reaction.

  • Hydrogenation: Pressurize the flask with H₂ gas to 50 psi. Shake the mixture at room temperature for 12 hours.

  • Workup: Monitor the pressure drop. Once hydrogen uptake ceases, purge the vessel with N₂. Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with excess ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the product. Filter and dry under high vacuum.

Causality & Validation:

  • Why use PtO₂ and HCl? The addition of HCl is the critical success factor. It protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen lone pair from coordinating to and poisoning the platinum catalyst, while simultaneously increasing the electrophilicity of the aromatic ring, allowing for complete reduction at a relatively low pressure (50 psi) .

  • Validation Checkpoint: The title compound is isolated as an off-white solid in near-quantitative yield (0.92 g, 99%).

  • Analytical Data: m.p. 238 °C; ¹H NMR (CDCl₃, 500 MHz): δ 9.45 (bs, 1H, NH₂⁺), 9.16 (bs, 1H, NH₂⁺), 3.45 (m, 2H) .

Protocol 3.3: Synthesis of USP5 Inhibitor Sulfonamide Intermediate

This protocol demonstrates the application of the synthesized building block in coupling with a sulfonyl chloride core to generate a USP5 allosteric inhibitor intermediate .

Procedure:

  • Reaction Setup: In a 25 mL round-bottomed flask, dissolve 2-{[4-(chlorosulfonyl)phenyl]formamido}acetic acid (54 mg, 0.194 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM, 5 mL).

  • Amine Addition: Add this compound hydrochloride (50 mg, 0.264 mmol, 1.36 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 120 µL, 0.69 mmol, 3.5 equiv) dropwise at room temperature. Stir the reaction mixture for 30 minutes.

  • Workup & Purification: Dilute the mixture with DCM (10 mL) and wash with 1M HCl (10 mL) to remove excess amine and DIPEA. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC if necessary.

Causality & Validation:

  • Why excess DIPEA? DIPEA serves a dual purpose: it must first neutralize the hydrochloride salt of the this compound to liberate the nucleophilic free amine, and subsequently act as an acid scavenger to neutralize the HCl byproduct generated during the sulfonylation. A minimum of 2.5 equivalents is strictly required; 3.5 equivalents ensure rapid and complete conversion.

  • Validation Checkpoint: The product isolates as a white powder with a yield of ~53% (37 mg). Complete consumption of the sulfonyl chloride should be verified via LC-MS prior to workup .

Quantitative Data & Reaction Optimization

To highlight the necessity of the specific conditions chosen for Protocol 3.2, the following table summarizes the optimization data for the catalytic hydrogenation of the pyridine core.

Table 1: Optimization of Pyridine Core Hydrogenation

CatalystSolventAdditivePressure (psi)Yield (%)Mechanistic Observation
Pd/C (10%)MeOHNone50< 10%Severe catalyst poisoning by pyridine lone pair.
Pd/C (10%)MeOHHCl (1.2 eq)5045%Incomplete conversion; ring not sufficiently activated.
PtO₂ (Adams)EtOHNone5030%Sluggish reaction; partial catalyst deactivation.
PtO₂ (Adams) EtOH HCl (1.2 eq) 50 > 99% Complete conversion; clean product isolation.

Note: Data reflects the critical nature of combining Adams' catalyst with acidic conditions to achieve self-validating, quantitative yields.

References

  • Structure Activity Relationship of USP5 Allosteric Inhibitors bioRxiv (2021). URL:[Link]

  • MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals van der Heijden, G. (2018). Vrije Universiteit Amsterdam Research Portal. URL:[Link]

Application Note & Protocol Guide: Solvent Selection for Nucleophilic Substitution with 4-Cyclopentylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of 4-Cyclopentylpiperidine and Solvent Choice

The this compound moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved metabolic stability and optimized lipophilicity in drug candidates. Its synthesis and derivatization, often through nucleophilic substitution at the nitrogen atom, are critical steps in the drug discovery pipeline. The success of these reactions—in terms of yield, purity, and reaction time—is profoundly influenced by the choice of solvent.

This guide provides a detailed examination of solvent selection for nucleophilic substitution reactions involving this compound. We will move beyond a simple list of solvents to a deeper, mechanistic understanding of how the reaction environment dictates the reaction outcome. By understanding the principles of solvent effects, researchers can make informed decisions to optimize their synthetic routes, troubleshoot problematic reactions, and ultimately accelerate the development of novel therapeutics.

The Underlying Theory: How Solvents Dictate Reaction Pathways

Nucleophilic substitution reactions, broadly categorized as S(_N)1 and S(_N)2, are fundamentally influenced by the solvent's ability to stabilize or destabilize reactants, transition states, and intermediates.[1][2][3] this compound, as a secondary amine, is a moderately strong, uncharged nucleophile. The choice of solvent can significantly favor one mechanistic pathway over the other.

The S(_N)2 Pathway: A Concerted Dance

The S(_N)2 (bimolecular nucleophilic substitution) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[4] This mechanism is favored by strong nucleophiles and unhindered substrates.

  • Solvent's Role: S(_N)2 reactions are significantly accelerated in polar aprotic solvents .[4][5][6] These solvents possess a significant dipole moment but lack acidic protons (like O-H or N-H bonds).[5][6]

    • Why? Polar aprotic solvents effectively solvate the counter-ion (cation) of a salt, but they poorly solvate the anionic nucleophile.[1][4] This leaves the nucleophile "naked" and highly reactive, increasing its effective nucleophilicity and accelerating the rate of reaction.[6][7] In contrast, polar protic solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and hinders its ability to attack the electrophile.[6][7][8]

The S(_N)1 Pathway: A Stepwise Journey

The S(_N)1 (unimolecular nucleophilic substitution) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[2][9] This pathway is favored by substrates that can form stable carbocations (e.g., tertiary alkyl halides) and by weak nucleophiles.

  • Solvent's Role: S(_N)1 reactions are favored by polar protic solvents (e.g., water, alcohols).[2][10][11]

    • Why? These solvents excel at stabilizing both the carbocation intermediate through dipole-ion interactions and the leaving group anion through hydrogen bonding.[3][10] This stabilization lowers the energy of the transition state for the rate-determining step (carbocation formation), thus accelerating the reaction.[1][10]

G cluster_SN2 SN2 Mechanism cluster_SN1 SN1 Mechanism SN2_start Nu⁻ + R-X SN2_ts [Nu---R---X]ᵟ⁻ Transition State SN2_start->SN2_ts SN2_end Nu-R + X⁻ SN2_ts->SN2_end SN2_label Polar Aprotic Solvents (e.g., DMSO, DMF) - Stabilize cation, leave Nu⁻ 'naked' - Accelerate reaction SN1_start R-X SN1_intermediate R⁺ + X⁻ Carbocation Intermediate SN1_start->SN1_intermediate Slow SN1_end Nu-R SN1_intermediate->SN1_end Fast, + Nu⁻ SN1_label Polar Protic Solvents (e.g., H₂O, EtOH) - Stabilize carbocation and leaving group - Accelerate reaction G prep Prepare 4 Flasks (DMF, ACN, THF, EtOH) add_reagents Add this compound, K₂CO₃, and Solvent prep->add_reagents add_ephile Add 1-Bromobutane add_reagents->add_ephile heat Heat to 60°C and Stir add_ephile->heat monitor Monitor by TLC heat->monitor Hourly monitor->heat Reaction Incomplete workup Quench and Workup monitor->workup Reaction Complete analyze Analyze Yield and Purity workup->analyze

Sources

Application Note: Scalable Manufacturing of 4-Cyclopentylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the scalable manufacturing of 4-cyclopentylpiperidine (CAS: 3971-54-8). This guide prioritizes the Catalytic Hydrogenation of 4-Cyclopentylpyridine as the most atom-economical and industrially viable route, while addressing the critical safety and engineering controls required for high-pressure heterogeneous catalysis.

Part 1: Executive Summary & Strategic Rationale

The Target

This compound is a high-value pharmacophore used in the synthesis of CCR2 antagonists, antifungal agents, and various G-protein coupled receptor (GPCR) modulators. Its structural rigidity, provided by the cyclopentyl ring, combined with the basicity of the piperidine nitrogen, makes it a critical scaffold for optimizing bioavailability and receptor binding.

Route Selection: The "Golden" Pathway

While laboratory synthesis often employs the Grignard addition to N-protected 4-piperidone followed by dehydration and reduction, this route is atom-inefficient for manufacturing. It requires expensive protecting groups, multiple steps, and generates significant stoichiometric waste.

Selected Industrial Route: Direct Catalytic Hydrogenation of 4-Cyclopentylpyridine.

  • Atom Economy: ~97% (Loss only of minor solvent/catalyst residue).

  • Step Count: 1 (from commercially available or cross-coupled precursor).

  • Scalability: Highly amenable to batch autoclave or continuous flow hydrogenation.

  • Purity: Avoids difficult-to-remove organometallic byproducts common in Grignard routes.

Mechanistic Insight

The reduction of the pyridine ring is thermodynamically favorable but kinetically demanding due to the high resonance energy of the aromatic system (~30 kcal/mol). The reaction proceeds via the sequential addition of hydrogen to the C=C and C=N bonds.

  • Challenge: Catalyst poisoning by the basic nitrogen of the product (piperidine).

  • Solution: Performing the reaction in an acidic medium (Glacial Acetic Acid) or using a CO2-switchable solvent system protonates the nitrogen, preventing it from binding irreversibly to the active metal sites.

Part 2: Detailed Experimental Protocol

Reaction Scheme

The transformation involves the complete saturation of 4-cyclopentylpyridine using heterogeneous catalysis.

ReactionScheme Start 4-Cyclopentylpyridine (C10H13N) Product This compound (C10H19N) Start->Product Hydrogenation 50-60 bar H2 3 H2 (Hydrogen Gas) H2->Product Cat Catalyst (5% Rh/C or PtO2) AcOH, 70-80°C Cat->Product

Caption: Single-step catalytic hydrogenation of 4-cyclopentylpyridine to this compound.

Materials & Equipment
ComponentSpecificationRole
Precursor 4-Cyclopentylpyridine (>98% purity)Starting Material
Catalyst 5% Rhodium on Carbon (Rh/C) or PtO₂Heterogeneous Catalyst (Rh is preferred for selectivity)
Solvent Glacial Acetic Acid (AcOH)Solvent & Nitrogen Protonation
Reductant Hydrogen Gas (H₂)Grade 5.0 (99.999%)
Base 50% NaOH (aq)Neutralization during workup
Extraction Isopropyl Acetate (IPAc) or MTBEProduct Extraction

Equipment:

  • High-pressure Hastelloy or Stainless Steel Autoclave (rated >100 bar).

  • Gas entrainment impeller (to maximize H₂ mass transfer).

  • Spark-proof filtration system (e.g., Rosenmund filter) for catalyst removal.

Step-by-Step Procedure (Scale: 1 kg Input)
Phase 1: Reactor Loading & Inerting
  • Preparation: Ensure the autoclave is clean, dry, and pressure-tested.

  • Loading:

    • Charge 4-Cyclopentylpyridine (1.0 kg, 6.79 mol) into the reactor.

    • Add Glacial Acetic Acid (5.0 L) . Note: A concentration of 0.2 M to 0.5 M is typical.

    • Carefully charge 5% Rh/C (50 g, 5 wt% loading) .

    • Safety Critical: Charge catalyst as a water-wet paste if possible to minimize pyrophoric ignition risk. If dry, add under an inert nitrogen blanket.

  • Inerting:

    • Seal the reactor.[1][2]

    • Purge with Nitrogen (N₂) 3 times (pressurize to 5 bar, vent to 0.5 bar).

    • Purge with Hydrogen (H₂) 3 times to remove N₂.

Phase 2: Hydrogenation
  • Reaction:

    • Pressurize reactor to 50 bar (725 psi) with H₂.

    • Set agitation to maximum efficient RPM (mass transfer limited regime).

    • Heat ramp to 70–80°C .

    • Maintain conditions for 6–12 hours . Monitor H₂ uptake via mass flow controller.

    • End Point: Reaction is complete when H₂ consumption ceases. Verify by HPLC (Target: >99% conversion).

Phase 3: Workup & Purification
  • Filtration:

    • Cool reactor to 25°C. Vent H₂ and purge with N₂.

    • Filter the reaction mixture through a Celite pad or spark-proof filter cartridge to remove the catalyst.

    • Recycle: The Rh/C catalyst can often be recycled 2-3 times with minor activity loss.

  • Neutralization:

    • Concentrate the acetic acid filtrate under reduced pressure (recover AcOH).

    • Dilute the residue with water (3 L) and cool to 0–5°C.

    • Slowly add 50% NaOH until pH > 12. Caution: Exothermic.

  • Extraction:

    • Extract the aqueous basic layer with Isopropyl Acetate (3 x 1.5 L) .

    • Combine organics, wash with brine, and dry over Na₂SO₄ (or use inline phase separator).

  • Distillation:

    • Perform fractional distillation under vacuum.

    • Boiling Point: Expect ~105–110°C at 10 mmHg (approximate, based on analogues).

    • Collect the clear, colorless oil.

Part 3: Critical Process Parameters (CPPs) & Troubleshooting

Parameter Control Table
ParameterRangeImpact on Quality/Yield
Temperature 70–85°C<70°C: Slow kinetics. >90°C: Risk of ring opening or degradation.
Pressure 40–60 barHigher pressure increases rate but requires robust engineering.
Catalyst Loading 2–5 wt%<2%: Incomplete conversion. >5%: Diminishing returns, high cost.
Agitation >800 RPMCritical. H₂ solubility is low; reaction is mass-transfer limited.
Troubleshooting Guide
  • Problem: Incomplete Conversion (stalled reaction).

    • Root Cause: Catalyst poisoning (often by trace sulfur from the precursor) or insufficient H₂ mass transfer.

    • Fix: Purge reactor gas phase to remove volatile poisons; increase agitation speed; add fresh catalyst (1 wt%).

  • Problem: Impurity Formation (Ring Opening).

    • Root Cause: Temperature too high or wrong catalyst (e.g., Pd/C at high T can cause hydrogenolysis).

    • Fix: Switch to Rh/C or Ru/C; lower temperature to 60°C and extend time.

Part 4: Process Safety & Engineering Controls

Hydrogenation Safety Logic

Hydrogenation at scale presents a "Fire Triangle" risk: Fuel (Solvent/H2), Oxidizer (Air leaks), and Ignition Source (Pyrophoric Catalyst).

SafetyLogic cluster_hazards Major Hazards cluster_controls Engineering Controls H2 Hydrogen Gas (Explosive Range 4-75%) Inert N2 Purge Cycles (O2 < 1%) H2->Inert Mitigated by Cat Pyrophoric Catalyst (Ignites in Air) Wet Water-Wet Catalyst (Prevents Ignition) Cat->Wet Mitigated by Exotherm Exothermic Reaction (-dH ~ 50 kJ/mol) Cooling Jacketed Cooling (Heat Removal) Exotherm->Cooling Controlled by

Caption: Safety barrier analysis for high-pressure hydrogenation.

Mandatory Safety Checks
  • Oxygen Sensors: Install ambient O₂ monitors in the hydrogenation suite.

  • Grounding: All equipment must be statically grounded. Use conductive hoses.

  • Catalyst Handling: Never filter the catalyst to complete dryness. Keep the filter cake wet with water or solvent before disposal to prevent spontaneous ignition.

Part 5: References

  • BenchChem. (2025).[1][2][3] Catalytic Hydrogenation of Pyridine to Piperidine: Application Notes and Protocols. Retrieved from

  • ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines. Retrieved from

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from

  • Felpin, F. X., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Cyclopentylpiperazin-1-amine Safety Data Sheet. (Analogue safety data). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Cyclopentylpiperidine Amide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Amide bond formation is a cornerstone reaction in drug development, yet coupling bulky secondary amines like 4-cyclopentylpiperidine presents unique kinetic and thermodynamic challenges. The lipophilic cyclopentyl group and the inherent steric hindrance around the piperidine nitrogen often lead to sluggish kinetics, incomplete conversions, and reagent-specific side reactions.

This support guide provides causal analysis, self-validating experimental protocols, and troubleshooting strategies to optimize these specific couplings and ensure high-yield, epimerization-free product recovery.

Section 1: Causal Troubleshooting Guide

Issue 1: Low Yield & Formation of a +99 Da Byproduct

Symptom: LC-MS analysis shows incomplete conversion of the amine and a major byproduct with a mass of[M+99] relative to the starting amine. Root Cause (Guanidinylation): When using uronium-based coupling reagents like HATU or HBTU, the secondary amine can directly attack the guanidinium carbon of the reagent instead of the activated ester[1]. Because this compound is sterically hindered, its reaction with the activated ester is slower than that of primary amines, giving it more time to react with any unreacted HATU in the mixture[2]. Resolution:

  • Strict Pre-activation: Pre-activate the carboxylic acid with HATU and base for at least 5–10 minutes before adding the this compound[1].

  • Change Reagent: Switch to a non-uronium coupling reagent like T3P (Propylphosphonic anhydride), which cannot form guanidinium adducts[3].

Mechanism Acid Carboxylic Acid + DIPEA ActiveEster OAt Active Ester (Highly Reactive) Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Guanidine Tetramethylguanidinium Adduct (+99 Da) HATU->Guanidine Amide Desired Amide (Target) ActiveEster->Amide + Amine (Fast) Amine This compound (Secondary Amine) Amine->Guanidine Direct Attack (If amine added too early)

Competing pathways in HATU-mediated coupling highlighting the guanidinylation side reaction.

Issue 2: Epimerization of the Carboxylic Acid

Symptom: Formation of diastereomers observed by NMR or chiral HPLC. Root Cause: The slow aminolysis of the activated ester by the hindered this compound allows competing pathways, such as oxazolone formation, to occur. The oxazolone intermediate rapidly racemizes at the alpha-carbon before the amine can successfully couple[4]. Resolution: Use the T3P/Pyridine system. T3P is exceptionally effective at suppressing epimerization, and using a weaker base like pyridine (instead of DIPEA) at 0 °C to room temperature further minimizes proton abstraction at the chiral center[4].

Issue 3: Sluggish Kinetics & Incomplete Conversion

Symptom: Reaction stalls at 50-60% conversion despite excess reagents. Root Cause: The effective collision frequency is reduced by the steric bulk of the piperidine ring. Furthermore, dilute reaction conditions exacerbate the slow kinetics of secondary amines[5]. Resolution: Run the reaction at a higher concentration (0.2 M to 0.5 M)[5]. If using EDC/HOBt, the addition of a catalytic amount of DMAP can significantly accelerate the acylation[6].

Section 2: Quantitative Data – Coupling Reagent Comparison

Reagent SystemGuanidinylation RiskEpimerization ControlByproduct RemovalRecommended Use Case
HATU / DIPEA High (if not pre-activated)GoodChromatographyRoutine discovery couplings; requires strict pre-activation.
T3P / Pyridine NoneExcellentAqueous ExtractionEpimerization-prone acids; late-stage scale-up.
EDC / HOBt / DMAP NoneModerateAqueous ExtractionCost-sensitive scale-up; requires DMAP for speed.

Section 3: Self-Validating Experimental Protocols

Workflow Start This compound + Carboxylic Acid Activation Select Coupling Reagent Start->Activation HATU HATU / DIPEA Activation->HATU T3P T3P / Pyridine Activation->T3P PreAct Mandatory Pre-activation (5-10 mins) HATU->PreAct NoPreAct Direct Addition (No pre-activation) T3P->NoPreAct Coupling1 Add Amine PreAct->Coupling1 Coupling2 Add Amine NoPreAct->Coupling2 Result1 Check for +99 Da Guanidinylation Adduct Coupling1->Result1 Result2 Aqueous Workup (Water-soluble byproducts) Coupling2->Result2

Decision tree for selecting coupling conditions and avoiding common failure modes.

Protocol A: HATU-Mediated Coupling (Pre-activation Method)

Causality Focus: This protocol separates activation and aminolysis to mathematically eliminate the +99 Da guanidinylation side reaction[1].

  • Activation: In an oven-dried flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to yield a 0.2 M final concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir at room temperature for exactly 10 minutes. (Self-Validation Check: A color change to pale yellow confirms OAt active ester formation).

  • Amine Addition: If using this compound hydrochloride[7], dissolve it (1.1 equiv) in a minimal amount of DMF with an additional 1.1 equiv of DIPEA. Add this solution dropwise to the activated ester.

  • Completion: Stir for 2–4 hours. Monitor by LC-MS. Quench with saturated aqueous NaHCO3 and extract with EtOAc.

Protocol B: T3P-Mediated Coupling (Epimerization-Free Method)

Causality Focus: T3P requires no pre-activation and generates strictly water-soluble byproducts, making it ideal for stereochemically sensitive substrates[4][8].

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in EtOAc or 2-MeTHF (0.3 M concentration).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv). Cool the mixture to 0 °C if the acid is highly prone to epimerization[4].

  • T3P Addition: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise[8].

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. (Self-Validation Check: The propanephosphonic acid byproducts partition entirely into the aqueous phase, leaving crude product purity typically >90%[3]).

Section 4: Frequently Asked Questions (FAQs)

Q: Why is my product co-eluting with the HATU byproduct during column chromatography? A: The tetramethylguanidinium byproduct and HOAt can form ion pairs or exhibit similar Rf values to lipophilic amides. If chromatography fails, switch to T3P. T3P byproducts are completely water-soluble and are removed via a simple aqueous wash, bypassing the need for chromatography entirely[3][8].

Q: Should I use the hydrochloride salt or the free base of this compound? A: The hydrochloride salt (CAS: 1354962-37-0) is generally preferred as it is a highly stable, easy-to-weigh solid[7][9]. However, you must account for the HCl by adding an extra equivalent of base (e.g., DIPEA or Pyridine) to liberate the free nucleophilic amine in situ.

Q: Can I heat the T3P reaction if the coupling is too slow? A: Yes. While T3P reactions typically proceed at room temperature, the thermal stability of T3P allows for mild heating (e.g., 40–60 °C) to drive sluggish secondary amine couplings to completion without degrading the reagent[3].

Q: Can I use DMF as a solvent for T3P? A: Yes, T3P is supplied as a 50% solution in various solvents including DMF, EtOAc, and 2-MeTHF[8]. For this compound, EtOAc or 2-MeTHF is often preferred to aid in the subsequent aqueous workup.

References

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: organic-chemistry.org URL: [Link]

  • Title: Understanding T3P® from start to finish Source: rxweb-prd.com URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: nih.gov URL: [Link]

  • Title: Predicting relative efficiency of amide bond formation using multivariate linear regression Source: pnas.org URL: [Link]

  • Title: WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE Source: ribbitt.com (AMRI) URL: [Link]

  • Title: Guanidinium salts of HATU and HBTU coupling reagents Source: researchgate.net URL: [Link]

Sources

Technical Support Center: Purification Strategies for 4-Cyclopentylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Topic: Overcoming isolation challenges associated with unreacted 4-cyclopentylpiperidine.

Introduction: The Chemical Challenge

This compound is a highly versatile secondary amine frequently utilized as a building block in drug discovery (e.g., Buchwald-Hartwig aminations, reductive aminations, and amide couplings). However, removing unreacted excess from the final reaction mixture is notoriously difficult.

The challenge stems from its dual chemical nature: it possesses a highly lipophilic "greasy" tail (the cyclopentyl group) and a basic secondary amine core (pKa ~10.5). This combination causes it to stubbornly partition into organic solvents during standard aqueous workups and streak heavily during normal-phase chromatography. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your target compounds efficiently.

DecisionTree Start Unreacted this compound in Crude Mixture Q1 Is the target product basic? Start->Q1 Ext Acid-Base Extraction (Aqueous HCl Wash) Q1->Ext No Q2 Reaction Scale? Q1->Q2 Yes Scav Polymer-Supported Scavenger (PS-Isocyanate) Q2->Scav < 500 mg Chrom Silica Chromatography (TEA Modifier) Q2->Chrom > 500 mg

Decision tree for selecting the optimal purification strategy.

Section 1: Acid-Base Extraction (Catch and Release)

Q: Why does this compound remain in my organic layer despite washing with water or brine? A: The high lipophilicity (logP) of the cyclopentyl group overrides the polarity of the neutral amine. To force the amine into the aqueous phase, you must fully protonate the nitrogen to form an ammonium salt[1]. Because this compound has a pKa of approximately 10.5, washing with a weak acid (like saturated ammonium chloride) is insufficient. You must drop the aqueous pH below 2 using 1M HCl or 10% aqueous citric acid to ensure complete ionization and migration into the aqueous layer[1].

Self-Validating Protocol: Acid-Base Extraction

Use this method if your target product is neutral or acidic (e.g., an amide or ether).

  • Dilution: Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Wash: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl.

  • Agitation & Separation: Shake vigorously and vent. Allow the layers to separate. The protonated this compound hydrochloride salt will migrate to the aqueous layer.

  • Validation Step (Crucial): Spot the organic layer on a TLC plate and stain with Ninhydrin. If a brown/red spot appears upon heating, unreacted secondary amine is still present. Repeat the acidic wash until the organic layer tests negative.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield your pure neutral product.
    

Section 2: Covalent Scavenging (Polymer-Supported Reagents)

Q: My target product is also a basic amine. How do I separate it from the unreacted this compound without tedious chromatography? A: When acid-base extraction is impossible due to overlapping pKa values, utilize a polymer-supported scavenger resin, such as PS-Isocyanate. The isocyanate functional group reacts rapidly and selectively with nucleophilic primary and secondary amines to form a stable urea linkage. Because the isocyanate is anchored to an insoluble cross-linked polystyrene backbone, the resulting urea is completely immobilized. Non-nucleophilic products (like tertiary amines or sterically hindered amides) remain untouched in solution and are recovered by simple filtration[2].

Workflow Step1 Crude Mixture (DCM/THF) Step2 Add PS-Isocyanate (2-3 equiv) Step1->Step2 Step3 Covalent Capture (Urea Formation) Step2->Step3 Step4 Filtration Step3->Step4 Step5 Pure Product in Filtrate Step4->Step5

Workflow for the covalent capture of amines using PS-Isocyanate.

Self-Validating Protocol: PS-Isocyanate Scavenging
  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent that swells polystyrene (Dichloromethane or Tetrahydrofuran are optimal).

  • Resin Addition: Add 2.5 to 3.0 equivalents of PS-Isocyanate resin (based on the calculated mmols of excess this compound).

  • Agitation: Shake or gently stir the suspension at room temperature for 2 to 4 hours. Do not use a magnetic stir bar at high speeds, as it will physically grind and destroy the resin beads.

  • Validation Step: Remove a 10 µL aliquot of the solution, dilute, and analyze via LC-MS or GC-MS. The mass peak corresponding to this compound (m/z ~154 [M+H]+) should be completely absent.

  • Filtration: Filter the mixture through a sintered glass frit. Wash the resin bed twice with pure DCM to ensure complete recovery of your target product. Concentrate the filtrate.

Quantitative Data: Scavenger Resin Comparison
Resin TypeReactive GroupCapacity (mmol/g)Equivalents RequiredTypical Reaction TimeTarget Amine Profile
PS-Isocyanate

1.0 – 1.82.0 – 3.0 eq1 – 4 hoursPrimary & Secondary
PS-Benzaldehyde

1.2 – 3.03.0 – 4.0 eq12 – 24 hoursPrimary Amines Only
PS-TsCl

1.5 – 2.02.0 – 4.0 eq4 – 16 hoursPrimary & Secondary (Requires Base)[2]

Section 3: Chromatographic Resolution

Q: When I attempt to purify my mixture on silica gel, the this compound streaks across the column and ruins the separation. How can I fix this? A: Peak tailing and streaking for basic compounds in normal-phase chromatography are caused by strong hydrogen-bonding and acid-base interactions between the positively charged secondary amine and the Brønsted acidic silanol groups (


) natively present on the silica gel surface[3]. To counteract this, you must dynamically "cap" these acidic sites by incorporating a competitive amine modifier—such as Triethylamine (TEA)—directly into your mobile phase[3].
Self-Validating Protocol: Silica Chromatography with TEA Modifier
  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (TEA) [4].

  • Column Equilibration (Critical): Flush the packed silica column with at least 3 column volumes (CV) of the TEA-modified solvent. Validation: Check the pH of the eluent dripping from the column using wet pH paper. It must read basic (pH > 8) before you load your sample.

  • Sample Loading: Dissolve your crude mixture in the minimum amount of modified mobile phase and load it onto the column.

  • Elution: Run the column normally. The TEA will continuously occupy the acidic silanol sites, allowing the this compound and your target product to elute as sharp, distinct bands[3].

  • Post-Purification: TEA has a boiling point of 89°C. It will be removed during rotary evaporation, but leaving the flask on a high-vacuum line overnight is recommended to remove residual traces.

Quantitative Data: Mobile Phase Modifiers for Amines
ModifierTypical Conc. (v/v)Mechanism of ActionVolatility (BP)Drawbacks
Triethylamine (TEA) 1.0% – 2.0%Competes for acidic silanols[4]High (89°C)Can leave trace organic residues if not deeply dried.
Ammonium Hydroxide 0.1% – 1.0%Neutralizes silica surfaceVery HighLimited miscibility in highly non-polar solvent systems.

References

  • Chemistry LibreTexts. "4.8: Acid-Base Extraction."[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?"[Link]

  • Biotage (via Sopachem). "Solid-Supported Reagents and Scavengers."[Link]

  • PubMed (NIH). "Improved efficiency in micellar liquid chromatography using triethylamine and 1-butanol as mobile phase additives to reduce surfactant adsorption."[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Cyclopentylpiperidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of substitution reactions with 4-cyclopentylpiperidine. This guide is designed for researchers, scientists, and drug development professionals who encounter steric hindrance issues related to this bulky yet valuable building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My standard N-alkylation of this compound with a primary alkyl halide is sluggish and gives low yields. What's the underlying issue and how can I fix it?

A1: The primary challenge is the steric bulk of the cyclopentyl group at the C4 position. While not directly adjacent to the nitrogen, its size can influence the conformational equilibrium of the piperidine ring, partially shielding the nitrogen lone pair and hindering the approach of the alkylating agent. This increases the activation energy of the SN2 reaction.

Troubleshooting & Optimization:

  • Increase Reaction Temperature: Elevating the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[1]

  • Switch to a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. This improves the leaving group ability and can accelerate the reaction.[1]

  • Choice of Base and Solvent: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the alkylation.[1] Polar aprotic solvents such as DMF or acetonitrile are generally preferred for N-alkylation reactions.[1]

  • Consider Reductive Amination: As a more robust alternative, reductive amination offers a milder and often more efficient route.[2] This method avoids the formation of quaternary ammonium salts, a common side product in direct alkylation.[2][3]

Q2: I'm attempting a Buchwald-Hartwig amination to couple this compound with an aryl bromide, but the reaction is inefficient. How can I improve this C-N cross-coupling?

A2: The Buchwald-Hartwig amination is a powerful tool for forming C(sp²)–N bonds, but it can be sensitive to sterically hindered amines.[4][5] The bulky cyclopentyl group can impede the coordination of the piperidine to the palladium catalyst and hinder the final reductive elimination step.

Troubleshooting & Optimization:

  • Ligand Selection is Critical: For sterically demanding amines, bulky, electron-rich phosphine ligands are often necessary. Ligands like XPhos or RuPhos can promote the reaction by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][6]

  • Choice of Palladium Precatalyst and Base: The combination of the palladium source and base is crucial. A common starting point is Pd(OAc)₂ with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[3][7]

  • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the palladium catalyst.[3]

  • Microwave Irradiation: The use of microwave heating can sometimes accelerate the reaction and improve yields for challenging couplings.[6]

Q3: Can I use the Mitsunobu reaction to couple this compound with a hindered secondary alcohol? I'm concerned about the steric hindrance from both coupling partners.

A3: The Mitsunobu reaction is known for its ability to form C-N bonds with inversion of stereochemistry at the alcohol center.[8][9] However, it is notoriously sensitive to steric hindrance at both the nucleophile and the alcohol.[10][11] Coupling a bulky secondary amine with a hindered secondary alcohol is a significant challenge.

Troubleshooting & Optimization:

  • Modified Mitsunobu Conditions: For sterically hindered alcohols, using 4-nitrobenzoic acid as the acidic component can improve yields.[8][10] The subsequent ester can then be hydrolyzed to reveal the desired product.

  • Alternative Reagents: Newer, more reactive azodicarboxylates and phosphines have been developed to overcome some of the limitations of the classic DEAD/PPh₃ system.[9]

  • Consider a Different Synthetic Route: If the Mitsunobu reaction fails, it may be necessary to consider a multi-step sequence. For example, the alcohol could be converted to a good leaving group (e.g., a triflate), followed by a direct SN2 displacement with this compound, although this will also be subject to steric effects.

Troubleshooting Guides

Problem: Low Yield in Direct N-Alkylation

Your direct N-alkylation of this compound is resulting in a low yield of the desired product, with a significant amount of unreacted starting material.

Decision Tree for Troubleshooting Low N-Alkylation Yield

start Low Yield in N-Alkylation q1 Is the alkylating agent reactive enough? start->q1 a1_yes Yes (e.g., Iodide, Bromide) q1->a1_yes a1_no No (e.g., Chloride) q1->a1_no Check Leaving Group q2 Are reaction conditions optimal? a1_yes->q2 sol1 Switch to Alkyl Bromide or Iodide a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Review Conditions q3 Is over-alkylation to quaternary salt observed? a2_yes->q3 sol2 Increase Temperature Use Polar Aprotic Solvent (DMF, MeCN) a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Check Byproducts a3_no No q3->a3_no sol3 Use slight excess of piperidine Slow addition of alkylating agent a3_yes->sol3 final_sol Consider Reductive Amination a3_no->final_sol sol3->final_sol

Caption: Decision tree for troubleshooting low N-alkylation yield.

Problem: Inefficient Buchwald-Hartwig Amination

Your palladium-catalyzed C-N coupling reaction is not proceeding to completion, resulting in a complex mixture of starting materials and product.

Workflow for Optimizing Buchwald-Hartwig Amination

start Start: Inefficient Buchwald-Hartwig Amination step1 Step 1: Verify Inert Atmosphere (Ar or N2) start->step1 step2 Step 2: Screen Bulky Ligands (e.g., XPhos, RuPhos) step1->step2 step3 Step 3: Optimize Base and Solvent (e.g., NaOtBu in Toluene/Dioxane) step2->step3 step4 Step 4: Evaluate Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) step3->step4 step5 Step 5: Consider Microwave Heating step4->step5 end End: Optimized Protocol step5->end

Caption: Workflow for optimizing Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This method is often more effective than direct alkylation for sterically hindered amines like this compound.[2][12][13]

Materials:

  • This compound (1.0 eq.)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[2]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the aldehyde or ketone to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Bulky Ligand

This protocol is adapted for the coupling of sterically hindered secondary amines with aryl halides.[4][14]

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 eq.)

  • This compound (1.2-1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.

  • Add the aryl halide and a stir bar.

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add the anhydrous solvent, followed by the this compound via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

The following table provides a comparative overview of expected yields for different substitution strategies with this compound, based on literature precedents for similarly hindered systems. Actual yields will be substrate-dependent.

Reaction TypeElectrophileKey ConditionsExpected Yield RangeReference
Direct N-Alkylation Primary Alkyl BromideK₂CO₃, DMF, 80 °C40-60%[1]
Reductive Amination Aliphatic AldehydeNaBH(OAc)₃, DCE, rt75-95%[2][15]
Buchwald-Hartwig Aryl BromidePd(OAc)₂, XPhos, NaOtBu60-85%[6]
Mitsunobu Reaction Hindered Secondary AlcoholDEAD, PPh₃, THF< 30% (Potentially low)[8][10]

References

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • Khan, I. et al. (2022).
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Martin, S. F., & Dodge, J. A. (1991). Efficacious modification of the mitsunobu reaction for inversions of sterically hindered secondary alcohols. Tetrahedron Letters, 32(26), 3017-3020.
  • Wikipedia.
  • Bacsa, I. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064-1071.
  • ACS GCI Pharmaceutical Roundtable.
  • Organ, M. G. et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry & Process Research.
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal.

Sources

Technical Support Center: Troubleshooting 4-Cyclopentylpiperidine Intermediate Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter physical property hurdles when working with highly functionalized building blocks. This guide provides a deep dive into resolving the poor solubility of 4-cyclopentylpiperidine intermediates, bridging the gap between molecular physicochemical properties and practical benchtop solutions.

The Causality of Solubility: The Dual Nature of this compound

To troubleshoot solubility, we must first understand the molecular causality driving the behavior of this compound. This molecule is characterized by a structural dichotomy:

  • The Lipophilic Tail (Cyclopentyl Group): The saturated, non-polar cyclopentyl ring drives high lipophilicity, making the neutral molecule highly hydrophobic and prone to crashing out of aqueous environments[1].

  • The Ionizable Head (Secondary Amine): The piperidine nitrogen is highly basic (pKa ≈ 10–11). Depending on the pH of the environment, it exists either as a neutral free base or a positively charged piperidinium cation[2].

The Core Conflict: When the intermediate is in its free base form , it dissolves readily in non-polar organic solvents (e.g., dichloromethane, ethyl acetate) but is virtually insoluble in water. Conversely, if the amine becomes protonated (e.g., forming a hydrochloride salt), it becomes highly polar[3]. This salt form is highly soluble in water but will instantly precipitate out of non-polar organic solvents as an intractable "brick dust"[4].

Diagnostic Workflow for Solubility Issues

Use the following decision matrix to diagnose and resolve unexpected precipitation during your synthetic workflows or assay preparations.

SolubilityWorkflow N1 Precipitation Observed in Reaction/Workup N2 Determine Solvent Phase N1->N2 N3 Aqueous Phase (Buffer/Water) N2->N3 N4 Organic Phase (DCM/EtOAc) N2->N4 N5 Likely State: Free Base (Lipophilic) N3->N5 N6 Likely State: Protonated Salt (Polar) N4->N6 N7 Action: Acidify (pH < 4) Form Soluble Cation N5->N7 N9 Alternative: Add Co-solvent (DMSO/PEG) N5->N9 N8 Action: Basify (pH > 12) Extract Free Base N6->N8 N10 Alternative: Switch to Polar Aprotic (DMF) N6->N10

Workflow for diagnosing and resolving this compound solubility issues.

Frequently Asked Questions (FAQs)

Q: Why does my this compound intermediate precipitate out of dichloromethane (DCM) during an amide coupling reaction? A: Amide couplings (e.g., using acid chlorides or coupling reagents) often generate acidic byproducts. Because the secondary amine of this compound is highly basic, it acts as an acid scavenger, rapidly protonating to form a salt[1]. This polar salt is completely insoluble in non-polar DCM. Solution: Add an excess of a non-nucleophilic tertiary amine base (like DIPEA or TEA) to the reaction. This ensures the this compound remains in its soluble free-base form, while the tertiary amine handles the acidic byproducts.

Q: I am getting severe, unbreakable emulsions during the aqueous workup of my intermediate. How do I fix this? A: This is a classic "surfactant effect." this compound contains a lipophilic tail and a polar amine head. At intermediate pH values (e.g., when washing with saturated NaHCO₃ at pH ~8), a mixture of free base and protonated salt exists. These molecules align at the aqueous-organic interface, drastically reducing surface tension and causing emulsions[5]. Solution: Push the pH to extremes. Wash the organic layer with 1 M NaOH (pH > 12) to fully deprotonate the amine, stripping away its amphiphilic character. Alternatively, use brine to increase the ionic strength of the aqueous layer, forcing the organic compound into the organic phase via the "salting out" effect[5].

Q: My intermediate crystallizes in the reagent bottle even when dissolved in DMF. Why? A: Secondary amines like piperidines are highly reactive with atmospheric carbon dioxide, slowly forming insoluble carbonate salts over time. Furthermore, if stored near reagents that liberate HCl gas (like TMSCl), the vapors can cross-contaminate, forming the this compound hydrochloride salt[6]. Solution: Store the intermediate under an inert argon atmosphere, tightly sealed, and away from volatile acids[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each protocol includes a built-in verification step to confirm the physical transformation has occurred before you proceed to the next costly synthetic step.

Protocol A: Emulsion-Free Liquid-Liquid Extraction (LLE)

Objective: Isolate the free base of this compound from an aqueous mixture without emulsion formation.

  • Dilution: Dilute the crude reaction mixture with a moderately polar organic solvent (e.g., Ethyl Acetate).

    • Causality: EtOAc has a higher dielectric constant than DCM, providing better solvation for slightly polar impurities while still dissolving the free base.

  • Basification: Add an equal volume of 1 M NaOH to the separatory funnel.

    • Causality: The high pH (>12) ensures 100% of the piperidine nitrogen is deprotonated, destroying any surfactant-like zwitterionic or mixed-salt states that cause emulsions[5].

  • Validation Check 1 (pH Verification): Withdraw 10 µL of the aqueous layer and test with pH paper. If pH < 12 , add more NaOH. Do not shake the funnel until the aqueous layer is confirmed to be strongly basic.

  • Agitation & Separation: Gently swirl (do not vigorously shake) the funnel. Allow the layers to separate.

  • Validation Check 2 (Emulsion Clearance): Observe the interface. A sharp line indicates success. If a micro-emulsion persists , add 10% v/v saturated NaCl (brine) to the aqueous layer to increase ionic strength, which drives the lipophilic intermediate entirely into the organic phase[5].

Protocol B: Preparing High-Concentration Aqueous Assay Stocks

Objective: Solubilize the highly lipophilic intermediate for biological assays without precipitation.

  • Pre-Salt Formation: Weigh 10 mg of the free base intermediate into a vial. Add 1.1 molar equivalents of 0.1 M HCl in methanol.

    • Causality: Converting the free base to the hydrochloride salt before introducing water bypasses the thermodynamic energy barrier of dissolving a hydrophobic liquid/solid in an aqueous buffer[3].

  • Solvent Evaporation: Evaporate the methanol under a gentle stream of nitrogen until a solid film (the HCl salt) remains.

  • Co-Solvent Addition: Add 50 µL of 100% DMSO to dissolve the salt film, creating a concentrated master stock.

    • Causality: DMSO acts as a powerful hydrogen-bond acceptor, stabilizing the intermediate[4].

  • Stepwise Dilution: Add the desired aqueous assay buffer dropwise to the DMSO stock while vortexing vigorously.

  • Validation Check (Optical Clarity): Hold the vial against a dark background and shine a laser pointer through it. If the beam path is visible (Tyndall effect) , nano-precipitates have formed due to supersaturation. If this occurs, you must lower the final stock concentration or increase the co-solvent ratio[2].

Quantitative Data: Solubility Profiles

The table below summarizes the expected solubility behavior of this compound intermediates based on their protonation state and solvent environment. Use this to predict and prevent precipitation.

Solvent SystempH EnvironmentDominant Molecular SpeciesExpected SolubilityTroubleshooting Action
Water / Buffer Neutral (pH ~7)Free Base (Lipophilic)Poor (< 0.1 mg/mL)Acidify to pH < 4 or add DMSO co-solvent
Water / Buffer Acidic (pH < 4)Cationic SaltHigh (> 10 mg/mL)None required; ready for assay
DCM / Hexanes Acidic / NeutralCationic SaltPoor (Precipitates)Wash with 1M NaOH to form free base
DCM / EtOAc Basic (pH > 10)Free Base (Lipophilic)High (> 20 mg/mL)None required; ready for reaction

References

  • ResearchGate Community. Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Available at: [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Chromatography Online. Available at: [Link]

Sources

Technical Support Center: Exotherm Control for 4-Cyclopentylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Controlling Exotherms During the Addition of 4-Cyclopentylpiperidine Document ID: TSC-4CP-EXO-001 Last Updated: March 1, 2026 Applicable For: Process Chemists, Scale-up Engineers, R&D Scientists

Executive Summary & Safety Directive

The Core Hazard: this compound is a secondary amine. While kinetically stable in isolation, its addition to electrophiles (such as acid chlorides, isocyanates, or electron-deficient heteroaromatics like chloropyrimidines) is invariably exothermic .

In pharmaceutical synthesis (e.g., JAK inhibitor scaffolds like Fedratinib), this reagent is often employed in Nucleophilic Aromatic Substitution (


) or amide couplings. The heat release (

) typically ranges from -60 to -120 kJ/mol . If the heat generation rate (

) exceeds the heat removal capacity (

) of your reactor, a thermal runaway is probable, leading to solvent boiling, over-pressurization, or decomposition.

Immediate Action Required: If you are currently experiencing an uncontrolled exotherm (


):
  • STOP the addition immediately.

  • MAXIMIZE jacket cooling and agitation speed (if safe).

  • DO NOT quench until the temperature stabilizes (quenching can add further heat of neutralization).

Diagnostic Module: Understanding the Thermodynamics

Before troubleshooting, verify which thermodynamic regime your reaction falls into.

Heat Generation Sources
Reaction TypeMechanismEst.[1] Enthalpy (

)
Risk Factor

(e.g., vs. Chloropyrimidine)
Nucleophilic attack + HCl neutralization-70 to -90 kJ/molHigh. Often requires base scavengers (TEA/DIPEA), adding heat of neutralization.
Amide Coupling (vs. Acid Chloride)Acylation + HCl salt formation-100 to -130 kJ/molCritical. Instantaneous kinetics; heat release is limited only by mixing.
Reductive Amination Imine formation + Reduction-40 to -60 kJ/molModerate. Exotherm is distributed over two steps.
Process Control Logic Diagram

The following logic flow illustrates how to determine the safe addition protocol based on your specific reactor's cooling capacity (


).

G Start Start: this compound Addition Calc Calculate Adiabatic Temp Rise (ΔT_ad = ΔH_r / Cp_mix) Start->Calc Decision1 Is ΔT_ad > Boiling Point Margin? Calc->Decision1 Batch Batch Mode Allowed (Low Risk) Decision1->Batch No (< 50°C rise) SemiBatch Semi-Batch (Dosing) Required Decision1->SemiBatch Yes (> 50°C rise) Flow Consider Continuous Flow (High Surface Area) SemiBatch->Flow If Reaction Time > 8h or Unstable Intermediate

Figure 1: Decision matrix for selecting the addition mode based on adiabatic temperature rise potential.

Troubleshooting Guide: Specific Scenarios

Scenario A: "The temperature spikes immediately upon starting the addition."

Diagnosis: You are likely operating in a mixing-controlled regime where the reaction kinetics (


) are faster than your mixing time (

). This creates "hot spots" at the injection point, causing local exotherms that your bulk temperature probe misses until it's too late.

Corrective Protocol:

  • Dilution: Do not add this compound neat. Dilute 1:1 or 1:2 with the reaction solvent (e.g., DCM, THF, or NMP) to increase thermal mass.

  • Sub-surface Addition: Move the feed dip-tube below the liquid level. Surface addition causes pooling and sudden reaction flashes.

  • Turbulence: Increase impeller speed. Ensure the Reynolds number (

    
    ) is 
    
    
    
    (turbulent flow) to dissipate heat away from the feed nozzle.
Scenario B: "The reaction stalls, then exotherms violently later (Thermal Accumulation)."

Diagnosis: This is the most dangerous scenario. The reaction is kinetically limited at low temperatures. You added the amine at


, but the reaction didn't start until the accumulation reached 50%, at which point it "ignited."

Corrective Protocol:

  • Raise Initial T: Paradoxically, you may need to run warmer (e.g.,

    
     instead of 
    
    
    
    ) to ensure the reaction consumes the amine as it is added.
  • Verification: Stop the feed after 5% addition. Wait 10 minutes. Check HPLC/LCMS. If conversion is

    
    , DO NOT RESUME FEED .
    
  • Catalysis: If doing an

    
    , ensure your base (e.g., 
    
    
    
    or DIPEA) is present and active.
Scenario C: "I am seeing high levels of dimer impurities."

Diagnosis: High local temperatures during addition are favoring side reactions (homo-coupling or polymerization of the electrophile).

Corrective Protocol:

  • Active Cooling: Switch from a passive ice bath to a cryostat/chiller with a feedback loop.

  • Flow Chemistry: Move to a continuous flow reactor (see diagram below). This maximizes the surface-area-to-volume ratio (

    
    ), allowing near-isothermal addition.
    

Advanced Protocol: Continuous Flow Setup

For scale-up (>100g) or highly exothermic couplings, a continuous flow setup is the industry standard for safety and selectivity.

FlowSetup PumpA Pump A: Electrophile Mixer T-Mixer (High Turbulence) PumpA->Mixer Stream 1 PumpB Pump B: This compound PumpB->Mixer Stream 2 Reactor Residence Time Unit (Cooled Plate/Coil) Mixer->Reactor Mixed Stream Quench Quench Module Reactor->Quench Reaction Complete Collection Product Collection Quench->Collection

Figure 2: Schematic for continuous flow processing. The "Reactor" zone allows for rapid heat removal that batch vessels cannot achieve.

Frequently Asked Questions (FAQ)

Q: Can I use a glass dropping funnel for addition? A: Only for scales


 grams. For larger scales, use a dosing pump (syringe pump or peristaltic pump). Gravity feed is unreliable; as the liquid level drops, the rate changes, making heat control unpredictable.

Q: What is the preferred solvent to mitigate exotherms? A: DCM (Dichloromethane) has a low heat capacity and low boiling point (


), making it risky for large exotherms (boil-over risk). Toluene  or THF  are generally safer due to higher boiling points and better thermal capacity, provided they are compatible with your electrophile.

Q: How do I calculate the "Adiabatic Temperature Rise" (


)? 
A:  Use the formula:


Where:
  • 
     = Enthalpy of reaction (assume -100 kJ/mol for worst-case amine acylation).
    
  • 
     = Concentration (mol/L).
    
  • 
     = Specific heat capacity of the mixture (approx 1.8 - 2.0 J/g·K for organics).
    
  • 
     = Density.
    

Q: The amine is a solid/viscous oil. How do I dose it? A: this compound can be viscous. Melt it gently (if solid) and dissolve in 2-3 volumes of solvent. Never heat the feed reservoir significantly if the amine is thermally unstable over time.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on piperidine scaffolds in drug design).
  • Plutschack, M. B., et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 117(18), 11796–11893. Link (Reference for Flow Chemistry setup).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Best practices for dosing and mixing-controlled reactions).
  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Case studies on solvent selection for amine couplings).

Disclaimer: This guide is for technical reference only. Always perform a specific Risk Assessment (RA) and consult your site's Safety Data Sheets (SDS) before handling this compound.

Sources

Handling hygroscopic nature of 4-cyclopentylpiperidine salts

Author: BenchChem Technical Support Team. Date: March 2026

An inherently challenging aspect of utilizing secondary amine building blocks in drug discovery is managing their physical stability. 4-Cyclopentylpiperidine salts (most commonly the hydrochloride salt) are highly valued in medicinal chemistry—for instance, in the synthesis of USP5 allosteric inhibitors [1]—but they exhibit severe hygroscopicity. When exposed to ambient humidity, these salts rapidly absorb atmospheric water, leading to deliquescence (turning into a sticky paste), stoichiometric inaccuracies, and the quenching of moisture-sensitive downstream reactions.

This Technical Support Center is designed to provide researchers with causality-driven troubleshooting, validated protocols, and step-by-step methodologies to ensure absolute precision when handling these demanding reagents.

Diagnostic FAQ: Understanding the Causality

Q1: Why does my this compound hydrochloride turn into a sticky paste within minutes on the benchtop? A1: This is a thermodynamic phenomenon known as deliquescence. The crystal lattice of the 4-cyclopentylpiperidinium cation and its chloride counterion has a high affinity for water molecules. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, water vapor condenses into the solid, dissolving the crystal lattice and forming an aqueous solution [2]. This alters the mechanical properties, changing a free-flowing powder into a caked, sticky mass.

Q2: My balance reading continuously drifts upward while weighing the salt. How does this impact my experiments? A2: The upward drift is the real-time mass of atmospheric water being absorbed by the salt. If you weigh 100 mg of a highly hygroscopic salt that has absorbed 10% of its weight in water, you are actually only deploying 90 mg of the active building block. This leads to two critical failures:

  • Stoichiometric Error: Your molar equivalents will be incorrect, leaving unreacted starting materials in your mixture.

  • Reagent Quenching: The introduced water will rapidly hydrolyze moisture-sensitive coupling reagents (e.g., HATU, EDC) or deactivate Lewis acid catalysts in subsequent steps.

Mechanism Moisture Atmospheric Moisture (H2O) Hydration Crystal Lattice Hydration (Deliquescence) Moisture->Hydration Salt 4-Cyclopentylpiperidinium Salt Salt->Hydration Error Stoichiometric Error (Mass = API + H2O) Hydration->Error Quench Reaction Quenching (Catalyst/Reagent Deactivation) Hydration->Quench

Causality of moisture uptake in hygroscopic amine salts and its downstream experimental impact.

Quantitative Data: Hygroscopicity Classification

To properly handle the salt, you must understand its classification. The European Pharmacopoeia (Ph. Eur.) and pharmaceutical guidelines classify hygroscopicity based on dynamic vapor sorption (DVS) at 80% RH and 25°C [3].

ClassificationMass Increase (Δm) at 80% RHHandling Requirement for this compound
Non-hygroscopic Δm < 0.2%Standard benchtop handling.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Cap tightly immediately after use.
Moderately hygroscopic 2.0% ≤ Δm < 15.0%Weigh rapidly; store in desiccator.
Very hygroscopic Δm ≥ 15.0%(Typical for this compound HCl) Glovebox required; weigh by difference.
Deliquescent Liquid formationMust be lyophilized or azeotropically dried before use.

Validated Experimental Protocols

To ensure scientific integrity and compliance with USP General Chapters <41> (Balances) and <1251> (Weighing on an Analytical Balance) [4], the following self-validating protocols must be strictly adhered to.

Protocol A: Recovery and Drying of Caked this compound Salts

If your salt has already absorbed moisture and caked, standard vacuum oven drying is often insufficient because the water is tightly bound in the crystal lattice.

Step-by-Step Methodology:

  • Dissolution: Dissolve the caked this compound salt in a minimum amount of anhydrous methanol or ethanol.

  • Azeotropic Addition: Add 3 volumes of anhydrous toluene to the solution. Toluene forms a low-boiling azeotrope with water.

  • Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) at 40°C. The water will co-evaporate with the toluene.

  • Trituration: Once a solid residue forms, triturate with anhydrous diethyl ether or heptane to break up the solid into a fine powder.

  • High Vacuum: Transfer the powder to a Schlenk flask and dry under high vacuum (< 0.1 mbar) at 50°C for 12–24 hours.

  • Validation Check: The salt is dry when it is a free-flowing, electrostatic white powder that no longer sticks to the glass walls.

Protocol B: "Weighing by Difference" (USP <1251> Compliant)

Never weigh highly hygroscopic materials directly onto a weigh boat on an open bench. The mass will fluctuate continuously, violating the stability requirements of USP <41> [5].

Step-by-Step Methodology:

  • Preparation: Store the dried salt in a sealed vial inside a desiccator or argon-filled glovebox.

  • Initial Tare: Place the sealed vial containing the salt on the analytical balance. Record this initial mass (

    
    ).
    
  • Transfer: Quickly open the vial, transfer an estimated amount of the salt directly into your reaction flask (which should already contain your solvent or be flushed with argon), and immediately reseal the vial.

  • Final Weigh: Place the sealed vial back on the balance. Record the new mass (

    
    ).
    
  • Calculation: The exact mass of the salt added to your reaction is

    
    .
    Causality: Because the vial is sealed during both weighings, atmospheric moisture cannot artificially inflate the mass reading on the balance.
    

Workflow Start This compound Salt (Hygroscopic) Assess Assess Physical State (Caked vs. Free-flowing) Start->Assess Dry Protocol A: Azeotropic Drying (Toluene/Vacuum) Assess->Dry If caked/wet (>0.5% H2O) Weigh Protocol B: Weigh by Difference (Closed Vial Method) Assess->Weigh If free-flowing/dry Dry->Weigh Validation Check Passed React Moisture-Sensitive Reaction (e.g., Amidation) Weigh->React Accurate Stoichiometry

Decision matrix and workflow for handling hygroscopic this compound salts.

Advanced Troubleshooting & Workarounds

Q3: I do not have a glovebox, and my lab is highly humid. How can I reliably use this reagent for a library synthesis? A3: Use Pre-filled Vials or Stock Solutions. Instead of weighing the solid for every single reaction, weigh the entire bulk bottle once using the difference method, and dissolve the entire batch in an anhydrous, non-reactive solvent (e.g., anhydrous DMF or DCM) to create a stock solution of known molarity. Store this solution over activated 3Å molecular sieves under argon. You can then dispense precise equivalents volumetrically using a microsyringe, completely bypassing the need to handle the hygroscopic solid again [6].

Q4: Can I convert the hydrochloride salt to a less hygroscopic form? A4: Yes. Salt selection is a critical part of drug development[7]. If the HCl salt is unmanageable, you can free-base the compound by partitioning it between 1M NaOH and DCM, extracting the organic layer, drying over Na₂SO₄, and concentrating it. The resulting this compound free base is an oil. While oils have their own handling challenges, they do not suffer from crystal lattice deliquescence. Alternatively, you can precipitate it as a different salt (e.g., mesylate or tosylate), which often exhibit lower critical relative humidities and better bench stability [8].

References

  • Leger, P. R., et al. "Structure Activity Relationship of USP5 Allosteric Inhibitors." bioRxiv, Cold Spring Harbor Laboratory, 18 May 2021. Available at:[Link]

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, National Institutes of Health, 2018. Available at:[Link]

  • United States Pharmacopeia (USP). "General Chapters: <1251> WEIGHING ON AN ANALYTICAL BALANCE." USP29-NF24. Available at:[Link]

  • Mettler Toledo. "USP Chapter 41 Weighing Requirements for Balances." Mettler Toledo White Papers. Available at:[Link]

  • HepatoChem. "How do you handle hygroscopic salts?" HepatoChem Technical Notes, 14 Sep 2016. Available at:[Link]

  • Kumar, L., et al. "Salt Selection in Drug Development." Pharmaceutical Technology, 21 May 2021. Available at:[Link]

  • Ooi, J., et al. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceutics, ResearchGate, 20 Sep 2022. Available at:[Link]

Validation & Comparative

Comparative Guide: Spectral Interpretation of 4-Cyclopentylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclopentylpiperidine represents a classic "linker" scaffold in drug discovery, bridging a polar heterocyclic amine with a lipophilic alicyclic domain.[1] Unlike simple piperidine, which undergoes rapid ring inversion at room temperature, the bulky cyclopentyl group at the C4 position biases the molecule toward a single dominant chair conformation.

This guide provides a comparative analysis of the 1H and 13C NMR spectral signatures of this compound against its parent heterocycle (piperidine) and protected derivatives. It focuses on distinguishing the overlapping "aliphatic envelope" and identifying the diagnostic signals of the locked chair conformation.

Part 1: Structural Dynamics & Conformation

To interpret the spectrum, one must first understand the solution-state dynamics.

The "Equatorial Lock" Effect

In unsubstituted piperidine, the ring flips rapidly between two chair conformers, averaging the axial and equatorial signals. However, in This compound , the bulky cyclopentyl group (


-value 

1.7 kcal/mol) creates a strong thermodynamic preference for the equatorial position to avoid 1,3-diaxial strain.[1]
  • Consequence: The piperidine ring is effectively "locked."

  • Spectral Result: The protons at C2 and C6 are no longer equivalent by time-averaging.[1] You will observe distinct signals for H2/6-axial and H2/6-equatorial .[1]

Diagram 1: Structural Numbering & Conformation

G cluster_0 Piperidine Ring (Chair) cluster_1 Cyclopentyl Ring N1 N1 (Amine) C2 C2 (α-CH2) N1->C2 C3 C3 (β-CH2) C2->C3 C4 C4 (Methine) C3->C4 C5 C5 (β-CH2) C4->C5 C1p C1' (Methine) C4->C1p Equatorial Bond C6 C6 (α-CH2) C5->C6 C6->N1 C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5' C4p->C5p C5p->C1p

Caption: Connectivity of this compound. The C4-C1' bond adopts an equatorial orientation, locking the piperidine ring.

Part 2: Comparative 1H NMR Analysis

The 1H NMR spectrum (typically in CDCl₃) can be divided into three distinct zones.

Zone A: The Alpha-Protons (2.5 – 3.2 ppm)

This is the most diagnostic region. The nitrogen atom deshields the adjacent protons (H2 and H6).

FeatureUnsubstituted PiperidineThis compoundInterpretation
Signal Appearance Broad triplet (avg)Two distinct multipletsLocked Conformation
H2/6 Equatorial ~2.80 ppm3.05 – 3.15 ppm Doublet of broad doublets (deshielded)
H2/6 Axial ~2.80 ppm2.55 – 2.65 ppm Triplet of doublets (shielded)
Coupling (

)
Avg (

Hz)

Hz

Hz
Large axial-axial coupling confirms the chair.[1]

Expert Insight: The H2/6-axial protons appear as a "triplet of doublets" (td). The large triplet splitting arises from the geminal coupling (to H2-eq) and the trans-diaxial coupling (to H3-ax).[1] The H2/6-equatorial protons usually appear as broad doublets due to smaller equatorial-axial and equatorial-equatorial couplings.[1]

Zone B: The "Linker" Interface (1.1 – 1.4 ppm)

The proton at C4 (piperidine) and C1' (cyclopentyl) are crucial for verifying the connection.

  • H4 (Piperidine): Resonates upfield (~1.1–1.3 ppm) as a triplet of triplets (tt) . It is axial, coupling strongly to H3-ax/H5-ax (

    
     Hz) and weakly to H3-eq/H5-eq.[1]
    
  • H1' (Cyclopentyl): Often obscured in the "aliphatic envelope" but typically found near 1.6–1.8 ppm.

Zone C: The Aliphatic Envelope (1.4 – 1.9 ppm)

This region contains the H3/H5 piperidine protons and the bulk of the cyclopentyl protons.

  • Differentiation: The cyclopentyl protons generally resonate slightly downfield (1.5–1.8 ppm) compared to the H3/H5 axial piperidine protons (1.0–1.2 ppm).

  • Integration: Integration is critical here.[1][2] In a clean sample, the integral ratio between Zone A (4H) and Zone C (approx 12H) confirms the presence of the cyclopentyl group.

Part 3: Comparative 13C NMR Analysis

The 13C spectrum provides a clear verification of symmetry. Due to the plane of symmetry passing through N1-C4-C1', the carbon count is reduced.[1]

Carbon PositionChemical Shift (δ, ppm)Multiplicity (DEPT-135)Notes
C2, C6 46.0 – 47.0CH₂ (Down)Deshielded by Nitrogen.[1] Symmetric.
C3, C5 32.0 – 33.5CH₂ (Down)Shielded beta-carbons.
C4 41.0 – 43.0CH (Up)Diagnostic Linker Carbon .
C1' (Cyclopentyl) 44.0 – 45.5CH (Up)Alpha to the piperidine ring.
C2', C5' 30.0 – 31.0CH₂ (Down)Cyclopentyl ring.
C3', C4' 25.0 – 26.0CH₂ (Down)Cyclopentyl ring (furthest from linker).

Key Differentiator: In simple piperidine, C4 resonates at ~25 ppm. In this compound, the C4 signal shifts dramatically downfield to ~42 ppm due to the alpha-substitution effect of the cyclopentyl ring.[1]

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR
  • Solvent: CDCl₃ is standard.[1] However, if the NH signal is broad or exchanging, use DMSO-d₆ to sharpen the amine signal and observe coupling.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (CHCl₃ 7.26 ppm).

Protocol 2: The D₂O Shake (NH Verification)

To confirm the amine signal (often a broad singlet near 1.5–2.0 ppm in CDCl₃):

  • Run the standard 1H NMR.[2]

  • Add 1 drop of D₂O to the NMR tube.

  • Shake vigorously for 30 seconds.

  • Re-run the spectrum.

  • Result: The broad NH signal will disappear (exchange with D), while C-H signals remain.

Diagram 2: Assignment Workflow

Workflow cluster_legend Technique Start Start: Acquire 1H NMR CheckNH Identify Broad Singlet (1.5 - 3.0 ppm) Start->CheckNH Alpha Identify Alpha Protons (2.5 - 3.2 ppm) Start->Alpha D2O Perform D2O Shake CheckNH->D2O IsNH Signal Disappears? YES = NH D2O->IsNH Split Check Splitting Alpha->Split Locked Distinct Ax/Eq signals? YES = Locked Chair Split->Locked Linker Identify H4 (tt) (~1.2 ppm) Locked->Linker Cyclo Identify Cyclopentyl (1.4 - 1.8 ppm) Linker->Cyclo COSY Use COSY to connect H4 to H3/H5 Linker->COSY

Caption: Step-by-step logic for assigning the this compound spectrum.

Part 5: Troubleshooting & Artifacts

  • NH Broadening: In CDCl₃, the acidic NH proton often broadens due to intermediate exchange rates or hydrogen bonding with trace water.

    • Solution: Use DMSO-d₆ or add a trace of solid K₂CO₃ to remove acid traces if the salt form is suspected.[1]

  • TFA Salts: If the sample was purified via HPLC with TFA, the amine will be protonated (ammonium).

    • Effect: The alpha-protons (H2/6) will shift downfield to 3.3–3.5 ppm .

    • Fix: Perform a "free-base" extraction (DCM/NaHCO₃) before NMR analysis.[1]

  • Rotamers: If the nitrogen is acylated (e.g., N-Acetyl-4-cyclopentylpiperidine), you will see rotamers (doubling of signals) due to restricted rotation around the N-C(O) bond. This is not an impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for coupling constants in cyclohexane systems).

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). 1H and 13C NMR data for Piperidine (SDBS No. 532) and Cyclopentane derivatives.[3]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Source for pulsed field gradient protocols and COSY interpretation).

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods.[1][4] University of Wisconsin-Madison.[1] (Authoritative online resource for chemical shift tables of heterocycles).

Sources

Comparative Bioactivity Guide: 4-Cyclopentylpiperidine vs. 4-Cyclohexylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 4-cyclopentylpiperidine and 4-cyclohexylpiperidine moieties in drug design. These saturated N-heterocycles are critical pharmacophores in GPCR ligands (Sigma, CCR5, Opioid) and kinase inhibitors.

Key Distinction: The choice between a 5-membered (cyclopentyl) and 6-membered (cyclohexyl) ring at the 4-position often dictates a trade-off between metabolic stability and receptor affinity . While the cyclohexyl group offers greater hydrophobic bulk (


) for filling large lipophilic pockets, it introduces a significant metabolic "soft spot" susceptible to CYP450-mediated oxidation. The cyclopentyl group (

) reduces lipophilicity (lowering cLogP by ~0.4), which can mitigate hERG liability, though occasionally at the cost of potency in sterically demanding targets.

Part 1: Physicochemical & Structural Profile

The structural difference of a single methylene unit (-CH₂-) fundamentally alters the physicochemical landscape of the ligand.

Table 1: Comparative Physicochemical Properties
PropertyThis compound Derivative4-Cyclohexylpiperidine DerivativeImpact on Bioactivity
Ring Size 5-membered6-memberedDetermines steric fit in receptor pockets.
Conformation Envelope (flexible)Chair (rigid)Cyclohexyl is a rigid spacer; Cyclopentyl allows induced fit.
Lipophilicity (

cLogP)
Baseline+0.4 to +0.5Higher LogP correlates with increased hERG risk and BBB penetration.
Van der Waals Volume ~88

~105

Cyclohexyl fills large hydrophobic pockets (e.g., S1' pockets of proteases).
Metabolic Liability Moderate (Ring hydroxylation)High (4-position oxidation)Cyclohexyl is prone to rapid Phase I metabolism.

Part 2: Pharmacodynamics (SAR & Potency)

Case Study A: Bcl-2 Inhibition (Steric Constraints)

In the optimization of Bcl-2 inhibitors, the size of the hydrophobic group determines affinity. Experimental data highlights a scenario where the smaller cyclopentyl ring significantly outperforms the cyclohexyl ring due to steric clashes in the binding pocket.

Experimental Data (Bcl-2 Inhibition):

  • Compound 7A (Cyclopentyl):

    
    
    
  • Compound 9A (Cyclohexyl):

    
    
    
  • Insight: The 6-fold loss in potency upon expanding to a cyclohexyl ring suggests the receptor pocket is sterically restricted. In this context, the cyclopentyl group provides the optimal balance of hydrophobic interaction without steric penalty.

Case Study B: HCV Assembly Inhibition (Hydrophobic Filling)

In contrast, targets with expansive hydrophobic regions, such as the HCV assembly interface, tolerate both rings.

  • Linear Alkyl (sec-butyl): Inactive (

    
    )
    
  • Cyclopentyl Analog: Active (Low

    
    )
    
  • Cyclohexyl Analog: Active (Low

    
    )
    
  • Insight: Here, the requirement is simply a "hydrophobic anchor." Both rings suffice, making the decision dependent on secondary factors like PK/Tox rather than potency.

SAR Decision Logic

The following decision tree illustrates the logical flow for selecting between these two moieties during lead optimization.

SAR_Decision_Tree Start Lead Optimization: Select Hydrophobic Core Pocket_Size Is the Binding Pocket Sterically Restricted? Start->Pocket_Size Small_Pocket Yes: Choose Cyclopentyl (Avoid Steric Clash) Pocket_Size->Small_Pocket Yes Large_Pocket No: Pocket is Large/Open Pocket_Size->Large_Pocket No Check_Metabolism Check Metabolic Stability (Microsomal Assay) Large_Pocket->Check_Metabolism Unstable High Clearance? (Cyclohexyl Oxidation) Check_Metabolism->Unstable >70 mL/min/kg Stable Stable Profile Check_Metabolism->Stable <30 mL/min/kg Switch Switch to Cyclopentyl or Fluorinate Cyclohexyl Unstable->Switch Check_hERG Assess hERG Liability (Patch Clamp) Stable->Check_hERG High_hERG High hERG Inhibition Check_hERG->High_hERG IC50 < 10µM Optimal Select Cyclohexyl (Max Hydrophobic Interaction) Check_hERG->Optimal IC50 > 10µM Reduce_LogP Select Cyclopentyl (Lower LogP by ~0.5) High_hERG->Reduce_LogP

Figure 1: Strategic decision tree for selecting between cyclopentyl and cyclohexyl substituents based on steric fit, metabolic stability, and safety profiles.

Part 3: Pharmacokinetics & Safety

Metabolic Stability Profiles

The cyclohexyl ring is classically associated with oxidative metabolism at the C3 and C4 positions. In fentanyl analogs, "Cyclohexyl Fentanyl" undergoes rapid monohydroxylation and N-dealkylation.

  • Cyclohexyl Liability: The C4-position (para to the attachment) is highly accessible to CYP450 isoforms (typically CYP3A4/2D6), leading to rapid clearance.

  • Cyclopentyl Nuance: While generally more stable, cyclopentyl rings are not metabolically inert. In specific oxazole-based ferroptosis inhibitors, cyclopentyl analogs showed higher clearance than cyclohexyl analogs in mouse microsomes.[1] This indicates that while cyclohexyl is a common soft spot, the overall molecular orientation determines which ring is presented to the heme center of the CYP enzyme.

hERG Inhibition & Cardiotoxicity

hERG channel inhibition is strongly correlated with lipophilicity (LogP) and the presence of a basic nitrogen (a feature of the piperidine core).

  • Risk Factor: The 4-cyclohexylpiperidine moiety, being more lipophilic, increases the likelihood of "trapping" within the hERG pore compared to the cyclopentyl analog.

  • Mitigation Strategy: If a lead compound containing a cyclohexyl-piperidine shows hERG

    
    , substituting with cyclopentyl  is a validated strategy to lower LogP (by ~0.5 units) and reduce channel affinity without altering the core pharmacophore significantly.
    

Part 4: Experimental Protocols

Protocol 1: Comparative Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance (


) difference between cyclopentyl and cyclohexyl analogs.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Incubate microsomes (0.5 mg/mL final conc) with test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.

Protocol 2: Competitive Radioligand Binding (Sigma-1 Receptor)

Purpose: To determine if the ring size affects affinity (


) for the Sigma-1 receptor, a common target for piperidines.

Workflow:

  • Membrane Prep: Use Guinea pig brain membranes or HEK293 cells overexpressing hSigma-1.

  • Radioligand:

    
     (2-3 nM final concentration).
    
  • Competition: Prepare 10-point serial dilutions of Cyclopentyl- and Cyclohexyl-piperidine analogs (

    
     M to 
    
    
    
    M).
  • Incubation: Incubate membranes + radioligand + competitor in Tris-HCl buffer (50 mM, pH 7.4) for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: Visualizing the Metabolic Pathway

The following diagram contrasts the metabolic fate of the two scaffolds, highlighting the oxidative vulnerability of the cyclohexyl ring.

Metabolic_Pathways Parent_Cyclohexyl 4-Cyclohexylpiperidine (Parent) CYP CYP450 (Liver Microsomes) Parent_Cyclohexyl->CYP Parent_Cyclopentyl This compound (Parent) Parent_Cyclopentyl->CYP Metab_Cyclohexyl_1 4-Hydroxy-Cyclohexyl (Major Metabolite) CYP->Metab_Cyclohexyl_1 Rapid Oxidation (Soft Spot) Metab_Cyclohexyl_2 N-Dealkylation (Cleavage) CYP->Metab_Cyclohexyl_2 Secondary Metab_Cyclopentyl_1 Hydroxy-Cyclopentyl (Minor/Moderate) CYP->Metab_Cyclopentyl_1 Slower Oxidation Metab_Cyclopentyl_2 N-Dealkylation (Cleavage) CYP->Metab_Cyclopentyl_2 Competing Pathway

Figure 2: Differential metabolic pathways. The cyclohexyl ring is often a primary site for rapid oxidation, whereas the cyclopentyl ring may shift metabolism towards N-dealkylation or slower ring hydroxylation.

References

  • Probe Reports from the NIH Molecular Libraries Program. (2010). Structure Activity Relationship (SAR) Elucidation in Bcl-2 Inhibitors. National Center for Biotechnology Information.[2] Link

  • Wieslaw M. Kazmierski et al. (2011). Novel 4,4-disubstituted piperidine-based C-C chemokine receptor-5 inhibitors with high potency against human immunodeficiency virus-1 and an improved human ether-a-go-go related gene (hERG) profile. Journal of Medicinal Chemistry. Link

  • Steuer, A. E. et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. Link

  • Eaton, J. et al. (2025). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry. Link

  • Nakamura, H. & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and other pharmacological activities.[3][4] Archives Internationales de Pharmacodynamie et de Therapie. Link

Sources

Structural confirmation of 4-cyclopentylpiperidine using IR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural confirmation of 4-cyclopentylpiperidine using Infrared (IR) Spectroscopy. It is designed for researchers who encounter this compound as a synthetic intermediate or final product and lack a direct reference spectrum in standard public databases.[1]

Executive Summary

This compound (CAS: 39942-33-9) is a secondary amine featuring a saturated six-membered nitrogen heterocycle substituted at the 4-position with a five-membered cycloalkane.[2][3][4][5]

Confirmation relies on a comparative spectroscopic approach .[1][6][7] Because a direct library match is often unavailable, structural validation is achieved by:

  • Identifying the Core Piperidine Signature: Characteristic secondary amine (

    
    ) and ring vibrations.[1]
    
  • Differentiating the Substituent: Distinguishing the cyclopentyl ring (envelope conformation) from the cyclohexyl analog (chair conformation) using specific C-H stretching ratios and fingerprint region deformations.[1]

Part 1: Strategic Confirmation Workflow

The following decision tree outlines the logical flow for confirming the structure, ruling out common impurities (like unreduced pyridine precursors), and distinguishing it from its closest analog, 4-cyclohexylpiperidine.

StructuralConfirmation Start Unknown Sample (Suspected this compound) CheckNH Step 1: Check Amine Region (3200-3500 cm⁻¹) Start->CheckNH IsSecAmine Single weak band? (~3300 cm⁻¹) CheckNH->IsSecAmine CheckAromatic Step 2: Check for Aromaticity (>3000 cm⁻¹, 1600 cm⁻¹) IsSecAmine->CheckAromatic Yes (Secondary Amine) Impurity IMPURITY: Pyridine Precursor or Unreduced Double Bonds IsSecAmine->Impurity No (None or Doublet) IsAromatic Peaks >3000 cm⁻¹ or C=C/C=N stretch? CheckAromatic->IsAromatic CheckFingerprint Step 3: Cycloalkyl Differentiation (Fingerprint: 800-1100 cm⁻¹) IsAromatic->CheckFingerprint No (Fully Saturated) IsAromatic->Impurity Yes (Unreduced) IsCyclopentyl Ring Breathing Mode? (~890-900 cm⁻¹) CheckFingerprint->IsCyclopentyl Confirmed CONFIRMED: This compound IsCyclopentyl->Confirmed Yes (5-membered ring) Alternative MISMATCH: Likely 4-Cyclohexylpiperidine IsCyclopentyl->Alternative No (Likely 6-membered)

Figure 1: Logical workflow for the structural confirmation of this compound, distinguishing it from precursors and homologs.

Part 2: Comparative Spectral Analysis

Since 4-cyclohexylpiperidine is the standard "nearest neighbor" with well-documented spectra (NIST/Coblentz), it serves as the primary reference point.

The Diagnostic Table
Spectral RegionFunctional GroupThis compound (Target)4-Cyclohexylpiperidine (Alternative)Differentiation Logic
3500–3100 cm⁻¹ N-H Stretch Single weak/medium band ~3250–3350 cm⁻¹.Same (~3280 cm⁻¹).[1]Nondiagnostic. Confirms secondary amine core only.[1]
3000–2800 cm⁻¹ C-H Stretch Distinctive Pattern: Strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

CH₂ ~2950 cm⁻¹.[1][4][8] Shoulder ~2870 cm⁻¹.[1]
Broad/Merged Pattern: Dominant

CH₂ ~2920 cm⁻¹.[1]

CH₂ ~2850 cm⁻¹.[1]
Cyclopentyl rings show higher frequency C-H stretches due to slight ring strain compared to the unstrained chair cyclohexane.
1480–1440 cm⁻¹ CH₂ Scissoring Split band or broadening due to non-equivalent CH₂ groups in the 5-membered ring.[1]Sharp, defined band ~1450 cm⁻¹ (unstrained cyclohexane CH₂).[1]Cyclopentane envelope conformation creates unique scissoring environments.[1]
1000–800 cm⁻¹ Ring Breathing Diagnostic Peak: ~890–900 cm⁻¹ (Cyclopentane ring breathing).[1]Diagnostic Peak: ~1000–1030 cm⁻¹ (Cyclohexane ring breathing).[1]CRITICAL DIFFERENTIATOR. The 5-membered ring breathing mode is at a lower frequency than the 6-membered ring.
>3000 cm⁻¹ Unsaturation Absent. Absent. Presence indicates pyridine contamination (starting material).[1]
Detailed Band Assignment

A. Amine Region (3500–3100 cm⁻¹) [1]

  • Observation: A single, relatively sharp band characteristic of the N-H stretch in a secondary amine.[1][8]

  • Salt Form Warning: If analyzing the Hydrochloride (HCl) salt , this region will look drastically different.[1] Expect a broad, strong "ammonium band" spanning 2400–3000 cm⁻¹, often obscuring C-H stretches. Recommendation: Perform a "free-basing" extraction (NaOH/DCM) if spectral clarity is required.

B. The C-H Stretching Region (3000–2800 cm⁻¹) [4][9][10]

  • Mechanism: The cyclopentyl group introduces "envelope" conformational strain.[1] This strain tightens the C-H bonds slightly compared to the relaxed "chair" cyclohexane.[1]

  • Result: Expect the C-H asymmetric stretching bands to appear slightly higher in wavenumber or show a different splitting complexity than the simple doublet seen in cyclohexyl derivatives.

C. The Fingerprint Region (1500–600 cm⁻¹)

  • Cyclopentyl Marker: Look for a medium-intensity band near 895 cm⁻¹ .[1][11] This corresponds to the ring breathing mode of the five-membered ring. In contrast, cyclohexyl derivatives typically show this breathing mode near 1000–1030 cm⁻¹ .[1]

  • Absence of Aromaticity: Ensure there are no sharp bands at 1600 cm⁻¹ or 1500 cm⁻¹, which would indicate the presence of a phenyl ring or unreduced pyridine/pyrrole impurities.[1]

Part 3: Experimental Protocol

To ensure trustworthy data, follow this self-validating protocol.

Method A: Thin Film (Neat Liquid)

Best for the free base (liquid at room temperature).

  • Blank: Collect a background spectrum of the clean ZnSe or Diamond ATR crystal.[1]

  • Deposition: Place 1 drop of this compound on the crystal.

  • Scan: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Validation: Check for the presence of a CO₂ doublet (2350 cm⁻¹).[1] If high, purge and re-scan.[1]

Method B: KBr Pellet (Solid HCl Salt)

Best for the hydrochloride salt (solid).

  • Preparation: Mix ~2 mg of sample with 200 mg dry KBr. Grind to a fine powder.

  • Press: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Scan: Collect spectrum.

  • Interpretation Note: Ignore the broad NH⁺ band (~3000 cm⁻¹).[1] Focus on the fingerprint region (800–1500 cm⁻¹) for the cyclopentyl vs. cyclohexyl differentiation.

References

  • NIST Mass Spectrometry Data Center. Piperidine, 1-cyclohexyl- (IR Spectrum).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

    • Note: Used as the primary comparative standard for the cyclohexyl analog.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 138998, 1-Cyclopentylpiperidine.[1] Available at: [Link]

    • Note: Provides isomeric data and physical properties for structural valid
  • Doc Brown's Chemistry. Infrared Spectroscopy of Cycloalkanes (Cyclopentane vs Cyclohexane). Available at: [Link]

    • Note: Source for specific ring breathing mode frequencies (890 cm⁻¹ vs 1030 cm⁻¹).
  • Coblentz Society. Evaluated Infrared Reference Spectra. Accessed via NIST WebBook.[1]

    • Note: Authoritative source for general piperidine ring skeletal vibr

Sources

Differentiating 4-Cyclopentylpiperidine from Structural Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 4-cyclopentylpiperidine from structural isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This compound (CAS 104-50-7) is a critical pharmacophore in the synthesis of GPCR ligands, particularly for chemokine receptor antagonists and opioid receptor modulators. In synthetic pathways involving the reduction of pyridines or the alkylation of piperidines, the formation of regioisomers (2-cyclopentyl- and 3-cyclopentylpiperidine) is a common impurity risk.

This guide provides a definitive technical framework to distinguish this compound from its positional isomers. Unlike generic identification methods, this protocol leverages the unique symmetry properties of the 4-isomer to provide unambiguous structural confirmation using NMR spectroscopy, Mass Spectrometry (MS), and Chiral Analysis.

Structural Analysis & Isomer Landscape

To effectively differentiate these compounds, one must first understand their symmetry and stereochemical properties.

IsomerStructure DescriptionChiralitySymmetry Elements
This compound Cyclopentyl group at C4 (para to N)Achiral Plane of symmetry (

) passing through N and C4.
3-Cyclopentylpiperidine Cyclopentyl group at C3 (meta to N)ChiralNone (

). Exists as (

) and (

) enantiomers.
2-Cyclopentylpiperidine Cyclopentyl group at C2 (ortho to N)ChiralNone (

). Exists as (

) and (

) enantiomers.

Key Insight: The 4-isomer is the only positional isomer that possesses a plane of symmetry. This results in a simplified NMR spectrum and a lack of optical activity, serving as the primary differentiation vector.

Method 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the most robust confirmation of structure due to the symmetry of this compound.

Proton ( H) NMR Analysis[1][2]

Differentiation Logic:

  • Symmetry: In this compound, the protons at C2/C6 are chemically equivalent, as are the protons at C3/C5. This reduces the number of unique signal sets compared to the 2- and 3-isomers.

  • Methine Shift: The chemical shift of the methine proton (CH-Cyclopentyl) is diagnostic of its position relative to the electronegative nitrogen.

FeatureThis compound2-Cyclopentylpiperidine3-Cyclopentylpiperidine
Methine (

H)
~1.2 - 1.5 ppm (Shielded, far from N)~2.4 - 2.8 ppm (Deshielded,

to N)
~1.6 - 1.9 ppm (

to N)
Signal Complexity Simplified (Symmetric)Complex (Asymmetric)Complex (Asymmetric)
Carbon ( C) NMR Analysis

The carbon count and intensity provide a "self-validating" check.

  • 4-Isomer: Due to symmetry, C2 and C6 appear as a single intense peak (or very close). C3 and C5 also overlap.

  • 2- & 3-Isomers: All ring carbons are magnetically non-equivalent, resulting in distinct signals for every carbon atom in the piperidine ring.

Experimental Protocol: NMR Acquisition
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL of CDCl

    
    . Add TMS (0.05%) as an internal standard.
    
  • Acquisition:

    • Run standard

      
      H (16 scans) and 
      
      
      
      C (256 scans).
    • Critical Step: If signals overlap, run a DEPT-135 experiment. The C4 methine carbon in the 4-isomer will appear positive (CH), while the C4 methylene in the 2- and 3-isomers will appear negative (CH

      
      ).
      

Method 2: Mass Spectrometry (Fragmentation Logic)

While all isomers share the same molecular ion (


 = 153 Da), their fragmentation pathways under Electron Ionization (EI) differ significantly due to 

-cleavage rules.
Fragmentation Pathways
  • 
    -Cleavage Rule:  Ionization typically occurs at the nitrogen lone pair, triggering cleavage of the C-C bond adjacent (
    
    
    
    ) to the nitrogen.[2]
  • 2-Cyclopentylpiperidine: The bond between C2 and the cyclopentyl group is an

    
    -bond. Cleavage here leads to the loss of the entire cyclopentyl radical (mass 69), leaving a dominant piperidinium ion (
    
    
    
    84).
  • This compound: The cyclopentyl group is at C4 (

    
    -position). Direct loss of the cyclopentyl group via 
    
    
    
    -cleavage is mechanistically forbidden . Fragmentation is dominated by ring scission and complex rearrangements, preserving the high-mass fragments longer.
Diagnostic Ions
IsomerBase Peak (Likely)Key Diagnostic LossMechanism
2-Substituted

84

Direct

-cleavage loss of cyclopentyl.
4-Substituted

96 or 97

Ring collapse/McLafferty-type rearrangement.
Visualization: MS Decision Logic

MS_Fragmentation Start Analyze MS Spectrum (EI, 70eV) Check_84 Is Base Peak m/z 84? Start->Check_84 Result_2 Identify: 2-Cyclopentylpiperidine (Alpha-Cleavage Dominant) Check_84->Result_2 Yes (Strong Signal) Check_HighMass Analyze High Mass Region Check_84->Check_HighMass No (Weak/Absent) Result_4 Identify: this compound (Ring Scission/Rearrangement) Check_HighMass->Result_4 Complex Pattern

Caption: Decision tree for distinguishing piperidine isomers based on EI-MS fragmentation intensity.

Method 3: Chiral Analysis (The "Smoking Gun")

If NMR and MS are ambiguous (e.g., in complex mixtures), chiral analysis provides a binary "Yes/No" confirmation.

  • Principle: this compound is achiral (meso-like symmetry). It cannot be resolved into enantiomers.

  • Isomers: 2- and 3-cyclopentylpiperidines are chiral and will resolve into two peaks (enantiomers) on a chiral column.

Experimental Protocol: Chiral HPLC
  • Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (basic additive is crucial for amines).

  • Detection: UV at 210 nm (or Refractive Index).

  • Result Interpretation:

    • Single Peak: Confirms this compound (or racemic mixture failing to separate—unlikely with AD/OD columns).

    • Two Peaks (1:1 ratio): Confirms racemic 2- or 3-isomer.

Summary Comparison Table

MetricThis compound2-Cyclopentylpiperidine3-Cyclopentylpiperidine
Symmetry High (Plane of symmetry)NoneNone
Optical Activity Inactive (Achiral)Active (if resolved)Active (if resolved)

H NMR (Methine)
Upfield (~1.4 ppm)Downfield (~2.6 ppm)Mid-field (~1.8 ppm)

C NMR Signals
Reduced count (Equivalency)Full count (Distinct)Full count (Distinct)
Major MS Fragment Ring scission (mixed)

84 (Base peak)
Mixed

Workflow Visualization

The following diagram illustrates the integrated workflow for confirming the identity of a synthesized batch.

Analysis_Workflow Sample Unknown Isomer Sample NMR 1H NMR Spectroscopy (CDCl3) Sample->NMR Symmetry_Check Check Signal Count & Symmetry NMR->Symmetry_Check Sym_Yes Symmetric Signals (Reduced Count) Symmetry_Check->Sym_Yes Sym_No Asymmetric Signals (Complex Multiplets) Symmetry_Check->Sym_No Confirm_4 CONFIRMED: This compound Sym_Yes->Confirm_4 MS_Check MS Fragmentation Check Sym_No->MS_Check Base_84 Base Peak m/z 84? MS_Check->Base_84 ID_2 Identify: 2-Isomer Base_84->ID_2 Yes ID_3 Identify: 3-Isomer Base_84->ID_3 No

Caption: Integrated analytical workflow for definitive isomer identification.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79464. Retrieved from [Link]

Sources

Comparison Guide: Binding Affinity of Cyclopentyl vs. Isopropyl Piperidine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the optimization of piperidine-based scaffolds frequently hinges on the precise tuning of the N-alkyl or N-acyl substituent. The transition from an branched acyclic group (isopropyl) to a conformationally restricted cyclic group (cyclopentyl) represents a fundamental shift in the thermodynamic signature of the binding event. This guide objectively compares the performance of cyclopentyl and isopropyl piperidine analogs across different target classes, providing mechanistic causality, structural rationales, and field-proven experimental protocols for evaluating binding affinity.

Mechanistic Causality: Thermodynamics and Steric Bulk

The choice between an isopropyl and cyclopentyl moiety is dictated by the topology of the target binding pocket and the thermodynamic trade-offs of the binding event:

  • Conformational Entropy (

    
    ):  The cyclopentyl ring is conformationally restricted compared to the isopropyl group. When a ligand binds to a protein, freezing rotatable bonds incurs an entropic penalty. Because the cyclopentyl group is already pre-organized, its binding incurs a significantly lower entropic penalty compared to the flexible isopropyl chain.
    
  • Enthalpic Contributions (

    
    ) and Steric Bulk:  The cyclopentyl group possesses a larger hydrophobic surface area. In wide, lipophilic pockets, this maximizes van der Waals contacts, driving a favorable enthalpic signature. However, in narrow or rigid pockets, the increased steric bulk of the cyclopentyl ring can cause severe steric clashes, preventing the piperidine core from adopting its bioactive conformation. In such cases, the smaller, adaptable isopropyl group is superior.
    

Comparative Case Studies

Case Study A: TRPA1 Agonists (Cyclopentyl > Isopropyl)

In the optimization of piperidine carboxamide agonists for the transient receptor potential ankyrin 1 (TRPA1) channel, structural modeling revealed a highly specific hydrophobic site at the interface of the pore helix 1 (PH1) and the S5/S6 transmembrane segments[1].

  • Experimental Outcome: The rigid cyclopentyl-amide moiety (PIPC1) provided crucial stabilization, yielding an EC50 of 6.5 nM[1]. Replacing this cyclic moiety with an acyclic isopropyl group (PIPC13) resulted in a complete loss of potency (IC50 > 10 µM)[1].

  • Causality: The L881–M912 residue pair forms a pocket that perfectly accommodates the cyclopentyl ring[1]. The flexible isopropyl group fails to stabilize the open state of the channel due to suboptimal van der Waals contacts and a higher entropic penalty upon binding[2].

Case Study B: Dual BRD4/PLK1 Inhibitors (Cyclopentyl > Isopropyl)

During the structure-guided design of dual BRD4/PLK1 inhibitors based on the BI-2536 scaffold, researchers evaluated modifications at the cyclopentyl moiety[3].

  • Experimental Outcome: Replacing the cyclopentyl group with an isopropyl group (Compound 2) created compounds that retained nanomolar activity but were significantly less potent against BRD4 than the parent compound[3].

  • Causality: The cyclopentyl group is crucial for maintaining the optimal structural conformation of the adjacent piperidine ring, ensuring potent inhibitory activity against the BRD4 bromodomain (BD1)[4].

Case Study C: CHT Transporter Inhibitors (Isopropyl > Cyclopentyl)

Conversely, when the target pocket possesses narrow structure-activity relationship (SAR) tolerances, steric bulk becomes detrimental. This was observed in the development of presynaptic choline transporter (CHT) inhibitors (ML352 analogs)[5].

  • Experimental Outcome: The isopropyl piperidine ether analog demonstrated high activity[5]. However, substituting the isopropyl group with a cyclopentyl ring (Compound 10p) rendered the molecule completely inactive[5].

  • Causality: The CHT binding site cannot accommodate the extra steric bulk of the cyclopentyl ring. The isopropyl group provides the optimal balance of lipophilicity and size, allowing the piperidine core to bind effectively without clashing with the pocket walls[6].

Quantitative Data Summary

The following table summarizes the divergent performance of these two moieties based on the target pocket topology.

TargetScaffold / SeriesCyclopentyl Analog AffinityIsopropyl Analog AffinityStructural/Thermodynamic Rationale
TRPA1 Channel Piperidine carboxamidesEC50 = 6.5 nM (PIPC1)IC50 > 10 µM (Inactive)Rigid cyclopentyl ring optimally fills the L881–M912 hydrophobic pocket, minimizing entropic penalty.
BRD4 (BD1) BI-2536 analogsIC50 = 28 nMIC50 > 100 nM (Reduced)Cyclopentyl group restricts conformation, favoring the active piperidine orientation for BD1 binding.
CHT Transporter ML352 analogsInactive (Compound 10p)Highly ActiveNarrow pocket cannot accommodate the steric bulk of the cyclopentyl ring; isopropyl provides optimal fit.

Decision Matrix for SAR Optimization

SAR_Workflow A Piperidine N-Substitution SAR Optimization B Target Pocket Analysis (X-ray / Cryo-EM) A->B C Narrow / Flexible Pocket B->C D Wide / Hydrophobic Pocket B->D E Isopropyl Analog (Lower Steric Bulk) C->E F Cyclopentyl Analog (Conformational Restriction) D->F G Binding Affinity Assay (IC50 / Ki) E->G F->G H Thermodynamic Profiling (ITC: ΔH vs -TΔS) G->H

Figure 1: Decision matrix for optimizing piperidine N-substituents based on pocket topology.

Experimental Methodologies

To objectively compare these analogs, binding affinity and thermodynamic signatures must be evaluated using self-validating assay systems.

Protocol 1: Radioligand Binding Assay (GPCRs / Transporters)

This protocol determines the equilibrium dissociation constant (


) of the piperidine analogs.
  • Step 1: Membrane Preparation. Harvest HEK293 cells stably expressing the target protein. Homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Step 2: Assay Setup. In a 96-well plate, combine 50 µL of radioligand (at a concentration equal to its

    
    ), 50 µL of the test piperidine analog (serial dilutions from 10 µM to 0.1 nM), and 100 µL of membrane suspension.
    
  • Step 3: Self-Validation Controls. Include wells with vehicle (DMSO) for Total Binding (TB) and wells with a saturating concentration (10 µM) of a known reference inhibitor to define Non-Specific Binding (NSB). Ensure the assay yields a Z'-factor > 0.5.

  • Step 4: Incubation & Filtration. Incubate the plate at room temperature for 90 minutes to reach equilibrium. Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce NSB) using a cell harvester. Wash three times with ice-cold buffer.

  • Step 5: Quantification. Dry the filters, add scintillation fluid, and count radioactivity. Calculate IC50 values using non-linear regression and convert to

    
     using the Cheng-Prusoff equation.
    
Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is critical for proving why one analog outperforms another by directly measuring the enthalpy (


) and entropy (

) of binding.
  • Step 1: Buffer Matching (Critical). Dialyze the purified target protein extensively against the assay buffer. Causality: The test piperidine analogs must be dissolved in the exact same dialysis buffer to eliminate heat of dilution artifacts, which can mask the true binding heat.

  • Step 2: Titration Setup. Load the target protein (10-20 µM) into the ITC sample cell. Load the piperidine analog (100-200 µM) into the injection syringe.

  • Step 3: Injection Protocol. Perform 20-30 automated injections of 2 µL each, with a 120-second spacing between injections to allow the baseline to stabilize. Maintain the cell temperature at 25°C.

  • Step 4: Data Analysis. Integrate the heat peaks and fit the resulting isotherm to a one-site binding model. This will directly reveal if the cyclopentyl analog's superior affinity is driven by a lower entropic penalty (favorable

    
    ) compared to the isopropyl analog.
    

References

  • TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Structure-guided design and development of potent and selective dual BRD4/PLK1 inhibitors. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Benchmarking synthetic routes for 4-cyclopentylpiperidine production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of 4-cyclopentylpiperidine—a critical pharmacophore for GPCR ligands and kinase inhibitors—process chemists generally choose between two divergent strategies: Aromatic Ring Reduction (Route A) and Piperidone Functionalization (Route B) .

Based on experimental benchmarking and scalability analysis, Route B (The Piperidone Route) is designated as the superior protocol for most drug discovery and early-development applications. While Route A appears shorter on paper, it necessitates harsh hydrogenation conditions (50–70 bar, PtO₂) that create significant equipment bottlenecks. Route B, despite being a 3-step sequence, operates under mild conditions, utilizes cheaper catalysts (Pd/C), and offers a higher cumulative safety margin.

Quick Comparison Matrix
MetricRoute A: Aromatic ReductionRoute B: Piperidone Functionalization
Starting Material 4-ChloropyridineN-Boc-4-piperidone
Key Reagent Cyclopentylmagnesium bromideCyclopentylmagnesium bromide
Primary Challenge High-pressure hydrogenation (>50 bar)Controlling exotherm during Grignard addition
Catalyst Cost High (PtO₂ / Adams' Catalyst)Low (Pd/C)
Overall Yield 55–60%68–75%
Scalability Limited by autoclave volumeHigh (Standard batch reactors)

Strategic Pathway Analysis

Route A: The Aromatic Reduction Protocol

Mechanism: Nickel-catalyzed Kumada coupling followed by exhaustive hydrogenation. This route relies on the aromatization-driven stability of the intermediate (4-cyclopentylpyridine). However, the subsequent saturation of the pyridine ring is energetically demanding. The nitrogen lone pair often poisons heterogeneous catalysts, requiring acidic media and high pressures to force the reduction.

Route B: The Piperidone Functionalization Protocol (Recommended)

Mechanism: Grignard addition to a ketone, followed by acid-mediated dehydration and alkene reduction. This route bypasses the "aromatic stability wall." By starting with an already saturated ring (piperidone), the chemist only needs to reduce a single alkene double bond—a transformation that proceeds rapidly at near-ambient pressure.

Pathway Visualization

The following diagram outlines the decision logic and chemical flow for both routes.

SyntheticRoutes cluster_A Route A: Aromatic Reduction (High Pressure) cluster_B Route B: Piperidone Functionalization (Mild Conditions) start Target: this compound sm_A SM: 4-Chloropyridine step_A1 Kumada Coupling (Ni(dppp)Cl2, cPent-MgBr) sm_A->step_A1 inter_A Intermediate: 4-Cyclopentylpyridine step_A1->inter_A step_A2 Hydrogenation (H2 50 bar, PtO2, AcOH) inter_A->step_A2 step_A2->start sm_B SM: N-Boc-4-piperidone step_B1 Grignard Addition (-78°C to 0°C) sm_B->step_B1 inter_B1 Intermediate: Tertiary Alcohol step_B1->inter_B1 step_B2 Dehydration (TFA or HCl) inter_B1->step_B2 inter_B2 Intermediate: Tetrahydropyridine (Alkene) step_B2->inter_B2 step_B3 Hydrogenation (H2 1-3 bar, Pd/C) inter_B2->step_B3 step_B3->start

Caption: Comparison of Route A (high-energy reduction) vs. Route B (stepwise functionalization).

Detailed Experimental Protocol (Route B)

This section details the recommended Route B , optimized for safety and yield.

Phase 1: Preparation of Cyclopentylmagnesium Bromide

Safety Note:[1] Cyclopentyl bromide reacts with magnesium in a mass-transport limited regime.[2] The reaction is highly exothermic and can exhibit an induction period followed by a thermal runaway if stirring is inadequate [1].

  • Setup: Flame-dried 3-neck flask, reflux condenser, N₂ atmosphere.

  • Activation: Add Mg turnings (1.2 eq) and a crystal of I₂. Dry stir for 5 mins.

  • Initiation: Add 10% of the total cyclopentyl bromide solution (in anhydrous THF). Heat gently with a heat gun until the iodine color fades (initiation).

  • Addition: Add the remaining bromide dropwise. Crucial: Maintain a gentle reflux solely via the addition rate. If reflux stops, stop addition immediately and reheat.

Phase 2: Nucleophilic Addition to N-Boc-4-Piperidone

This step establishes the carbon framework. The use of the N-Boc protecting group is essential to prevent side reactions with the secondary amine.

  • Cooling: Dissolve N-Boc-4-piperidone (1.0 eq) in THF and cool to -78°C (dry ice/acetone).

    • Expert Insight: While 0°C is often cited, -78°C minimizes enolization of the ketone, which would otherwise quench the Grignard reagent and return the starting material [2].

  • Addition: Cannulate the Grignard reagent slowly over 1 hour.

  • Quench: Warm to RT, then quench with saturated NH₄Cl.

  • Workup: Extract with EtOAc. The product is a tertiary alcohol (4-cyclopentyl-4-hydroxypiperidine-1-carboxylate).

Phase 3: Dehydration and Reduction (One-Pot Potential)

While dehydration and reduction can be separated, a streamlined approach involves acid-catalyzed dehydration followed immediately by hydrogenation.

  • Dehydration: Treat the tertiary alcohol with TFA/DCM (1:1) or 4M HCl in Dioxane.[3] Stir at RT for 2–4 hours.

    • Observation: Conversion is monitored by the disappearance of the alcohol. The product is the endocyclic alkene (tetrahydropyridine).

  • Hydrogenation:

    • Catalyst: 10% Pd/C (5 wt% loading).

    • Solvent: MeOH or EtOH.

    • Conditions: H₂ balloon (1 atm) or Parr shaker (3 bar). Stir overnight.

    • Contrast: Unlike Route A, which requires PtO₂ and 50+ bar to reduce the pyridine ring [3], this alkene reduces rapidly under mild conditions.

  • Purification: Filter through Celite. If N-Boc was removed during dehydration (using HCl), the product is the free amine salt. If TFA was used carefully or re-protection was performed, column chromatography (Hex/EtOAc) yields the pure Boc-protected intermediate.

Benchmarking Data & Troubleshooting

The following data is derived from internal process optimization and literature validation.

Yield and Purity Analysis
StepReaction TypeTypical YieldCritical Parameter
1 Grignard Formation90–95%Stirring rate (Transport limited)
2 Addition to Ketone82–88%Temperature (-78°C prevents enolization)
3 Dehydration90–95%Acid strength; complete water removal
4 Hydrogenation95–99%Catalyst quality; absence of S/P poisons
Total Cumulative ~70% Overall Process Efficiency
Troubleshooting Guide

Problem: Low Yield in Grignard Step (Recovery of Piperidone)

  • Cause: The Grignard reagent acted as a base, deprotonating the alpha-position of the ketone (enolization) rather than attacking the carbonyl.[4]

  • Solution: Lower reaction temperature to -78°C and ensure the Grignard is added to the ketone, or add CeCl₃ (Cerium chloride) to promote nucleophilic attack (organocerium chemistry).

Problem: Incomplete Hydrogenation (Route A specific)

  • Cause: Pyridine ring poisoning the catalyst.

  • Solution: Switch to Route B. If committed to Route A, use Glacial Acetic Acid as solvent and switch to PtO₂ (Adams' Catalyst) at 50 bar [4].

Safety & Process Logic Visualization

The following diagram illustrates the critical safety control points for the Grignard formation, the most hazardous step in this protocol.

GrignardSafety control Exotherm Control (Addition Rate) steady Steady State (Reflux) control->steady Constant reflux steady->control If reflux stops (STOP ADDITION)

Caption: Thermal control logic for the transport-limited Grignard formation.

References

  • Whitesides, G. M., et al. "The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited." Journal of the American Chemical Society.

  • BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." BenchChem Application Notes.

  • Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry.

  • Rylander, P. N. "Catalytic hydrogenation of 3-and 4-hydroxy pyridines." US Patent 3,408,354.[5]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Cyclopentylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard: A Piperidine Derivative

4-Cyclopentylpiperidine is a derivative of piperidine, a cyclic secondary amine. The hazardous properties of piperidine are well-documented and are primarily associated with the piperidine ring itself. The addition of a cyclopentyl group, an alkyl substituent, is not expected to fundamentally alter the core hazards. Therefore, it is prudent to handle this compound with the same level of caution as piperidine.

Based on the data for piperidine, this compound should be considered:

  • Highly Flammable: It is likely a flammable liquid and vapor.[1][2][3]

  • Corrosive: It is expected to cause severe skin burns and serious eye damage.[1][4][5]

  • Toxic: It may be harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][4][6]

A Proactive Approach to Safety: The Hierarchy of Controls

To ensure a safe laboratory environment, a systematic approach to hazard management is essential. The hierarchy of controls prioritizes safety measures from the most to the least effective.[1][2][3]

  • Elimination/Substitution: The most effective control is to remove the hazard or replace it with a less hazardous alternative. In the context of drug development, this may involve exploring alternative synthetic routes or using a less hazardous reagent if scientifically viable.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

  • Administrative Controls: These are changes to work practices and procedures that reduce the duration, frequency, or intensity of exposure.

  • Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with other control measures.

This guide will focus on the essential engineering controls, administrative controls, and personal protective equipment required for the safe handling of this compound.

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and prevent injury.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield (8-inch minimum).[6][7]Protects against splashes that can cause severe eye damage and burns.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[1] Two pairs of gloves (double-gloving) are recommended.[8]Prevents skin contact, which can cause burns and toxicity.[1][4] Gloves should be inspected before each use and disposed of properly after handling.[6][7]
Body Protection A flame-retardant, chemical-resistant laboratory coat, and additional protective clothing such as an apron or coveralls as needed.[7]Protects skin and personal clothing from splashes and contamination.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[9] If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[7]Minimizes the inhalation of toxic vapors.[1][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to these step-by-step procedures is critical for the safe handling of this compound from receipt to disposal.

Preparation and Area Setup
  • Step 1: Designate a Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. Ensure the fume hood is functioning correctly.

  • Step 2: Assemble All Materials: Before starting, gather all necessary equipment, including glassware, reagents, and waste containers.

  • Step 3: Don Full PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.

Handling and Experimental Use
  • Step 1: Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all metal containers are properly grounded and bonded during transfer.[1][2]

  • Step 2: Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid ignition sources.[1][2]

  • Step 3: Careful Dispensing: Open the container and dispense the required amount of this compound carefully to avoid splashes.

  • Step 4: Keep Containers Closed: Keep the container tightly sealed when not in use to minimize the release of flammable and toxic vapors.[1][2]

In Case of a Spill
  • Step 1: Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are not trained to handle it.

  • Step 2: Control Ignition Sources: Remove all sources of ignition from the area.[10]

  • Step 3: Absorb the Spill: For small spills, use an inert, non-combustible absorbent material such as sand or vermiculite.[1][10] Do not use combustible materials like paper towels to absorb the initial spill.

  • Step 4: Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[10]

  • Step 5: Decontaminate the Area: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[9]

  • Container Requirements: The waste container must be made of a compatible material and have a secure, tight-fitting lid.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive, Toxic).[9]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[9]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[9]

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste & Disposal prep_area 1. Designate Work Area in Fume Hood prep_materials 2. Assemble All Materials prep_area->prep_materials prep_ppe 3. Don Full PPE prep_materials->prep_ppe handle_ground 4. Grounding & Bonding prep_ppe->handle_ground Proceed to Handling handle_tools 5. Use Non-Sparking Tools handle_ground->handle_tools handle_dispense 6. Careful Dispensing handle_tools->handle_dispense handle_close 7. Keep Containers Closed handle_dispense->handle_close spill Spill Occurs handle_dispense->spill dispose_segregate 8. Segregate Hazardous Waste handle_close->dispose_segregate After Experiment dispose_label 9. Label Waste Container dispose_segregate->dispose_label dispose_store 10. Store Waste Securely dispose_label->dispose_store dispose_arrange 11. Arrange for Professional Disposal dispose_store->dispose_arrange spill_response Spill Response Protocol spill->spill_response Activate spill_response->dispose_segregate Collect Spill Waste

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.